Basic Blue 11
Description
RN given refers to chloride
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3.ClH/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5;/h7-20H,6H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGKYBUANQAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883804 | |
| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2185-86-6 | |
| Record name | Basic Blue 11 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Blue K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Victoria Blue R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Basic Blue 11 (Victoria Blue R)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Basic Blue 11, a synthetic triarylmethane dye. Also known by names such as Victoria Blue R and C.I. 44040, this cationic dye is a staple in various scientific and industrial applications, most notably as a biological stain.
Core Chemical Identity and Properties
This compound is an iminium salt recognized for its vibrant blue color.[1] It is classified as a triarylmethane dye and is utilized in staining protocols due to its ability to bind to acidic components within cells.[2]
Quantitative Data Summary
A compilation of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | [1] |
| Synonyms | Victoria Blue R, Basic Blue K, C.I. 44040 | [1][2][3] |
| CAS Number | 2185-86-6 | [1][3] |
| C.I. Number | 44040 | [2][3] |
| Molecular Formula | C₂₉H₃₂ClN₃ | [1][2][3] |
| Molecular Weight | 458.04 g/mol | [2][3] |
| Appearance | Dark blue to blue-gray crystalline powder | [3][4] |
| Solubility | Slightly soluble in cold water; Soluble in hot water and ethanol (B145695) (yields a blue solution); In strong sulfuric acid, it appears palm to light yellow, turning light green then blue upon dilution. | [2][3] |
| Absorption Maximum (λmax) | 615 nm | [5] |
Chemical Structure
The molecular structure of this compound is characterized by a central carbon atom bonded to three aromatic rings, a defining feature of triarylmethane dyes. The positive charge is delocalized across the molecule, contributing to its color and staining properties.
Manufacturing Methods
Detailed proprietary synthesis protocols are not publicly available; however, the general manufacturing process involves the condensation of N-Ethylnaphthalen-1-amine with either Bis(4-(dimethylamino)phenyl)methanol or 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine. This is followed by oxidation steps to yield the final dye molecule.
Experimental Protocol: Victoria Blue Method for Elastic Fiber Staining
This compound is a key component of the Victoria Blue Method, a histological staining technique used to visualize elastic fibers in tissue sections.[1] This method is valuable in pathology for assessing conditions involving the elastic lamina.
Principle: The exact staining mechanism is not fully elucidated, but it is hypothesized that hydrogen bonds form between the phenolic groups of resorcinol (B1680541) (a component of the stain solution) and the elastic fibers.[1][3] This interaction allows the Victoria Blue dye to selectively bind, staining the elastic fibers a distinct blue-black color. A counterstain, such as Van Gieson, is often used to provide contrast to other tissue components.[1]
Reagents:
-
Potassium Permanganate Solution (1%)
-
Oxalic Acid Solution (or Sodium Bisulfite 1%)
-
Elastin Stain (Victoria Blue and Resorcinol in alcohol)
-
70-95% Ethanol for differentiation
-
Counterstain: Van Gieson (Acid Fuchsin and Picric Acid) or Nuclear Fast Red
Procedure:
-
Deparaffinization and Hydration: Tissue sections are deparaffinized in xylene and hydrated through a graded series of alcohols to water.[6][7]
-
Oxidation: Sections are treated with a Potassium Permanganate-Sulfuric Acid working solution for approximately 5 minutes to oxidize the tissue components.[1][4][7]
-
Bleaching: Slides are rinsed and then treated with an oxalic acid or sodium bisulfite solution until colorless (approx. 2-3 minutes).[1][3][7] This step removes the brown manganese dioxide deposits from the oxidation step.
-
Staining: After a thorough water rinse and a brief rinse in 70% ethanol, sections are immersed in the Victoria Blue staining solution for 4 to 24 hours in a sealed container to prevent evaporation.[3][4][7] Overnight staining is often recommended for optimal results.[4]
-
Differentiation: Excess stain is removed by rinsing the slides in 70% or 95% ethanol.[3][4] This step is monitored microscopically until the background is clear and only the elastic fibers retain the deep blue stain.
-
Counterstaining: Following a water wash, a counterstain like Nuclear Fast Red or Van Gieson is applied for 1-5 minutes to stain other tissue elements (e.g., nuclei red, collagen pink/red).[1][4][6]
-
Dehydration and Mounting: The sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a resinous medium for microscopic examination.[6][7]
Expected Results:
-
Elastic Fibers: Blue to Black
-
Nuclei: Red (with Nuclear Fast Red counterstain)
-
Collagen: Pink or Red (with Van Gieson counterstain)
-
Cytoplasm: Yellow (with Van Gieson counterstain)
References
An In-Depth Technical Guide to Basic Blue 11 Dye: Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and characteristics of Basic Blue 11, a synthetic cationic dye belonging to the triarylmethane class. This document summarizes its chemical and physical properties, spectral data, and applications, and includes detailed experimental protocols for its analysis and use in textile dyeing.
Core Properties and Identification
This compound, also known as Victoria Blue R, is a dark green to very dark green crystalline powder.[1][2] It is characterized by its high tinctorial strength and is utilized in various industrial applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | [3] |
| Synonyms | Victoria Blue R, C.I. 44040, Basic Blue K | [4][5] |
| CAS Number | 2185-86-6 | [5][6] |
| Molecular Formula | C₂₉H₃₂ClN₃ | [6][7] |
| Molecular Weight | 458.05 g/mol | [5] |
| Appearance | Dark green to very dark green solid/powder | [1][2][5] |
| Melting Point | Not available | |
| Boiling Point | 603.76 °C (rough estimate) | [5] |
| Density | 1.0153 g/cm³ (rough estimate) | [5] |
| Water Solubility | 0.5 g/L at 20 °C | [5] |
| Solubility in Other Solvents | Slightly soluble in DMSO and Methanol (B129727). Soluble in ethanol (B145695) (blue solution). | [5] |
Spectral Properties
This compound exhibits a distinct absorption spectrum in the visible range, which is characteristic of its chemical structure.
Table 2: Spectral Properties of this compound
| Parameter | Value | Conditions | Source(s) |
| λmax (Absorption Maximum) | 615 nm | Methanol | [8] |
| Molar Extinction Coefficient (ε) | ≥54,000 L·mol⁻¹·cm⁻¹ | at 577 nm in methanol (0.005 g/L) | [8] |
| ≥11,000 L·mol⁻¹·cm⁻¹ | at 252 nm in methanol (0.005 g/L) | [8] | |
| ≥9,000 L·mol⁻¹·cm⁻¹ | at 330 nm in methanol (0.005 g/L) | [8] |
Applications
This compound is a versatile dye with applications across several industries due to its vibrant blue color.
-
Textile Industry : It is used for dyeing silk, wool, and acrylic fibers.[9] For cotton, it is applied using a mordant dyeing process.[6]
-
Paper Industry : It is used for coloring paper and paper products.[9]
-
Leather and Wood Staining : The dye is also employed in the coloring of leather and wood.[1][6]
-
Inks and Pigments : this compound is used in the manufacturing of inks and organic solvent-based paints.[6][9]
-
Biological Staining : It has applications as a histological dye and a fluorochrome in biological research.
Experimental Protocols
General Synthesis Method
Method A: Condensation of Bis(4-(dimethylamino)phenyl)methanol with N-Ethylnaphthalen-1-amine. The resulting product is then converted to an N-nitro derivative, followed by oxidation and subsequent removal of the nitro group.[6]
Method B: Condensation of 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine with N-Ethylnaphthalen-1-amine.[6]
A visual representation of the general synthesis approach is provided below.
Caption: General Synthesis Pathways for this compound.
Quantitative Analysis by UV-Vis Spectroscopy
This protocol outlines the determination of this compound concentration in a solution using UV-Vis spectroscopy, based on the Beer-Lambert law.
Materials and Equipment:
-
This compound dye
-
Methanol (spectroscopic grade)
-
Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol to obtain a stock solution of known concentration (e.g., 100 mg/L).
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from approximately 0.5 mg/L to 5 mg/L.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Wavelength Scan: Fill a cuvette with one of the standard solutions (e.g., 2 mg/L) and scan the absorbance from 400 nm to 800 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for this compound is approximately 615 nm.[8][10]
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use methanol as a blank to zero the absorbance.
-
Measure the absorbance of each standard solution, starting from the least concentrated.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear.
-
-
Analysis of Unknown Sample: Measure the absorbance of the unknown sample solution at the same λmax. Use the equation of the line from the calibration curve to determine the concentration of this compound in the unknown sample.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Mordant Dyeing of Cotton Fabric
Basic dyes have poor affinity for cotton fibers. Therefore, a mordanting step is necessary to fix the dye to the fabric. Tannic acid is a common mordant for this purpose.
Materials and Equipment:
-
Cotton fabric, scoured (pre-washed to remove impurities)
-
This compound dye
-
Tannic acid
-
Tartar emetic (antimony potassium tartrate) or a suitable substitute
-
Acetic acid
-
Dyeing bath (beakers or stainless steel pots)
-
Heating plate or water bath
-
Stirring rods
Procedure:
-
Mordanting with Tannic Acid:
-
Prepare a solution of tannic acid (e.g., 2-4% on the weight of fabric, owf) in water.
-
Immerse the scoured cotton fabric in the tannic acid solution.
-
Heat the bath to a boil and then let it cool down over a period of 1-2 hours, allowing the fabric to steep.
-
Remove the fabric and squeeze out the excess liquid.
-
-
Fixing the Mordant:
-
Prepare a solution of a fixing agent like tartar emetic (e.g., 1-2% owf).
-
Immerse the tannic acid-mordanted fabric in this solution at room temperature for about 30 minutes. This step fixes the tannic acid onto the cotton fibers.
-
Rinse the fabric thoroughly with water.
-
-
Dyeing:
-
Prepare the dyebath by dissolving the required amount of this compound (e.g., 1% owf) in hot water. A small amount of acetic acid can be added to aid in dissolving the dye and to control the pH.
-
Introduce the mordanted and rinsed cotton fabric into the dyebath.
-
Gradually raise the temperature of the dyebath to about 70-80 °C.
-
Maintain this temperature for 60-90 minutes, stirring occasionally to ensure even dyeing.
-
-
Post-Treatment:
-
After dyeing, remove the fabric from the dyebath and rinse it thoroughly with cold water until the water runs clear.
-
Wash the dyed fabric with a neutral soap solution to remove any unfixed dye.
-
Rinse again and air dry.
-
Caption: Experimental Workflow for Mordant Dyeing of Cotton.
Toxicological and Safety Information
This compound is classified as harmful if swallowed.
Table 3: Toxicological and Safety Data
| Parameter | Value | Source(s) |
| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. | [4] |
| Acute Oral LD₅₀ (Rat) | Data not publicly available. | |
| Skin Irritation | May cause skin irritation. | [7][11] |
| Eye Irritation | May cause serious eye irritation. | [7][11] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust. Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
Photocatalytic Degradation Pathway
The degradation of triarylmethane dyes like this compound can be achieved through photocatalysis, often using a semiconductor catalyst such as titanium dioxide (TiO₂). The degradation process involves a series of reactions that break down the complex dye molecule into simpler, less harmful compounds. The primary degradation pathways for Victoria Blue R (this compound) involve N-de-alkylation and oxidative degradation of the chromophore.
The process can be summarized as follows:
-
Excitation: Under UV or visible light, the photocatalyst generates electron-hole pairs.
-
Radical Formation: These charge carriers react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•).
-
Degradation: These reactive radicals attack the dye molecule, leading to:
-
N-de-alkylation: Stepwise removal of the ethyl and methyl groups from the nitrogen atoms.
-
Oxidative Degradation: Cleavage of the conjugated chromophore structure, leading to the formation of smaller aromatic intermediates and eventually mineralization to CO₂, H₂O, and inorganic ions.
-
Caption: Logical Relationship of Photocatalytic Degradation.
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webhost.bridgew.edu [webhost.bridgew.edu]
- 5. chembk.com [chembk.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. researchgate.net [researchgate.net]
- 9. News - About Application of this compound [yanhuidye.com]
- 10. stainsfile.com [stainsfile.com]
- 11. jmnspecialties.com [jmnspecialties.com]
An In-depth Technical Guide to the Mechanism of Action of Basic Blue 11 in Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Blue 11, also known under the synonym Victoria Blue R, is a cationic triarylmethane dye with extensive applications in biological staining.[1][2][3][4][5] Its efficacy as a stain is rooted in its chemical structure and the resulting electrostatic interactions with various cellular and tissue components. This guide provides a comprehensive overview of the core mechanisms governing this compound's staining properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles. The information presented herein is intended to equip researchers with the technical understanding necessary for the effective application and interpretation of staining results obtained with this versatile dye.
Chemical and Physical Properties of this compound
This compound is a water-soluble cationic dye that belongs to the triarylmethane class of colorants.[4][5] Its positively charged nature is the primary determinant of its staining characteristics, allowing it to form ionic bonds with anionic (basophilic) components within biological specimens.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Victoria Blue R, Basic Blue K, C.I. 44040 | [2] |
| CAS Number | 2185-86-6 | [3] |
| Molecular Formula | C29H32ClN3 | [2] |
| Molecular Weight | 458.05 g/mol | [1][3] |
| Appearance | Dark green to very dark green powder | [4] |
| Solubility | Soluble in water and ethanol (B145695) | [4] |
| Absorption Maxima (λmax) | ~587 nm, ~610-615 nm | [1] |
Core Mechanism of Action in Biological Staining
The fundamental principle behind this compound's staining action is the electrostatic attraction between the positively charged dye molecules and negatively charged tissue components. This ionic bonding is the predominant mode of interaction.
Interaction with Anionic Biomolecules
Cellular and extracellular matrices are rich in anionic macromolecules, which serve as the primary targets for this compound. These include:
-
Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of nucleic acids imparts a strong negative charge, making them highly basophilic. This compound binds to these phosphate groups, leading to the staining of cell nuclei and ribosomes.[7][8]
-
Acid Glycosaminoglycans (GAGs): Found in connective tissues and on cell surfaces, GAGs such as chondroitin (B13769445) sulfate (B86663) and heparin possess carboxyl and sulfate groups that are negatively charged at physiological pH. This compound effectively stains these molecules.
-
Acidic Proteins: Proteins with a net negative charge, due to a higher proportion of acidic amino acid residues (aspartic acid and glutamic acid), will also bind to the cationic this compound.
The following diagram illustrates the general principle of electrostatic interaction:
Caption: Electrostatic attraction between cationic this compound and anionic tissue components.
Victoria Blue Method for Elastic Fibers
A specialized application of this compound is in the "Victoria Blue Method" for the demonstration of elastic fibers.[9][10] The exact mechanism in this method is not fully elucidated but is hypothesized to involve the formation of hydrogen bonds. In this procedure, this compound is used in conjunction with resorcinol (B1680541) and ferric chloride. It is proposed that a complex forms between the dye and resorcinol, which then selectively binds to elastic fibers through hydrogen bonding with specific components of the elastin (B1584352) protein.
The workflow for this differential staining technique is depicted below:
Caption: Experimental workflow for the Victoria Blue method for staining elastic fibers.
Quantitative Data
While specific binding affinity constants (Kd) for this compound with various biomolecules are not extensively reported in the literature, spectrophotometric analysis provides valuable quantitative information regarding its light-absorbing properties.
Table 2: Spectrophotometric Data for this compound
| Parameter | Value | Solvent | Reference(s) |
| Absorption Maximum (λmax) | 610 nm | Not Specified | [1] |
| Absorption Maximum (λmax) | 587 nm | Not Specified | N/A |
| Absorption Maximum (λmax) | 615 nm | Not Specified | [11] |
| Molar Absorptivity (ε) | >54000 at 577 nm | Methanol | N/A |
Experimental Protocols
Victoria Blue Staining for Elastic Fibers and Copper-Associated Proteins
This protocol is adapted from standard histological procedures for the demonstration of elastic fibers and can also be used to stain copper-associated proteins.[10][12][13]
Materials:
-
10% Formalin-fixed, paraffin-embedded tissue sections
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Potassium Permanganate solution (1%)
-
Sulfuric Acid solution (1%)
-
Sodium Bisulfite solution (1%)
-
Victoria Blue Staining Solution (Alcoholic)
-
Nuclear Fast Red (Kernechtrot) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 3 minutes each.
-
Rehydrate through two changes each of 100% and 95% ethanol, dipping 10 times in each.
-
Rinse well in distilled water.
-
-
Oxidation:
-
Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid (10 ml 1% Potassium Permanganate, 10 ml 1% Sulfuric Acid, 40 ml Distilled Water).
-
Immerse slides in the working solution for 5 minutes.
-
-
Bleaching:
-
Treat with 1% Sodium Bisulfite for 2 minutes, or until sections are colorless.
-
Wash slides well in running tap water.
-
-
Staining:
-
Rinse in 70% ethanol for 2 minutes.
-
Stain in alcoholic Victoria Blue solution for a minimum of 4 hours (overnight is recommended for best results).
-
-
Differentiation:
-
Differentiate in 70% ethanol for 1-3 minutes, or until the background is decolorized.
-
Wash well in running tap water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through two changes each of 95% and 100% ethanol.
-
Clear in three changes of xylene, 10 dips each.
-
Coverslip with a compatible mounting medium.
-
Expected Results:
-
Elastic fibers and copper-associated proteins: Blue
-
Nuclei: Red
-
Cytoplasm: Pale Pink/Red
Victoria Blue-Nuclear Fast Red Stain for Hepatitis B Surface Antigen (HBsAg)
This method is useful for the detection of HBsAg in paraffin-embedded liver tissue sections.
The logical relationship for the decision-making process in applying this compound for different targets is outlined below:
Caption: Decision tree for selecting the appropriate this compound staining protocol.
Conclusion
This compound is a valuable tool in biological and histopathological research due to its strong affinity for anionic tissue components. Its primary mechanism of action is through electrostatic interactions, with a proposed hydrogen bonding mechanism in the specialized Victoria Blue method for elastic fibers. A thorough understanding of its chemical properties, staining mechanisms, and the specifics of experimental protocols is crucial for obtaining accurate and reproducible results. This guide provides a foundational understanding for researchers employing this compound in their studies, facilitating its effective use in the visualization and analysis of complex biological structures.
References
- 1. Victoria blue R - Wikipedia [en.wikipedia.org]
- 2. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. pylamdyes.com [pylamdyes.com]
- 5. News - About Application of this compound [yanhuidye.com]
- 6. Victoria Blue R [myskinrecipes.com]
- 7. Victoria Blue B | C33H32ClN3 | CID 17407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Basic Blue 8 | C34H34ClN3 | CID 160620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. stainsfile.com [stainsfile.com]
- 12. newcomersupply.com [newcomersupply.com]
- 13. newcomersupply.com [newcomersupply.com]
An In-depth Technical Guide to Basic Blue 11 as a Histological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 11, a cationic triarylmethane dye also widely known by its synonym Victoria Blue R, serves as a versatile and valuable tool in histological studies. Its ability to impart a distinct blue to blue-black color to specific tissue components makes it a significant stain for both routine and specialized pathological investigations. This guide provides a comprehensive overview of the chemical properties, staining mechanisms, and detailed experimental protocols for the application of this compound in various histological contexts.
Core Principles and Chemical Properties
This compound functions as a basic dye, meaning its cationic chromogen is attracted to and forms salt linkages with anionic (basophilic) tissue components. These primarily include nucleic acids (phosphate groups), glycosaminoglycans (sulfate and carboxyl groups), and certain proteins. This fundamental principle governs its application in staining various cellular and extracellular structures.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Synonyms | Victoria Blue R, Basic Blue K, C.I. 44040 |
| CAS Number | 2185-86-6 |
| Molecular Formula | C₂₉H₃₂ClN₃ |
| Molecular Weight | 458.04 g/mol |
| Appearance | Dark green to blue-gray powder |
| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol[2] |
| Absorption Maximum (λmax) | Approximately 615 nm[1] |
Key Histological Applications and Experimental Protocols
This compound is prominently used for the demonstration of elastic fibers, copper-associated proteins, Hepatitis B surface antigen (HBsAg), and in the assessment of venous invasion by cancer cells.
Staining of Elastic Fibers
The Victoria Blue method is a classic and reliable technique for visualizing elastic fibers in connective tissues. While the precise chemical mechanism remains to be fully elucidated, it is hypothesized that a hydrogen bond forms between the phenolic group of resorcinol (B1680541) in the staining solution and specific sites on the elastic fibers, resulting in a strong dye-fiber interaction[3][4].
Table 2: Quantitative Parameters for Elastic Fiber Staining
| Parameter | Value/Range | Notes |
| Fixation | 10% Neutral Buffered Formalin | Standard fixation for optimal tissue preservation. |
| Section Thickness | 4-6 µm | Paraffin-embedded sections. |
| Staining Time | 8-24 hours (or 30-60 minutes at 37°C)[4] | Overnight staining at room temperature is often recommended for best results[5]. |
| Differentiation | 95% Ethanol (B145695) or 1% Hydrochloric Acid in Alcohol | differentiation should be monitored microscopically. |
| Counterstain | Van Gieson's stain or Nuclear Fast Red | Provides contrast to visualize other tissue components. |
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (3 changes, 3 minutes each).
-
Hydrate through graded alcohols (100%, 95%, 70%) to distilled water.
-
-
Oxidation:
-
Place slides in a freshly prepared solution of 1% potassium permanganate (B83412) and 1% sulfuric acid (1:1) for 5 minutes.
-
Rinse well in water.
-
-
Bleaching:
-
Bleach sections in 1-2% oxalic acid solution for 2-3 minutes, or until sections are colorless.
-
Wash thoroughly in running tap water.
-
-
Staining:
-
Rinse in 95% ethanol.
-
Stain in Victoria Blue staining solution for 8-24 hours in a sealed container to prevent evaporation.
-
-
Differentiation:
-
Differentiate in 95% ethanol, checking microscopically until the background is clear and elastic fibers are distinct.
-
-
Counterstaining:
-
Wash thoroughly in water.
-
Counterstain with Van Gieson's solution for 1 minute or Nuclear Fast Red for 5 minutes.
-
-
Dehydration and Mounting:
-
If using Van Gieson's, differentiate quickly in 95% ethanol.
-
Dehydrate through absolute alcohol, clear in xylene, and mount with a resinous mounting medium.
-
Expected Results:
-
Elastic Fibers: Blue-black
-
Collagen (with Van Gieson): Red
-
Muscle and Cytoplasm (with Van Gieson): Yellow
-
Nuclei (with Nuclear Fast Red): Red
Staining of Copper-Associated Proteins
In certain pathological conditions, such as Wilson's disease, excess copper accumulates in hepatocytes, bound to proteins. Victoria Blue can be employed to detect these copper-associated proteins[5][6][7].
The initial steps of deparaffinization, rehydration, oxidation, and bleaching are identical to the elastic fiber staining protocol.
-
Staining:
-
After bleaching and washing, rinse sections in 70% ethanol for 2 minutes.
-
Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours (overnight is recommended).
-
-
Differentiation:
-
Differentiate in 70% ethanol for 1-3 minutes until the background is decolorized.
-
-
Counterstaining:
-
Wash slides well in running tap water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
-
Dehydration and Mounting:
-
Wash in running tap water for 5 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
-
Expected Results:
-
Copper-Associated Protein: Blue
-
Nuclei: Red
Detection of Hepatitis B Surface Antigen (HBsAg)
Victoria Blue provides a reliable method for the detection of HBsAg in paraffin-embedded liver tissue sections, offering a cost-effective alternative to immunohistochemistry[8][9][10][11]. The staining mechanism is thought to involve the oxidation of disulfide bonds in HBsAg, creating sulfonic acid residues that then bind the cationic dye[12].
The protocol follows the same initial steps of deparaffinization, rehydration, oxidation, and bleaching as for elastic fibers.
-
Staining:
-
After bleaching and washing, immerse slides in Victoria Blue staining solution.
-
-
Counterstaining:
-
Counterstain with 0.1% Nuclear Fast Red.
-
-
Dehydration and Mounting:
-
Dehydrate, clear, and mount as per standard procedures.
-
Expected Results:
-
HBsAg: Blue
-
Background Cytoplasm and Nuclei: Red/Pink
Demonstration of Venous Invasion by Cancer Cells
The elastic lamina of veins provides a key landmark for identifying venous invasion by tumor cells. By staining the elastic fibers with Victoria Blue, the vessel wall can be clearly delineated, aiding in the accurate assessment of cancer spread, which is a critical prognostic factor, particularly in colorectal carcinoma[13][14][15][16]. The staining protocol is the same as that used for elastic fibers.
Expected Results:
-
Venous Elastic Lamina: Blue-black, highlighting the vessel structure.
-
Tumor Cells: Stained by the counterstain (e.g., red with Nuclear Fast Red).
Staining of Microorganisms
While less common than its other applications, this compound can also be used in microbiology for the visualization of certain microorganisms in tissue sections.
Staining of Fungi
Basic blue dyes can be used to stain fungal elements. While specific protocols for this compound are not as widespread as for other fungal stains like Lactophenol Cotton Blue, its basic nature allows it to bind to the chitin (B13524) in fungal cell walls[17][18]. A general protocol would involve a simple staining procedure following deparaffinization and rehydration.
Staining of Bacteria
Basic dyes are fundamental in bacteriology, with the Gram stain being a cornerstone technique[19][20][21]. This compound can be used as a simple stain to visualize the morphology and arrangement of bacteria in a smear or tissue section.
-
Prepare a bacterial smear and heat-fix.
-
Flood the slide with a dilute solution of this compound for 1-2 minutes.
-
Gently rinse with water.
-
Blot dry and examine under oil immersion.
Expected Results:
-
Bacteria: Blue
Conclusion
This compound is a robust and multifaceted dye with significant applications in histology and pathology. Its ability to selectively stain elastic fibers, copper-associated proteins, and HBsAg provides valuable diagnostic and research information. Furthermore, its utility in highlighting venous invasion and as a simple stain for microorganisms underscores its versatility. The detailed protocols provided in this guide offer a foundation for the successful implementation of this compound staining in the laboratory. As with any histological technique, optimization of staining times and differentiation may be required depending on tissue type and processing variables to achieve optimal results.
References
- 1. Victoria Blue R Dye content 80 2185-86-6 [sigmaaldrich.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. pscientifics.com [pscientifics.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. newcomersupply.com [newcomersupply.com]
- 6. youtube.com [youtube.com]
- 7. Atom Scientific Ltd | Product | Victoria Blue Stain Kit [atomscientific.com]
- 8. Use of Victoria blue in the detection of intrahepatocyte HBs Ag: comparison with other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VICTORIA BLUE‐NUCLEAR FAST RED STAIN FOR HBs ANTIGEN DETECTION IN PARAFFIN SECTION | Semantic Scholar [semanticscholar.org]
- 10. Victoria blue-nuclear fast red stain for HBs antigen detection in paraffin section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. igakkai.kms-igakkai.com [igakkai.kms-igakkai.com]
- 12. Staining method for hepatitis B surface antigen (HBs Ag) and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usgips.com [usgips.com]
- 14. Frontiers | Optimizing the Detection of Venous Invasion in Colorectal Cancer: The Ontario, Canada, Experience and Beyond [frontiersin.org]
- 15. The value of an elastic tissue stain in detecting venous invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elastica staining for venous invasion results in superior prediction of cancer-specific survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. blue stain fungi: Topics by Science.gov [science.gov]
- 19. webpath.med.utah.edu [webpath.med.utah.edu]
- 20. asm.org [asm.org]
- 21. bio.libretexts.org [bio.libretexts.org]
An In-Depth Technical Guide to Basic Blue 11: Solubility and Laboratory Preparation
Introduction
Basic Blue 11, also known by its Colour Index name C.I. 44040 or as Victoria Blue R, is a triarylmethane dye.[1][2] It is a water-soluble cationic dye recognized for its vibrant red-light blue shade.[2][3] Supplied as a dark green to blue-gray crystalline powder, it serves a wide range of applications.[2][3][4][5] Industrially, it is used for dyeing materials such as silk, wool, cotton, leather, paper, bamboo, and wood.[4] Its applications also extend to the manufacturing of paints, printing inks, and coloration for carbon paper.[5][6] For researchers and scientists, this compound is a useful chemical for various laboratory staining procedures.[4][5] This guide provides a comprehensive overview of its solubility profile and detailed protocols for its preparation for laboratory use.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2185-86-6 | [2][4][7] |
| Molecular Formula | C₂₉H₃₂ClN₃ | [2][4][7] |
| Molecular Weight | 458.04 g/mol | [2][8] |
| Appearance | Dark green to blue-gray powder | [2][3][4] |
| Synonyms | Victoria Blue R, Basic Blue R, C.I. 44040 | [1][2] |
Solubility Profile
The solubility of this compound is a critical factor for its effective use in laboratory settings. The dye exhibits variable solubility across different common solvents. Quantitative and qualitative solubility data are summarized in the table below for easy reference.
| Solvent | Solubility | Temperature | Reference |
| Water (Cold) | Slightly Soluble | - | [2][4][5] |
| Water (Hot) | Soluble | - | [2][4][5] |
| Water | 0.5 g/L | 20 °C | [4][7] |
| Ethanol (B145695) | Easily Soluble | - | [2][4][5] |
| Methanol | Slightly Soluble | - | [4][7] |
| DMSO | Slightly Soluble | - | [4][7] |
Experimental Protocols for Laboratory Use
Proper solution preparation is crucial for achieving consistent and reliable results in experimental applications. Below are detailed methodologies for preparing aqueous and ethanolic solutions of this compound.
Protocol 1: Preparation of an Aqueous Solution (e.g., 0.1% w/v)
This protocol is suitable for general staining purposes where water is the preferred solvent. The solubility in hot water is leveraged to facilitate dissolution.[2][4][5]
Materials and Equipment:
-
This compound powder (CAS: 2185-86-6)
-
Deionized or distilled water
-
100 mL volumetric flask
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Hot plate
-
Weighing paper or boat
-
Spatula
-
Analytical balance
-
Filter paper (e.g., Whatman No. 1) and funnel
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Initial Dissolution: Transfer the powder to a glass beaker containing approximately 80 mL of deionized water.
-
Heating and Stirring: Place the beaker on a hot plate with a magnetic stirrer. Gently heat the solution to approximately 60-70°C while stirring. Do not boil. The use of hot water facilitates the dissolution of the dye.[4][5]
-
Cooling: Once the dye appears to be fully dissolved, remove the beaker from the hot plate and allow the solution to cool to room temperature.
-
Volume Adjustment: Quantitatively transfer the cooled solution to a 100 mL volumetric flask. Use small amounts of deionized water to rinse the beaker and add the rinsings to the flask to ensure a complete transfer.
-
Final Volume: Add deionized water to the volumetric flask up to the 100 mL mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional): If any particulate matter remains, filter the solution through filter paper to obtain a clear solution.
-
Storage: Store the prepared solution in a clearly labeled, sealed container, protected from light.
Protocol 2: Preparation of an Ethanolic Stock Solution (e.g., 1% w/v)
Given that this compound is easily soluble in ethanol, preparing a more concentrated stock solution in this solvent is often practical for subsequent dilution into aqueous or other buffer systems.[2][4][5]
Materials and Equipment:
-
This compound powder (CAS: 2185-86-6)
-
95% or absolute ethanol[9]
-
50 mL volumetric flask
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Weighing paper or boat
-
Spatula
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 0.5 g of this compound powder.
-
Dissolution: Transfer the powder into a beaker containing approximately 40 mL of ethanol.
-
Stirring: Place the beaker on a magnetic stirrer and stir at room temperature until the dye is completely dissolved. Given its high solubility in ethanol, heating is typically not required.[2][4]
-
Volume Adjustment: Quantitatively transfer the solution to a 50 mL volumetric flask. Rinse the beaker with small aliquots of ethanol and add to the flask.
-
Final Volume: Add ethanol to the flask up to the 50 mL mark. Stopper and invert several times to ensure homogeneity.
-
Storage: Store the stock solution in a tightly sealed, labeled container in a cool, dark place. An amber glass bottle is recommended to prevent photodegradation.
Safety Precautions:
-
This compound is harmful if swallowed.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder and its solutions.
-
When working with ethanol, which is flammable, avoid open flames and ensure adequate ventilation.[9]
Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A flowchart detailing the preparation of an aqueous solution of this compound.
Caption: A flowchart detailing the preparation of an ethanolic stock solution of this compound.
References
- 1. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Basic Blue R|CAS No:2185-86-6 - Basic dye [chinainterdyes.com]
- 3. pylamdyes.com [pylamdyes.com]
- 4. This compound CAS#: 2185-86-6 [m.chemicalbook.com]
- 5. This compound | 2185-86-6 [chemicalbook.com]
- 6. This compound Is Going To Shipment - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 7. chembk.com [chembk.com]
- 8. pdqscientific.com [pdqscientific.com]
- 9. Ethanol - Wikipedia [en.wikipedia.org]
The Discovery and Enduring Legacy of Basic Blue 11: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Blue 11, known historically as Victoria Blue R, stands as a significant molecule in the chronology of synthetic dyes. A member of the triarylmethane class, its discovery in the late 19th century was a product of the burgeoning German chemical industry. This guide provides a comprehensive overview of the discovery, history, and technical specifications of this compound, including its physicochemical properties, synthesis, and diverse applications. Detailed experimental protocols and visual representations of its chemical relationships are presented to serve as a valuable resource for researchers and professionals in the chemical and biomedical fields.
Introduction: A Dye of the Victorian Era
The story of this compound is intrinsically linked to the explosion of synthetic dye chemistry in the latter half of the 19th century. Following the landmark discovery of mauveine by William Henry Perkin in 1856, a wave of innovation swept across Europe, with German chemists at the forefront. The "Victoria" series of dyes, named in honor of the reigning British monarch, emerged from this vibrant period of discovery. These dyes, including this compound (Victoria Blue R), were prized for their brilliant hues and became integral to the textile and printing industries of the era.
This compound is a cationic triarylmethane dye, a class of compounds characterized by a central carbon atom bonded to three aromatic rings. Its intense blue color arises from a delocalized positive charge across the molecule's extended π-electron system. While the exact date of its discovery and the individual chemist responsible remain elusive in historical records, its development is firmly situated within the research and production powerhouse of the German chemical industry in the late 1800s. Companies such as Farbwerke vorm. Meister Lucius & Brüning, a precursor to the chemical giant Hoechst AG, were instrumental in the commercialization of such dyes.[1][2][3][4][5][6][7][8][9][10]
Physicochemical Properties
This compound is a dark green to very dark green crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its application and study.
| Property | Value | Reference(s) |
| Chemical Name | N-(4-((4-(dimethylamino)phenyl)(4-(ethylamino)naphthalen-1-yl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium chloride | [5] |
| Synonyms | Victoria Blue R, Basic Blue R, Basic Brilliant Blue R, C.I. 44040 | [2][5] |
| CAS Number | 2185-86-6 | [1][2] |
| Molecular Formula | C29H32ClN3 | [1][2] |
| Molecular Weight | 458.04 g/mol | [2] |
| Appearance | Dark Green to Very Dark Green Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | ~603.76°C (rough estimate) | [1] |
| Water Solubility | 0.5 g/L (20 °C) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol; Soluble in hot water and ethanol (B145695) (blue solution) | [1][2] |
| Absorption Maximum (λmax) | 615 nm | [7] |
Historical Synthesis and Manufacturing
Two primary historical manufacturing routes for this compound have been described:
-
Method A: The condensation of Bis(4-(dimethylamino)phenyl)methanol with N-Ethylnaphthalen-1-amine. This intermediate is then nitrated, followed by oxidation and subsequent removal of the nitro group.[4]
-
Method B: The condensation of 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine with N-Ethylnaphthalen-1-amine.[4]
These processes, while effective, were characteristic of the industrial chemistry of the time, often involving harsh reagents and producing complex mixtures that required purification.
Logical Flow of Historical Synthesis
The following diagram illustrates the logical progression of the synthesis of this compound, highlighting the key precursor molecules.
Caption: Logical workflow for the historical synthesis of this compound.
Experimental Protocols
While the original late 19th-century protocols are not available, modern laboratory procedures for the synthesis of related triarylmethane dyes can provide insight into the likely reaction conditions. A general protocol for the synthesis of a triarylmethane dye is outlined below.
Objective: To synthesize a triarylmethane dye via electrophilic aromatic substitution.
Materials:
-
A substituted benzaldehyde (B42025) (e.g., 4-(dimethylamino)benzaldehyde)
-
An N,N-dialkylaniline (e.g., N,N-dimethylaniline)
-
A condensing agent (e.g., concentrated sulfuric acid, zinc chloride)
-
An oxidizing agent (e.g., lead dioxide, chloranil)
-
Appropriate solvents (e.g., ethanol, water)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted benzaldehyde and two equivalents of the N,N-dialkylaniline in a suitable solvent.
-
Slowly add the condensing agent while stirring and maintaining a controlled temperature. The reaction mixture will change color as the leuco base of the dye is formed.
-
After the reaction is complete, neutralize the mixture and extract the leuco base.
-
Oxidation: Dissolve the crude leuco base in an acidic solution.
-
Add the oxidizing agent portion-wise with stirring. The solution will develop the characteristic intense color of the triarylmethane dye.
-
Isolation and Purification: Precipitate the dye by adding a salt solution.
-
Collect the dye by filtration, wash with appropriate solvents, and dry.
-
Recrystallization from a suitable solvent system can be performed for further purification.
Safety Precautions: Triarylmethane dyes and their precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Applications of this compound
The utility of this compound extends from its historical use in textiles to modern applications in biological staining and as a component in inks.
-
Textile Dyeing: It is used for dyeing silk, wool, and cotton that has been treated with a mordant. It also finds application in coloring linen, leather, paper, bamboo, and wood.[2][3][4][6]
-
Inks and Pigments: this compound is utilized in the manufacturing of lakes for printing inks and in the formulation of solvent-based paints.[2][4]
-
Biological Staining: Like many basic dyes, it can be used in histology and cytology to stain acidic cellular components, such as the nucleus.[10]
Application Workflow
The following diagram illustrates the general workflow for the application of this compound in textile dyeing.
Caption: General workflow for textile dyeing with this compound.
Conclusion
This compound, or Victoria Blue R, is more than just a historical artifact of the synthetic dye industry. Its robust chemical nature and vibrant color have ensured its continued relevance in a variety of technical applications. While the specific details of its genesis may be lost to time, its legacy as a product of the innovative spirit of 19th-century German chemistry is undeniable. This guide has provided a consolidated resource on the discovery, history, and technical aspects of this compound, intended to support the ongoing work of researchers and professionals who continue to explore the vast potential of such fascinating molecules.
References
- 1. britannica.com [britannica.com]
- 2. original Patent - Farbwerke vorm. Meister Lucius & Brüning , Höchst / Main , 1906 , o-Oxymonoazofarbstoff - Darstellung | pit2fast [abebooks.com]
- 3. original Patent - Farbwerke vorm. Meister Lucius & Brüning , Höchst / Main , 1900 , Herst. von Alphylsulfonsäureimiden | pit2fast [abebooks.com]
- 4. US8404894B2 - Compound and color filter - Google Patents [patents.google.com]
- 5. Triarylmethane dye - Wikipedia [en.wikipedia.org]
- 6. Michler's ketone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. industriepark-hoechst.com [industriepark-hoechst.com]
- 9. US4057563A - Preparation of dye cyanides - Google Patents [patents.google.com]
- 10. casemine.com [casemine.com]
In-Depth Technical Guide to Basic Blue 11 and its Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Basic Blue 11, a synthetic dye with diverse applications in scientific research. The guide details its chemical identity, synonyms, and quantitative properties, and presents established experimental protocols for its use in laboratory settings.
Chemical Identity and Synonyms
This compound is a triarylmethane dye recognized for its vibrant blue color. In scientific literature and commercial products, it is identified by a multitude of synonyms. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.
| Category | Identifier |
| Common Name | This compound |
| Synonyms | Victoria Blue R, Basic Blue K, C.I. 44040, Victoria Blue RS, Basic Brilliant Blue R, Aizen Victoria Blue BOH, Hidaco Victoria Blue R, Victoria Lake Blue R |
| IUPAC Name | [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride[1] |
| CAS Number | 2185-86-6[1] |
| Colour Index (C.I.) | 44040[2] |
| Chemical Formula | C₂₉H₃₂ClN₃[2] |
| Molecular Weight | 458.04 g/mol [2] |
| InChI Key | JEVGKYBUANQAKG-UHFFFAOYSA-N[1] |
Quantitative Data
A summary of the key quantitative properties of this compound is provided below, offering essential data for experimental design and execution.
| Property | Value | Source |
| Absorption Maximum (λmax) | 615 nm | [3] |
| Molar Extinction Coefficient (ε) at 577 nm in Methanol | ≥54,000 L·mol⁻¹·cm⁻¹ | [3] |
| Solubility in Water | 0.5 g/L (20 °C) | [4] |
| Solubility in Ethanol (B145695) | Soluble | [5] |
| Acute Oral Toxicity (LD50, rat) | 960 mg/kg | [6] |
Experimental Protocols
This compound is a versatile stain employed in various biological applications. Below are detailed protocols for its use in histology and for the quantitative analysis of phospholipids (B1166683).
Victoria Blue R Staining for Elastic Fibers in Histology
This protocol details the use of Victoria Blue R for the visualization of elastic fibers in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Potassium Permanganate (1% aqueous solution)
-
Sulfuric Acid (1% aqueous solution)
-
Sodium Bisulfite (1% aqueous solution)
-
Victoria Blue Stain, Alcoholic
-
Nuclear Fast Red Stain (Kernechtrot)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 3 minutes each.
-
Hydrate sections through two changes each of 100% and 95% ethanol, 10 dips each.
-
Wash well with distilled water.[1]
-
-
Oxidation:
-
Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid (10 ml 1% Potassium Permanganate, 10 ml 1% Sulfuric Acid, 40 ml Distilled Water).
-
Place slides in the working solution for 5 minutes.[1]
-
-
Bleaching:
-
Treat slides with 1% Sodium Bisulfite for 2 minutes, or until sections are colorless.
-
Wash slides well in running tap water.[1]
-
-
Staining:
-
Rinse slides in 70% ethanol for 2 minutes.
-
Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours. For optimal results, overnight staining at room temperature is recommended.[1]
-
-
Differentiation:
-
Differentiate in 70% ethanol for 1-3 minutes, or until the background is completely decolorized.[1]
-
-
Counterstaining:
-
Wash slides well in running tap water.
-
Counterstain with Nuclear Fast Red Stain for 5 minutes.[1]
-
-
Dehydration and Mounting:
-
Wash in running tap water for 5 minutes.
-
Dehydrate in two changes each of 95% and 100% ethanol.
-
Clear in three changes of xylene, 10 dips each.
-
Coverslip with a compatible mounting medium.[1]
-
Expected Results:
-
Elastic fibers: Blue
-
Nuclei: Red/Pink
-
Other tissue elements: Red/Pink
Quantitative Determination of Phospholipids
This method utilizes Victoria Blue R to form a complex with specific phospholipids, which can then be quantified spectrophotometrically. This protocol is particularly useful for the analysis of lipid extracts.[7]
Principle:
Different phospholipids, with the exception of choline-containing phospholipids like phosphatidylcholine, lysophosphatidylcholine, and sphingomyelin, form a complex with Victoria Blue R. This complex selectively partitions into the chloroform (B151607) phase of a biphasic solvent system and can be quantified by measuring its absorbance at 590 nm.[7]
Materials:
-
Lipid extract in chloroform
-
Victoria Blue R dye solution
-
Chloroform/Ethylene (B1197577) glycol/Glycerol biphasic solvent system
-
Spectrophotometer
Procedure:
-
Complex Formation:
-
To the lipid extract in a test tube, add the Victoria Blue R dye solution.
-
Add the components of the biphasic solvent system (chloroform, ethylene glycol, glycerol).
-
Vortex thoroughly to ensure mixing and phase separation.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve clear separation of the aqueous and chloroform phases.
-
-
Quantification:
-
Carefully collect the lower chloroform phase containing the phospholipid-dye complex.
-
Measure the absorbance of the chloroform phase at 590 nm using a spectrophotometer.
-
The concentration of the phospholipids can be determined by comparing the absorbance to a standard curve prepared with known concentrations of a representative phospholipid (e.g., phosphatidic acid).
-
Note: This method demonstrates high sensitivity, with reported optical density units per micromole of phosphatidic acid being approximately 24.00.[7]
Experimental Workflows and Diagrams
Visualizing experimental workflows is essential for understanding and reproducing complex laboratory procedures.
Histological Staining Workflow for Elastic Fibers
The following diagram illustrates the key stages of the Victoria Blue R staining protocol for elastic fibers.
References
- 1. pscientifics.com [pscientifics.com]
- 2. This compound CAS#: 2185-86-6 [m.chemicalbook.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. This compound [chembk.com]
- 5. youtube.com [youtube.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Quantitative determination of phospholipids using the dyes Victoria blue R and B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Laboratory Handling of Basic Blue 11
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling protocols for Basic Blue 11 (also known as Victoria Blue R, C.I. 44040) in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Chemical and Physical Properties
This compound is a synthetic cationic dye belonging to the triarylmethane class.[1] It typically appears as a dark green or bluish-gray powder.[1][2] While slightly soluble in cold water, its solubility increases in hot water and it is readily soluble in ethanol, producing a blue solution.[2][3]
| Property | Value | Reference |
| Chemical Formula | C29H32ClN3 | [3] |
| Molecular Weight | 458.05 g/mol | [3][4] |
| CAS Number | 2185-86-6 | [5] |
| Appearance | Dark green or bluish-gray powder | [1][2] |
| Solubility | Soluble in water | [1] |
Hazard Identification and Toxicological Data
The primary hazard associated with this compound is acute oral toxicity. It is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][6] Ingestion can lead to adverse health effects. While comprehensive toxicological data for this compound is limited, a related compound, Basic Blue 7, has a reported oral LD50 in rats of 100 mg/kg.
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Data specific to this compound is limited. The provided LD50 is for a related compound and should be used for general awareness of potential toxicity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses are required.[7] A face shield should be used when there is a risk of splashing.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn.[9] Dispose of contaminated gloves properly after use.[10] |
| Body Protection | A buttoned lab coat or chemical-resistant gown should be worn at all times.[9] |
| Respiratory Protection | In cases of insufficient ventilation or when handling the powder, a NIOSH-approved respirator should be used.[10] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid dust formation.[6]
-
Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[10]
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.[6][11]
Storage:
-
Container: Keep the container tightly closed and store it in a dry place.[6]
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[10][12]
-
Organization: Store on sturdy shelves, and avoid placing heavy containers on high shelves.[13]
Emergency Procedures
In the event of an emergency, follow these procedures and always seek medical attention.
| Emergency Situation | Protocol |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[5][6] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[5] |
| Skin Contact | Wash off immediately with soap and plenty of water. If skin irritation persists, call a physician.[5] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5] |
| Spill | Use personal protective equipment.[5] For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[5] Ensure adequate ventilation. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus.[5] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[10] |
Experimental Protocols
Preparation of a 1% (w/v) this compound Staining Solution
This protocol outlines the steps for safely preparing a 1% stock solution of this compound.
Caption: Workflow for the safe preparation of a this compound staining solution.
Logical Relationships in Hazard Mitigation
Understanding the relationship between hazards and control measures is fundamental to laboratory safety.
Caption: Relationship between this compound hazards and control measures.
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. This compound | 2185-86-6 [chemicalbook.com]
- 4. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. carlroth.com [carlroth.com]
- 7. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 8. dem.ri.gov [dem.ri.gov]
- 9. uab.edu [uab.edu]
- 10. fishersci.com [fishersci.com]
- 11. pdst.ie [pdst.ie]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. nottingham.ac.uk [nottingham.ac.uk]
molecular formula and weight of Basic Blue 11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Basic Blue 11, a cationic triarylmethane dye. It is also known by other names such as Victoria Blue R, C.I. 44040, and Basic Blue K.[1] This document details its molecular characteristics and provides an in-depth experimental protocol for its application in histological staining, a primary use in research settings.
Core Properties of this compound
This compound is a dark blue crystalline powder that is slightly soluble in cold water but readily soluble in hot water and ethanol (B145695).[2] It is widely used in various industrial and research applications, including the dyeing of textiles like silk, wool, and cotton, as well as coloring paper, leather, and wood.[2][3] In the laboratory, it serves as a valuable histological dye and fluorochrome.[1]
Quantitative Data Summary
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₃₂ClN₃[1][2] |
| Molecular Weight | 458.04 g/mol [2] |
| CAS Number | 2185-86-6[1] |
| Color Index | 44040[1][4] |
| Appearance | Dark green to dark blue powder[4] |
| Solubility in Water | Slightly soluble in cold water, soluble in hot water[2] |
Staining Mechanism: A Logical Relationship
This compound functions as a cationic dye, meaning it carries a positive charge.[4][5] Its mechanism of action in biological staining is primarily based on an electrostatic interaction with negatively charged (anionic) components within tissues.[5] The prevailing hypothesis for its specificity in staining elastic fibers, when used in the Victoria Blue method, involves the formation of hydrogen bonds between the dye-resorcinol complex and the elastic fibers.[6][7]
Caption: Staining mechanism of this compound.
Experimental Protocol: Victoria Blue Method for Elastic Fiber Staining
This protocol details the Victoria Blue method, a histological technique used to visualize elastic fibers in tissue sections.[6][7][8] This method is valuable for studying the morphology and distribution of elastic fibers in both physiological and pathological contexts.[6]
Reagents:
-
Potassium Permanganate Solution
-
Oxalic Acid Solution
-
Elastin Stain (containing Victoria Blue and resorcinol)
-
Van Gieson Stain (for counterstaining)
-
95% Ethanol or 1% Hydrochloric Acid in Alcohol
-
70% Ethanol
-
Distilled Water
-
Xylene
-
Mounting Medium
Procedure:
-
Deparaffinization and Hydration:
-
Deparaffinize tissue sections in xylene.
-
Hydrate the sections through a graded series of alcohols to distilled water.[8]
-
-
Oxidation:
-
Bleaching:
-
Staining:
-
Differentiation:
-
Counterstaining:
-
Dehydration and Mounting:
-
Quickly dehydrate the sections through graded alcohols.
-
Clear in xylene.
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Elastic Fibers: Blue to black[6]
-
Collagen: Red
-
Other Tissue Elements: Yellow
-
Nuclei: Reddish-brown to black
Experimental Workflow
The following diagram illustrates the sequential steps of the Victoria Blue staining protocol.
Caption: Workflow of Victoria Blue staining.
While this compound is a powerful tool for histological analysis, no significant interactions with specific biological signaling pathways have been documented in the context of its use as a dye. Its utility in research is primarily derived from its robust and specific staining properties.
References
- 1. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Basic Blue R|CAS No:2185-86-6 - Basic dye [chinainterdyes.com]
- 3. News - About Application of this compound [yanhuidye.com]
- 4. pylamdyes.com [pylamdyes.com]
- 5. What is the mechanism of action of basic dyes? [tradeindia.com]
- 6. pscientifics.com [pscientifics.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. newcomersupply.com [newcomersupply.com]
Basic Blue 11 as a Fluorochrome in Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 11, also known by its common names Victoria Blue R and C.I. 44040, is a triarylmethane dye.[1][2] While it has established applications in histology as a stain for elastic fibers and cytoplasmic membranes, its potential as a fluorochrome in microscopy is less documented.[3] This technical guide provides a comprehensive overview of the known properties of this compound relevant to its use as a fluorescent probe, addresses its limitations, and offers hypothetical protocols for its application in fluorescence microscopy.
Basic dyes, like this compound, are cationic and bind to anionic components within cells, such as nucleic acids in the nucleus and acidic mucosubstances. This binding mechanism is the foundation of its use in traditional staining.
Physicochemical and Spectral Properties
Quantitative data on the fluorochrome properties of this compound is scarce in readily available literature. The following tables summarize the known information and provide estimated values based on the characteristics of the broader triarylmethane dye class.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Victoria Blue R, C.I. 44040, Basic Blue K | [1][4] |
| CAS Number | 2185-86-6 | [4] |
| Molecular Formula | C29H32ClN3 | [1] |
| Molecular Weight | 458.04 g/mol | [1] |
| Appearance | Dark green powder | [2] |
| Solubility | Soluble in water and ethanol |
Table 2: Spectral Properties of this compound
| Property | Value | Reference(s) & Notes |
| Absorption Maximum (λmax) | ~610-615 nm | [5][6] |
| 587 nm | [7] (A secondary peak may be present) | |
| Molar Extinction Coefficient (ε) | Data not available | |
| Emission Maximum (λem) | Estimated: ~630-665 nm | Based on a typical Stokes shift of 20-50 nm for triarylmethane dyes. |
| Quantum Yield (Φ) | Likely low in aqueous solutions | Triarylmethane dyes are known to have low quantum yields in solution due to rotational freedom. The quantum yield may increase upon binding to cellular structures.[8] |
| Photostability | Expected to be limited | Triarylmethane dyes are susceptible to photobleaching and "photobluing" (a hypsochromic shift in spectra upon irradiation).[9] |
Staining Mechanism
The primary staining mechanism of this compound is based on electrostatic interactions. As a cationic dye, it binds to negatively charged (anionic) components within the cell.
References
- 1. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pylamdyes.com [pylamdyes.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. chembk.com [chembk.com]
- 5. Victoria blue R - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. Absorption [Victoria Blue R] | AAT Bioquest [aatbio.com]
- 8. Malachite green - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Spectral Secrets of Basic Blue 11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core spectral properties of Basic Blue 11, a triarylmethane dye also known as Victoria Blue R. This document provides a comprehensive overview of its absorption and emission characteristics, molar absorptivity, and the influence of solvent environments on its photophysical behavior. Detailed experimental protocols are provided to enable the replication and validation of these findings.
Core Spectral Properties
This compound exhibits a strong absorption of light in the orange-red region of the visible spectrum, resulting in its characteristic blue color. Its spectral properties are known to be influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.
Absorption and Emission Characteristics
The primary absorption maximum (λmax) of this compound is consistently reported to be in the range of 610-615 nm.[1][2] However, the exact peak can shift depending on the solvent used. For instance, in methanol, the λmax is noted at 615 nm.[3] AAT Bioquest reports an absorbance peak at 587 nm, though the solvent is not specified.
While specific data on the fluorescence emission maximum is limited, a qualitative fluorescence spectrum of Victoria Blue R in various polymer matrices, such as methyl methacrylate (B99206) (MMA), has been observed. This indicates that the dye does fluoresce, and its emission properties are also likely solvent-dependent.
Molar Absorptivity
The molar absorptivity (or extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For this compound in methanol, the following molar absorptivity values have been reported:
These values are crucial for quantitative analysis, such as determining the concentration of the dye in a solution using the Beer-Lambert law.
Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Table 1: Absorption Maxima (λmax)
| Solvent | λmax (nm) | Reference |
| General | 610 | [2] |
| Not Specified | 614.7, 558 | [1] |
| Methanol | 615 | [3] |
| Not Specified | 587 |
Table 2: Molar Absorptivity (ε) in Methanol
| Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Reference |
| 577 | ≥54,000 | [3] |
| 252 | ≥11,000 | [3] |
| 330 | ≥9,000 | [3] |
Table 3: Fluorescence Properties
| Property | Value | Solvent/Conditions | Reference |
| Emission Maximum | Data not available | - | |
| Quantum Yield (Φ) | Data not available | - | |
| Fluorescence Lifetime (τ) | Data not available | - |
Further research is required to populate the fluorescence properties table with quantitative data.
Experimental Protocols
This section outlines the detailed methodologies for key experiments to characterize the spectral properties of this compound.
UV-Vis Absorption Spectroscopy
This protocol describes how to determine the absorption spectrum and molar absorptivity of this compound.
Objective: To measure the absorbance of this compound at various wavelengths and calculate its molar absorptivity.
Materials:
-
This compound (Victoria Blue R) powder
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, water)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan (e.g., 400-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat: Repeat the measurement for all the prepared dilutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
For each concentration, record the absorbance at λmax.
-
Plot a graph of absorbance at λmax versus concentration (Beer-Lambert plot).
-
The slope of the resulting linear fit will be the molar absorptivity (ε) in M⁻¹cm⁻¹.
-
Fluorescence Spectroscopy
This protocol outlines the procedure for measuring the fluorescence emission spectrum of this compound.
Objective: To determine the fluorescence emission spectrum and identify the emission maximum.
Materials:
-
This compound solution of known concentration (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
-
Spectrophotometric grade solvent
-
Fluorescence cuvettes
-
Fluorometer
Procedure:
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum (around 615 nm).
-
Slit Widths: Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank scan to account for any background fluorescence or Raman scattering.
-
Sample Measurement: Fill the cuvette with the this compound solution. Place it in the fluorometer and record the emission spectrum over a suitable wavelength range (e.g., 620-800 nm).
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum fluorescence intensity (emission maximum).
-
Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield (Φ) of this compound relative to a standard of known quantum yield.[4][5][6][7][8]
Objective: To calculate the fluorescence quantum yield of this compound.
Materials:
-
This compound solution
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Spectrophotometric grade solvent (the same for both sample and standard)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Absorbance Measurements: Prepare a series of dilute solutions of both this compound and the standard. Measure the absorbance of each solution at the chosen excitation wavelength. The absorbance values should be kept below 0.1.
-
Fluorescence Measurements: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard (if they are different).
-
Visualizations
Experimental Workflow for Spectral Characterization
Caption: Workflow for the characterization of spectral properties.
Logical Relationship of Photophysical Parameters
Caption: Relationship between key photophysical parameters.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Victoria blue R - Wikipedia [en.wikipedia.org]
- 3. Victoria Blue R Dye content 80 2185-86-6 [sigmaaldrich.com]
- 4. jasco-global.com [jasco-global.com]
- 5. agilent.com [agilent.com]
- 6. static.horiba.com [static.horiba.com]
- 7. shimadzu.com [shimadzu.com]
- 8. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
Basic Blue 11 for identifying acidic tissue components
An In-depth Technical Guide to Basic Dyes for the Identification of Acidic Tissue Components
Introduction: The Role of Basic Dyes in Histology
In the field of histology and pathology, the ability to visualize specific cellular and extracellular components is paramount. Staining techniques are fundamental to this process, providing contrast to otherwise transparent tissue sections. The distinction between acidic and basic dyes is a cornerstone of histological staining theory. Basic dyes, which are cationic (positively charged), are used to stain acidic (negatively charged) tissue components, a property known as basophilia. This guide provides a technical overview of the principles and applications of basic dyes for identifying these critical tissue elements, with a focused exploration of Azure B as a prime exemplar.
While the query specified Basic Blue 11 (also known as Victoria Blue R), it is important to note that this dye is primarily used in the textile and ink industries and is not commonly employed as a histological stain for acidic tissues.[1][2][3] Therefore, this guide will focus on a more pertinent and widely utilized basic dye in biological research: Azure B .
Azure B is a cationic thiazine (B8601807) dye that binds with high affinity to negatively charged molecules, making it an invaluable tool for researchers and drug development professionals.[4] Its utility lies in its ability to clearly demarcate nuclei, RNA-rich cytoplasm, and specific extracellular matrix components like sulfated proteoglycans found in cartilage and mast cell granules.[5][6]
Physicochemical Properties and Staining Mechanism
The efficacy of a basic dye is determined by its chemical structure and ability to form electrostatic bonds with tissue polyanions.
Chemical Properties of Azure B
Azure B is a methylated derivative of thionine (B1682319) and is produced by the oxidation of Methylene Blue.[5][7][8] Its key physicochemical properties are summarized below for easy reference.
| Property | Value | Reference |
| Common Name | Azure B | [7] |
| C.I. Number | 52010 | [7] |
| Chemical Class | Thiazin | [7] |
| Ionisation | Basic (Cationic) | [4] |
| Molecular Formula | C₁₅H₁₆N₃SCl | [7] |
| Molecular Weight | 305.8 g/mol | [7] |
| Absorption Maximum (λmax) | 648-655 nm | [7] |
| Appearance | Dark green powder | [8] |
| Solubility | Soluble in water and ethanol (B145695) | [7] |
Mechanism of Action: Staining Acidic Components
The fundamental principle behind Azure B staining is a straightforward electrostatic interaction. As a cationic dye, Azure B carries a net positive charge and is therefore attracted to anionic (negatively charged) sites within the tissue.[4][6] These basophilic structures include:
-
Nucleic Acids (DNA and RNA): The phosphate (B84403) groups in the sugar-phosphate backbone of DNA and RNA confer a strong negative charge, leading to intense blue staining of the cell nucleus and ribosomes.[4][6]
-
Sulfated Proteoglycans: These complex macromolecules, abundant in the extracellular matrix of cartilage and within the granules of mast cells, contain numerous sulfate (B86663) groups.[6][9] This high density of negative charges allows for a strong binding of Azure B.
This interaction is visualized in the diagram below, illustrating the electrostatic attraction between the positively charged Azure B molecule and negatively charged tissue components.
Caption: Electrostatic interaction between cationic Azure B and anionic tissue components.
A notable characteristic of Azure B and other thiazine dyes is metachromasia . This phenomenon occurs when the dye molecules bind to highly concentrated polyanions, causing the dye to polymerize and shift its absorption spectrum.[9][10] This results in a color change from the expected blue (orthochromatic) to purple or red (metachromatic), which is particularly useful for identifying mast cells and cartilage.[9]
Experimental Protocol: Azure B Staining for Mast Cells
This protocol provides a detailed methodology for the metachromatic staining of mast cells in paraffin-embedded tissue sections, adapted from established principles for thiazine dyes.
Reagent Preparation
-
0.1% Azure B Staining Solution:
-
Azure B (C.I. 52010): 0.1 g
-
30% Ethanol: 100 mL
-
Procedure: Dissolve the Azure B powder in the ethanol solution. Mix well and filter before use. The solution is stable for over a year.[9]
-
-
1% Aqueous Potassium Permanganate (B83412):
-
Potassium Permanganate (KMnO₄): 1.0 g
-
Distilled Water: 100 mL
-
-
2% Oxalic Acid:
-
Oxalic Acid: 2.0 g
-
Distilled Water: 100 mL
-
-
1% Zinc Sulfate:
-
Zinc Sulfate (ZnSO₄): 1.0 g
-
Distilled Water: 100 mL
-
Staining Procedure
The following workflow outlines the key steps for staining tissue sections with Azure B.
Caption: Standard experimental workflow for Azure B staining of tissue sections.
-
Deparaffinization and Hydration: Bring sections to distilled water through a series of xylene and graded ethanol washes.
-
Oxidation: Place slides in 1% aqueous potassium permanganate for 5 minutes. This step enhances the subsequent cationic dye uptake.[9]
-
Rinse: Rinse thoroughly in distilled water.
-
Bleaching: Decolorize the sections in 2% oxalic acid until white.
-
Rinse: Wash well in running tap water followed by a rinse in distilled water.
-
Staining: Immerse slides in the 0.1% Azure B solution for 5-10 minutes.
-
Rinse: Briefly rinse in distilled water to remove excess stain.
-
Differentiation: Differentiate in 1% zinc sulfate until the section appears pale blue macroscopically. Zinc sulfate acts as a mordant, increasing the brightness and alcohol fastness of the metachromasia.[9]
-
Rinse: Rinse in distilled water.
-
Dehydration and Clearing: Dehydrate rapidly through graded alcohols (95% and 100%), clear in xylene. This step must be performed quickly as the metachromatic reaction can be lost during prolonged dehydration.[9]
-
Mounting: Mount with a resinous mounting medium.
Expected Results
-
Mast Cell Granules: Reddish-purple (Metachromatic)[5]
-
Cartilage Matrix: Reddish-purple (Metachromatic)[5]
-
Cellular Nuclei: Blue to dark blue (Orthochromatic)[5]
-
Cytoplasm (RNA-rich): Paler blue (Orthochromatic)
Applications in Research and Drug Development
The ability of Azure B to specifically identify acidic tissue components makes it a valuable tool in various research areas:
-
Inflammation and Immunology: Mast cells are key players in allergic and inflammatory responses.[11] Staining with Azure B allows for the quantification and localization of mast cells in tissues, providing insights into disease mechanisms and the effects of anti-inflammatory drugs.
-
Oncology: The basophilia of cancer cells often differs from that of normal cells due to altered metabolic and proliferative rates. Azure B can be used in cytological preparations to help identify malignant cells.[4]
-
Hematology: As a key component of Romanowsky-type stains (e.g., Giemsa, Wright's), Azure B is essential for the differential staining of blood cells, enabling the identification of various leukocytes based on their granular and nuclear morphology.[4][12]
-
Connective Tissue Disorders: In diseases like arthritis, the degradation of cartilage is a key pathological feature. Azure B can be used to assess the integrity and proteoglycan content of cartilage matrix in experimental models.
Conclusion
Azure B is a robust and versatile basic dye that serves as a fundamental tool for researchers, scientists, and drug development professionals. Its strong, specific binding to acidic tissue components, coupled with its distinct metachromatic properties, allows for the clear visualization and analysis of critical cellular and extracellular structures. By providing detailed insights into tissue composition and cellular activity, Azure B staining continues to be an indispensable technique in histology, pathology, and the broader biomedical sciences.
References
- 1. This compound CAS#: 2185-86-6 [m.chemicalbook.com]
- 2. This compound|Basic Blue R|CAS No:2185-86-6 - Basic dye [chinainterdyes.com]
- 3. This compound | 2185-86-6 [chemicalbook.com]
- 4. gspchem.com [gspchem.com]
- 5. biognost.com [biognost.com]
- 6. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 7. stainsfile.com [stainsfile.com]
- 8. Methylene blue - Wikipedia [en.wikipedia.org]
- 9. Azure A Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Mast Cells Mediate Acute Inflammatory Responses After Glenoid Labral Tears and Can Be Inhibited With Cromolyn in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Which granules can be stained with azure B and eosin? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Basic Blue 11 Staining Protocol for Paraffin-Embedded Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 11, also known as Victoria Blue R, is a triarylmethane dye that serves as a valuable tool in histological studies.[1][2] As a basic (cationic) dye, it exhibits a strong affinity for acidic (basophilic) tissue components, such as nuclei (rich in DNA and RNA) and elastic fibers.[3][4] This property allows for the distinct visualization of these structures within tissue sections. The following protocol provides a detailed methodology for the application of this compound to formalin-fixed, paraffin-embedded tissue sections, primarily for the demonstration of elastic fibers and copper-associated protein.[5][6]
Principle of Staining
The precise mechanism of Victoria Blue staining for elastic fibers is not fully elucidated but is thought to involve the formation of hydrogen bonds between the phenolic group of resorcinol (B1680541) in the staining solution and specific components of the elastic fibers. This interaction results in a distinct blue to blue-black coloration of the fibers. This compound, as a cationic dye, electrostatically binds to negatively charged phosphate (B84403) groups in nucleic acids and acidic mucosubstances, allowing for the visualization of cell nuclei and other basophilic structures.
Materials
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, and 70%)
-
Distilled water
-
Potassium Permanganate 1%, Aqueous
-
Sulfuric Acid 1%, Aqueous
-
Sodium Bisulfite 1%, Aqueous
-
This compound (Victoria Blue) Staining Solution, Alcoholic
-
Nuclear Fast Red Stain (Kernechtrot)
-
Resinous mounting medium
-
Coplin jars or staining dishes
-
Microscope slides
-
Coverslips
-
Light microscope
Experimental Protocol
The following protocol outlines the step-by-step procedure for staining paraffin-embedded sections with this compound.
I. Deparaffinization and Rehydration
-
Immerse slides in the first bath of xylene for 3 minutes.
-
Transfer slides to a second bath of fresh xylene for 3 minutes.
-
Transfer slides to a third bath of fresh xylene for 3 minutes.
-
Immerse slides in two changes of 100% ethyl alcohol, 10 dips each.
-
Immerse slides in two changes of 95% ethyl alcohol, 10 dips each.
-
Rinse slides well with distilled water.
II. Oxidation and Bleaching
-
Prepare a fresh Potassium Permanganate-Sulfuric Acid working solution by combining:
-
Potassium Permanganate 1%, Aqueous: 10 ml
-
Sulfuric Acid 1%, Aqueous: 10 ml
-
Distilled Water: 40 ml
-
-
Place slides in the fresh Potassium Permanganate-Sulfuric Acid working solution for 5 minutes.
-
Rinse slides in running tap water.
-
Treat slides with 1% aqueous Sodium Bisulfite for 2 minutes, or until sections are colorless.
-
Wash slides well in running tap water.
III. Staining
-
Rinse slides in 70% ethyl alcohol for 2 minutes.[5]
-
Stain slides in this compound (Victoria Blue) Stain, Alcoholic for a minimum of 4 hours at room temperature. For optimal results, overnight staining is recommended.[5][7]
-
Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is completely decolorized.[5]
-
Wash slides well in running tap water.[5]
IV. Counterstaining
-
Counterstain slides in Nuclear Fast Red Stain (Kernechtrot) for 5 minutes. Shake the solution well before use.[5]
-
Wash slides in running tap water for 5 minutes.[5]
V. Dehydration, Clearing, and Mounting
-
Dehydrate sections in two changes of 95% ethyl alcohol.
-
Dehydrate sections in two changes of 100% ethyl alcohol.
-
Clear in three changes of xylene, 10 dips each.
-
Mount coverslip with a compatible resinous mounting medium.
Data Presentation
The following table summarizes the key quantitative parameters of the this compound staining protocol.
| Step | Reagent | Duration |
| Deparaffinization | Xylene (3 changes) | 3 minutes each |
| Oxidation | Potassium Permanganate-Sulfuric Acid Solution | 5 minutes |
| Bleaching | 1% Sodium Bisulfite | 2 minutes (or until colorless) |
| Staining | This compound (Victoria Blue) Stain, Alcoholic | 4 hours to overnight |
| Differentiation | 70% Ethyl Alcohol | 1-3 minutes |
| Counterstaining | Nuclear Fast Red Stain (Kernechtrot) | 5 minutes |
| Dehydration | 95% & 100% Ethyl Alcohol | Variable (e.g., 10 dips each) |
| Clearing | Xylene (3 changes) | Variable (e.g., 10 dips each) |
Expected Results
-
Elastic fibers: Blue to Blue-Black
-
Copper-associated protein: Blue[5]
-
Nuclei: Red/Pink[5]
-
Collagen: Red
-
Muscle and Erythrocytes: Yellow
Visualization of the Experimental Workflow
The following diagram illustrates the sequential steps of the this compound staining protocol for paraffin-embedded sections.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Histology Learning System Appendix A [bu.edu]
- 4. Special Stains for Mucins and Glycogen [leicabiosystems.com]
- 5. newcomersupply.com [newcomersupply.com]
- 6. Atom Scientific Ltd | Product | Victoria Blue Stain Kit [atomscientific.com]
- 7. newcomersupply.com [newcomersupply.com]
Application Notes and Protocols: Exploratory Use of Basic Blue 11 for Staining Live Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Basic Blue 11 is a cationic, triarylmethane dye traditionally used for staining textiles, leather, paper, and wood.[1][2][3] Its application for staining live mammalian cells is not well-documented in scientific literature. The following application notes and protocols are intended as a guide for the exploratory use of this compound in live-cell imaging. All protocols require significant optimization and validation by the end-user. The cytotoxicity of this compound on live cells has not been established, and it is crucial to perform viability assays to determine an appropriate working concentration.
Introduction
Live-cell imaging is a powerful tool for studying dynamic cellular processes. Fluorescent dyes are essential for visualizing specific cellular components in living cells.[4] this compound, also known as Victoria Blue R, is a water-soluble cationic dye.[3] Cationic dyes have the potential to accumulate in cellular compartments with a negative membrane potential, such as mitochondria, or interact with negatively charged molecules like nucleic acids in the nucleus. These notes provide a starting point for investigating the potential of this compound as a live-cell stain.
Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| C.I. Name | This compound, 44040 | [5] |
| CAS Number | 2185-86-6 | [1][5] |
| Molecular Formula | C29H32ClN3 | [5][6] |
| Molecular Weight | 458.04 g/mol | [5] |
| Appearance | Dark green to blue-gray powder | [3] |
| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol (B145695). | [2] |
Proposed Mechanism of Action (Hypothetical)
As a cationic dye, this compound carries a positive charge at physiological pH. This property may facilitate its interaction with and accumulation in cellular structures that have a net negative charge. Two potential mechanisms are proposed:
-
Mitochondrial Accumulation: The inner mitochondrial membrane maintains a significant negative membrane potential. Cationic dyes can be driven to accumulate in the mitochondrial matrix.
-
Nuclear Staining: The phosphate (B84403) backbone of DNA and RNA is negatively charged. This compound may bind to nucleic acids in the nucleus, similar to other basic dyes like Methylene Blue.[7]
The following diagram illustrates the hypothetical mechanism of this compound uptake and localization in a live cell.
Caption: Hypothetical mechanism of this compound uptake and localization.
Experimental Protocols
Determining Optimal Staining Concentration and Cytotoxicity
It is imperative to determine the optimal, non-toxic concentration of this compound before use in live-cell imaging experiments. A cytotoxicity assay should be performed to evaluate the effect of the dye on cell viability over time.
Materials:
-
Live cells in culture (e.g., HeLa, A549, or cell line of interest)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Viability stain (e.g., Trypan Blue, Calcein-AM, Propidium Iodide)
-
96-well clear-bottom black plates (for fluorescence assays) or standard cell culture plates
-
Hemocytometer or automated cell counter
-
Fluorescence microscope or plate reader
Protocol:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in sterile DMSO or ethanol. Further dilute in sterile PBS or cell culture medium to create working solutions. Due to its limited solubility in cold water, warming the solution may be necessary.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Prepare a serial dilution of this compound in a complete cell culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest dye concentration) and an untreated control.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
Viability Assessment:
-
Trypan Blue Exclusion:
-
Harvest the cells by trypsinization.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a bright-field microscope within 3-5 minutes.[8]
-
Calculate the percentage of viable cells.
-
-
Fluorescent Viability Assay (e.g., Calcein-AM/Propidium Iodide):
-
Wash the cells with PBS.
-
Incubate the cells with a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's protocol.
-
Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader.
-
-
-
Data Analysis: Plot cell viability against the concentration of this compound for each time point. The optimal concentration for live-cell staining should be the highest concentration that does not significantly impact cell viability for the desired experimental duration.
The following diagram outlines the workflow for cytotoxicity assessment.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Protocol for Staining Live Cells
This protocol assumes that an optimal, non-toxic concentration has been determined from the cytotoxicity assay.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
This compound working solution (at the predetermined optimal concentration in pre-warmed cell culture medium or imaging buffer)
-
Imaging buffer (e.g., phenol (B47542) red-free medium, Hank's Balanced Salt Solution)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel. Ensure the cells are healthy and adherent.
-
Staining:
-
Remove the cell culture medium.
-
Gently wash the cells once with pre-warmed PBS or imaging buffer.
-
Add the pre-warmed this compound staining solution to the cells.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The incubation time will require optimization.
-
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. It is advisable to use a microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels during imaging.
-
Acquire images using appropriate filter sets. The exact excitation and emission maxima for this compound in a cellular environment are unknown and will need to be determined empirically. Start with filter sets for common blue dyes and adjust as needed.
-
The following diagram illustrates the general workflow for staining live cells with this compound.
Caption: General workflow for live-cell staining with this compound.
Troubleshooting
-
No Staining: Increase the dye concentration or incubation time. Ensure the dye is fully dissolved in the stock solution.
-
High Background Fluorescence: Decrease the dye concentration or incubation time. Increase the number and duration of the washing steps.
-
Cell Death: Decrease the dye concentration and/or incubation time. Confirm the non-toxic concentration with a cytotoxicity assay.
-
Phototoxicity: Minimize the exposure of stained cells to excitation light. Use the lowest possible laser power and exposure time.
-
Photobleaching: Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging.
Conclusion
The use of this compound for live-cell imaging is an unexplored area. The protocols and information provided here offer a structured approach for researchers to investigate its potential as a live-cell stain. Careful optimization of staining conditions and thorough assessment of cytotoxicity are essential for obtaining reliable and meaningful results.
References
- 1. This compound Victoria Blue R CAS: 2185-86-6 Basic Dye Cationic Dyes - Cationic Dye and Blue Cationic Dye [ritanchem.en.made-in-china.com]
- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. pylamdyes.com [pylamdyes.com]
- 4. Live Cell Imaging Reagents [sigmaaldrich.com]
- 5. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. microscope.com [microscope.com]
- 8. pubs.aip.org [pubs.aip.org]
Basic Blue 11 (Victoria Blue R) in Histological Applications: A-to-Z Guide for Researchers
For Immediate Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Basic Blue 11, also known as Victoria Blue R, in histological methods. While primarily utilized as a special stain for specific tissue components, its potential as a counterstain is also explored, though less documented. These notes offer comprehensive protocols and data to guide researchers in its effective use.
Introduction to this compound (Victoria Blue R)
This compound, or Victoria Blue R, is a cationic triphenylmethane (B1682552) dye.[1] In histology, it is recognized for its ability to selectively stain certain tissue elements, providing clear and intense blue coloration.[2] Its primary application lies in the demonstration of specific structures that are not well-visualized with routine stains like Hematoxylin and Eosin (H&E).
Primary Application: Special Staining
Victoria Blue R is most prominently used as a special stain for the visualization of:
-
Elastic fibers : It stains elastic fibers a distinct blue, making it valuable for studying connective tissues.[3][4]
-
Connective Tissue and Fibrosis : The stain can be employed to demonstrate the overall structure of connective tissue and identify areas of fibrosis.[3][4]
-
Copper-Associated Proteins : In liver sections, Victoria Blue R is effective in staining copper-associated proteins, which is relevant in the study of certain pathological conditions like Wilson's disease.[3][4]
-
Other Structures : With preoxidation, Victoria Blue can also stain insulin (B600854), some peptide hormones, HBs-antigen, and lipofuscin.[1] Without preoxidation, it predominantly stains elastic fibers, acid glycosaminoglycans, and DNA.[1]
Use as a Counterstain: An Exploratory Note
While the predominant use of this compound is as a primary special stain, the concept of using it as a counterstain is less established in standard histological literature. Typically, after staining with Victoria Blue R, a contrasting counterstain such as Nuclear Fast Red (Kernechtrot) is applied to visualize cell nuclei.[3][4] This provides a red nucleus against the blue-stained specific tissue components.
Quantitative Data Summary
Quantitative data on the performance of this compound as a histological stain is limited in the available literature. The following table summarizes its known properties.
| Property | Description | Reference |
| Synonyms | Victoria Blue R, this compound, C.I. 44040 | [2][5] |
| Molecular Formula | C₂₉H₃₂ClN₃ | [6] |
| Molecular Weight | 458.04 g/mol | [6] |
| Appearance | Dark blue powder | [2] |
| Solubility | Soluble in ethanol (B145695) (1 mg/mL) | [6] |
| Maximum Absorption (λmax) | 615 nm | [5][7] |
| Extinction Coefficient (ε) | ≥54000 at 577 nm in methanol (B129727) at 0.005 g/L | [6] |
| Staining Color | Blue | [3][4] |
| Primary Targets | Elastic fibers, copper-associated proteins, connective tissue, insulin (with preoxidation), HBs-antigen (with preoxidation), lipofuscin (with preoxidation), acid glycosaminoglycans, DNA (without preoxidation) | [1][3][4] |
Experimental Protocols
The following is a detailed protocol for the use of Victoria Blue R as a special stain for elastic fibers and copper-associated proteins.
Victoria Blue Staining Protocol for Paraffin Sections
This method is designed for formalin-fixed, paraffin-embedded tissue sections cut at 4 microns.[4]
5.1.1. Reagents
-
Xylene
-
100% Ethyl Alcohol
-
95% Ethyl Alcohol
-
70% Ethyl Alcohol
-
Distilled Water
-
Potassium Permanganate 1%, Aqueous
-
Sulfuric Acid 1%, Aqueous
-
Sodium Bisulfite 1%, Aqueous
-
Victoria Blue Stain, Alcoholic
-
Nuclear Fast Red (Kernechtrot) Stain
-
Mounting Medium
5.1.2. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 3 minutes each.
-
Hydrate through two changes each of 100% and 95% ethyl alcohols, 10 dips each.
-
Wash well with distilled water.
-
-
Oxidation:
-
Prepare fresh Potassium Permanganate-Sulfuric Acid Working Solution (10 ml Potassium Permanganate 1% + 10 ml Sulfuric Acid 1% + 40 ml Distilled Water).
-
Place slides in the working solution for 5 minutes.
-
-
Decolorization:
-
Treat with Sodium Bisulfite 1%, Aqueous for 2 minutes or until sections are colorless.
-
Wash slides well in running tap water.
-
-
Pre-staining Rinse:
-
Rinse in 70% ethyl alcohol for 2 minutes.
-
-
Victoria Blue Staining:
-
Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours. For best results, overnight staining at room temperature is recommended.
-
-
Differentiation:
-
Differentiate in 70% ethyl alcohol for 1-3 minutes or until the background is completely decolorized.
-
-
Washing:
-
Wash slides well in running tap water.
-
-
Counterstaining:
-
Counterstain in Nuclear Fast Red Stain (Kernechtrot) for 5 minutes.
-
-
Final Washing:
-
Wash in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate in two changes each of 95% and 100% ethyl alcohol.
-
Clear in three changes of xylene, 10 dips each.
-
Coverslip with a compatible mounting medium.
-
5.1.3. Expected Results
| Tissue Component | Staining Color |
| Elastic fibers | Blue |
| Copper-associated protein | Blue |
| Nuclei and cytoplasm | Red |
Table of expected staining results with the Victoria Blue protocol.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Victoria Blue staining protocol.
Victoria Blue Staining Workflow.
Logical Relationship of Staining Components
This diagram shows the relationship between the dyes and the targeted cellular components in the described protocol.
References
- 1. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dawnscientific.com [dawnscientific.com]
- 3. youtube.com [youtube.com]
- 4. newcomersupply.com [newcomersupply.com]
- 5. stainsfile.com [stainsfile.com]
- 6. Victoria Blue R Dye content 80 2185-86-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application of Basic Blue Dyes in Plant Tissue Microscopy: A Focus on Toluidine Blue O
Introduction
Basic blue dyes are cationic stains widely employed in plant histology to differentiate various cellular structures. While the query specified "Basic Blue 11," a comprehensive review of scientific literature reveals a notable scarcity of its application in plant tissue microscopy. This compound, also known as Victoria Blue R, is primarily documented for its use in the textile and paper industries.
In contrast, other basic blue dyes, particularly Toluidine Blue O (TBO), are extensively used and well-characterized for their efficacy in plant science. TBO is a metachromatic dye, meaning it imparts different colors to various tissue components based on their chemical composition. This property makes it an invaluable tool for researchers, scientists, and drug development professionals for detailed anatomical and histochemical analysis of plant tissues. This document will, therefore, focus on the application of Toluidine Blue O as a representative and highly effective basic blue dye for plant tissue microscopy.
Mechanism of Action: Toluidine Blue O Metachromasia
Toluidine Blue O is a cationic thiazine (B8601807) dye that binds to negatively charged (anionic) groups in plant tissues. The differential staining, or metachromasia, arises from the aggregation of dye molecules on substrates with a high density of anionic sites. When TBO molecules are stacked, their light absorption properties change, resulting in a color shift from blue (orthochromatic) to purple or reddish-pink (metachromatic).
In plant tissues, TBO interacts with various components:
-
Pectic Substances: The carboxyl groups of pectic acids in primary cell walls and middle lamellae provide a high density of negative charges, leading to a strong metachromatic shift, typically resulting in a reddish-purple color.
-
Lignin (B12514952): The phenolic hydroxyl groups in lignin are less acidic and more dispersed than the carboxyl groups in pectin (B1162225). This results in a weaker, orthochromatic staining, appearing as a green, greenish-blue, or bright blue color.[1]
-
Nucleic Acids: The phosphate (B84403) groups of DNA and RNA in the nucleus and cytoplasm provide anionic sites, leading to a purplish or greenish-blue stain.[1]
-
Cutin and Suberin: These lipidic substances also react with TBO, typically yielding a greenish-blue color.
The pH of the staining solution can influence the ionization of these acidic groups and, consequently, the staining outcome.
Figure 1: Staining mechanism of Toluidine Blue O.
Application in Pharmacognosy and Drug Development
The ability of Toluidine Blue O to differentially stain various tissues is highly valuable in pharmacognosy for the botanical identification and authentication of medicinal plants. It can be used to:
-
Localize Secretory Structures: Tissues such as glandular trichomes, resin ducts, and laticifers, which often synthesize and store medicinally active secondary metabolites, can be identified.
-
Identify Tissue Types: Differentiating between parenchyma (often storage sites for starches and other compounds) and sclerenchyma (structural support) is crucial for understanding the plant's structure-function relationship.
-
Characterize Cell Wall Composition: Changes in lignification or pectin content, which may be indicative of plant development, stress response, or microbial interaction, can be visualized. This can be relevant when studying the plant's response to elicitors or in identifying disease resistance.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Toluidine Blue O staining protocols. The optimal values may vary depending on the plant species, tissue type, and fixation method.
| Parameter | Range/Value | Target Tissue/Component | Expected Result | Citation |
| Stain Concentration | 0.02% - 1% (w/v) in water or buffer | General purpose | Varies with concentration and time | [1][2][3][4] |
| 0.05% in distilled water | Paraffin-embedded sections | Differential staining | [2][5] | |
| 0.1% in benzoate (B1203000) buffer (pH 4.4) | Fresh, free-hand sections | Good histochemical detail | [6] | |
| Staining Time | 1 - 5 minutes | Fresh sections | General overview | [1][7] |
| 2 - 30 minutes | Paraffin-embedded sections | Thorough staining | [2] | |
| pH of Staining Solution | 4.0 - 4.4 | Acidic polysaccharides (pectins) | Enhanced metachromasia | [6][8] |
| ~10 (alkaline) | Nucleic acids and proteins | General structural detail in semi-thin sections | ||
| Colorimetric Results | Reddish-purple | Pectin, collenchyma, parenchyma | Metachromatic staining of acidic polysaccharides | [2][4] |
| Green or Bluish-green | Lignified tissues (xylem, sclerenchyma), suberin, some tannins | Orthochromatic staining of aromatic substances | [1][2][4] | |
| Purplish or Greenish-blue | Nucleic acids (nuclei) | Staining of phosphate groups | [1] |
Experimental Protocols
Protocol 1: Staining of Fresh Plant Tissues (Hand Sections)
This protocol is suitable for rapid screening of plant material.
Materials:
-
Fresh plant material (e.g., stem, leaf, root)
-
Sharp razor blade
-
Microscope slides and coverslips
-
Dropper bottles
-
Distilled water
-
Toluidine Blue O staining solution (0.1% in 0.1 M benzoate buffer, pH 4.4, or simply in distilled water)[6]
Procedure:
-
Place a drop of water on a microscope slide.
-
Using a sharp razor blade, cut thin transverse or longitudinal sections of the plant material. Wetting the blade can facilitate smoother cutting.[4]
-
Immediately transfer the thinnest sections to the drop of water on the slide.
-
Add a drop of Toluidine Blue O solution to the sections and stain for 1-2 minutes.
-
Gently blot away the excess stain with a tissue or filter paper.
-
Rinse the sections by adding a drop of distilled water and then blotting it away. Repeat until the rinse water is clear.[4]
-
Add a fresh drop of water and apply a coverslip.
-
Observe under a bright-field microscope.
Protocol 2: Staining of Paraffin-Embedded Sections
This protocol is for fixed and embedded tissues, providing better structural preservation.
Materials:
-
Paraffin-embedded tissue sections on microscope slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) series (100%, 95%, 70%, 50%)
-
Distilled water
-
Toluidine Blue O staining solution (e.g., 0.05% in distilled water)[2][5]
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin.
-
Rehydration: Transfer slides through a descending ethanol series:
-
100% ethanol (2 changes, 2 minutes each)
-
95% ethanol (2 minutes)
-
70% ethanol (2 minutes)
-
50% ethanol (2 minutes)
-
Rinse in distilled water.
-
-
Staining: Immerse slides in 0.05% Toluidine Blue O solution for 2-10 minutes. Staining time should be determined empirically.[2]
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration: Transfer slides through an ascending ethanol series:
-
50% ethanol (optional, brief dip)
-
70% ethanol (brief dip)
-
95% ethanol (2 changes, 1 minute each)
-
100% ethanol (2 changes, 2 minutes each).
-
-
Clearing: Immerse slides in two changes of xylene for 2-5 minutes each.
-
Mounting: Apply a drop of mounting medium to the slide and place a coverslip.
Experimental Workflow Diagram
Figure 2: General workflow for plant tissue staining.
References
- 1. Histochemical Staining of Arabidopsis thaliana Secondary Cell Wall Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Toluidine Blue O Staining of Paraffin-Sectioned Maize Tissue [bio-protocol.org]
- 4. aspb.org [aspb.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ableweb.org [ableweb.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocol for Bacterial Staining with Basic Blue 11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Basic Blue 11 (also known as Victoria Blue R) as a simple stain for the visualization of bacteria. As a cationic, water-soluble dye, this compound effectively binds to negatively charged components of the bacterial cell, such as nucleic acids and cell wall components, enabling clear morphological examination under a light microscope.
Introduction
This compound is a triarylmethane cationic dye commonly utilized in histology and cytology.[1][2] Its application in bacteriology as a simple stain allows for the rapid visualization of bacterial cell shape, size, and arrangement. The positively charged chromogen of this compound forms an electrostatic attraction with the negatively charged bacterial cell surface, resulting in the staining of the bacterial cells.[3][4] This protocol has been adapted from standard simple staining procedures using other basic dyes like methylene (B1212753) blue and crystal violet.[5][6]
Materials
-
This compound powder (CAS #2185-86-6)
-
Distilled or deionized water
-
Bacterial culture (liquid or solid)
-
Inoculating loop or sterile swab
-
Clean, grease-free microscope slides
-
Bunsen burner or heat source for heat-fixing
-
Staining rack
-
Wash bottle with distilled water
-
Bibulous paper or absorbent paper
-
Microscope with oil immersion objective
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the recommended bacterial staining protocol with this compound.
| Parameter | Value | Notes |
| Staining Solution | ||
| This compound Concentration | 0.1% - 0.5% (w/v) | A 0.3% solution is recommended as a starting point. The optimal concentration may vary by species. |
| Solvent | Distilled Water | Ensure the dye is fully dissolved. Gentle heating or stirring can aid dissolution. |
| Staining Procedure | ||
| Staining Time | 60 - 120 seconds | A 90-second incubation is a good starting point. Adjust as needed for optimal staining intensity. |
| Rinsing Time | 5 - 10 seconds | Gentle rinsing is crucial to avoid washing the smear off the slide. |
| Safety Precautions | ||
| Personal Protective Equipment | Gloves, safety glasses, lab coat | This compound may cause skin and eye irritation.[7] Avoid inhalation of the powder.[8] |
Experimental Protocol
This protocol outlines the steps for preparing a bacterial smear and performing a simple stain with this compound.
Preparation of Staining Solution
-
Weigh out 0.3 g of this compound powder and dissolve it in 100 mL of distilled water to prepare a 0.3% (w/v) solution.
-
Stir the solution until the dye is completely dissolved. Gentle warming may be necessary.
-
Filter the solution to remove any undissolved particles.
-
Store the staining solution in a labeled, airtight container at room temperature.
Smear Preparation
-
From a liquid culture: Using a sterile inoculating loop, place one to two loopfuls of the bacterial culture in the center of a clean microscope slide.
-
From a solid culture: Place a small drop of distilled water on the center of a clean microscope slide. Using a sterile inoculating loop, pick a small amount of a bacterial colony and gently mix it into the drop of water to create a thin, even suspension.
-
Spread the suspension over a small area of the slide to create a thin smear.
-
Allow the smear to air dry completely.
Heat Fixing
-
Once the smear is completely air-dried, pass the slide, smear-side up, through the flame of a Bunsen burner two to three times.
-
Caution: Do not overheat the slide, as this can distort the bacterial cells. The slide should be warm to the touch, but not hot. The purpose of heat fixing is to adhere the bacteria to the slide.[5]
Staining Procedure
-
Place the heat-fixed slide on a staining rack over a sink or staining tray.
-
Flood the smear with the 0.3% this compound staining solution, ensuring the entire smear is covered.
-
Allow the stain to remain on the slide for 90 seconds.
-
Gently rinse the slide with a slow stream of distilled water from a wash bottle until the excess stain is removed.
-
Blot the slide dry using bibulous paper or allow it to air dry completely. Do not rub the smear.
Microscopic Examination
-
Place the stained slide on the microscope stage.
-
Examine the smear under low power (10x) to locate the stained area.
-
Progress to higher magnifications (40x and 100x oil immersion) to observe the morphology, size, and arrangement of the bacteria.
Expected Results
Bacterial cells will appear blue against a clear background. The shape (e.g., cocci, bacilli, spirilla), size, and arrangement (e.g., single, chains, clusters) of the bacteria should be clearly visible under the oil immersion objective.
Safety and Disposal
-
Wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound powder and staining solutions.[9][10]
-
This compound is an irritant, particularly to the eyes and skin.[7][8]
-
Dispose of all staining solutions and stained slides in accordance with your institution's guidelines for chemical waste.
Diagrams
Caption: Workflow for bacterial staining with this compound.
Caption: Mechanism of this compound bacterial staining.
References
- 1. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pylamdyes.com [pylamdyes.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. microbenotes.com [microbenotes.com]
- 5. fankhauserblog.wordpress.com [fankhauserblog.wordpress.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. hpc-standards.com [hpc-standards.com]
- 8. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 9. pentairaes.com [pentairaes.com]
- 10. memcosafety.com [memcosafety.com]
Application Notes and Protocols for Blue Fluorescent Organelle Stains
Aimed at researchers, scientists, and drug development professionals, this document provides detailed information and protocols for the use of blue fluorescent dyes for staining specific cellular organelles. While the initial inquiry focused on Basic Blue 11, a comprehensive literature review reveals its primary applications are in the textile and industrial sectors, with limited and non-specific use in biological staining. Therefore, this guide focuses on well-validated and commonly used blue fluorescent dyes for precise and reliable staining of the nucleus, mitochondria, and lysosomes.
Nuclear Staining
The nucleus, which houses the cell's genetic material, is a common target for fluorescent staining. DAPI (4′,6-diamidino-2-phenylindole) and Hoechst 33342 are two of the most widely utilized blue fluorescent dyes for nuclear visualization. Both bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2]
A key difference between Hoechst 33342 and DAPI lies in their cell permeability. Hoechst 33342 readily crosses the membrane of living cells, making it ideal for live-cell imaging.[1][3] DAPI, on the other hand, has lower membrane permeability and is more commonly used for staining fixed and permeabilized cells.[1][2] While DAPI can be used for live-cell staining, it often requires higher concentrations and may exhibit greater cytotoxicity compared to Hoechst 33342.[1]
Table 1: Quantitative Data for Nuclear Stains
| Feature | Hoechst 33342 | DAPI |
| Primary Application | Live-cell imaging[1] | Fixed-cell imaging[1][2] |
| Cell Permeability | High[1][3] | Low to moderate[1] |
| Toxicity in Live Cells | Generally lower[1][3] | Generally higher[1][2] |
| Excitation Max (with DNA) | ~350-352 nm[3][4] | ~358-359 nm[5][6] |
| Emission Max (with DNA) | ~461 nm[3][6] | ~461 nm[5][6] |
| Binding Preference | A-T rich regions of dsDNA[3] | A-T rich regions of dsDNA[7] |
1.2.1. Hoechst 33342 Staining of Live Cells
This protocol is suitable for staining the nuclei of live cultured cells for fluorescence microscopy.[1]
-
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).
-
Prepare the working staining solution by diluting the Hoechst 33342 stock solution in complete culture medium to a final concentration of 1-5 µg/mL.[1]
-
Remove the existing culture medium and add the Hoechst 33342-containing medium to the cells.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light.[1] The optimal incubation time can vary between cell types.[8]
-
(Optional) The cells can be imaged directly in the staining solution. For reduced background, remove the staining solution and wash the cells 2-3 times with pre-warmed PBS before imaging.
-
Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).[9]
-
1.2.2. DAPI Staining of Fixed Cells
This protocol is for staining the nuclei of fixed and permeabilized cells.[7][10]
-
Materials:
-
DAPI stock solution (e.g., 5 mg/mL in deionized water or DMF)[10]
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
-
-
Procedure:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the DAPI working solution by diluting the stock solution in PBS to a final concentration of 300 nM (approximately 0.1 µg/mL).[10]
-
Add the DAPI working solution to the fixed cells and incubate for 1-5 minutes at room temperature, protected from light.[10]
-
Wash the cells 2-3 times with PBS to remove unbound dye.[10]
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).[6]
-
Caption: Workflow for live and fixed cell nuclear staining.
Mitochondrial Staining
Mitochondria are dynamic organelles responsible for cellular energy production. Fluorescent staining of mitochondria in live cells is often dependent on the mitochondrial membrane potential.
Several blue fluorescent dyes are available for staining mitochondria in live cells, such as MitoView™ 405 and BioTracker™ 405 Blue Mitochondria Dye. These are membrane-permeable dyes that accumulate in the mitochondria and become brightly fluorescent.[11][12] The localization of these dyes is dependent on the mitochondrial membrane potential; if the potential is disrupted, the dye may relocalize to the cytoplasm while retaining some fluorescence.[12]
Table 2: Quantitative Data for Blue Mitochondrial Stains
| Feature | MitoView™ 405 | BioTracker™ 405 Blue |
| Primary Application | Live-cell imaging | Live-cell imaging[11] |
| Fixable | No[12] | Not well-retained after fixation[11] |
| Excitation Max | ~398 nm[12] | ~405 nm |
| Emission Max | ~440 nm[12] | Not specified, detected with DAPI filter |
| Mechanism | Accumulates in mitochondria based on membrane potential[12] | Accumulates in mitochondrial membrane[11] |
This protocol is a general guideline for using blue fluorescent mitochondrial dyes.
-
Materials:
-
Blue mitochondrial dye (e.g., BioTracker™ 405 Blue) stock solution (e.g., 200 µM in DMSO)[11]
-
Complete cell culture medium (pre-warmed to 37°C)
-
-
Procedure:
-
Culture cells to the desired confluency in a suitable imaging vessel.
-
Prepare the working staining solution by diluting the dye stock solution in pre-warmed culture medium to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type.[11]
-
Remove the existing medium and add the dye-containing medium to the cells.
-
Incubate the cells at 37°C for 15-30 minutes or longer, protected from light. Longer incubation times may result in brighter staining.[11]
-
Washing is generally not required before imaging.[11]
-
Image the cells using a fluorescence microscope with a DAPI filter set.
-
Caption: Workflow for live-cell mitochondrial staining.
Lysosomal Staining
Lysosomes are acidic organelles containing degradative enzymes. Their low internal pH is a key feature exploited for selective staining.
LysoTracker™ Blue DND-22 is a widely used fluorescent dye for labeling acidic organelles in live cells.[13] It is a cell-permeable dye consisting of a fluorophore linked to a weak base.[13] At neutral pH, the dye is uncharged and can cross cell membranes. Upon entering the acidic environment of the lysosome, the weak base becomes protonated, trapping the dye within the organelle.[13]
Table 3: Quantitative Data for Blue Lysosomal Stain
| Feature | LysoTracker™ Blue DND-22 |
| Primary Application | Live-cell imaging of acidic organelles[13] |
| Fixable | No[13] |
| Excitation Max | ~373 nm[13][14] |
| Emission Max | ~422 nm[13][14] |
| Mechanism | Accumulates in acidic compartments via protonation[13] |
This protocol provides a method for staining lysosomes in live cells with LysoTracker™ Blue DND-22.[15][16]
-
Materials:
-
LysoTracker™ Blue DND-22 stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
-
Procedure:
-
Culture cells to the desired confluency in a suitable imaging vessel.
-
Prepare the working staining solution by diluting the LysoTracker™ Blue DND-22 stock solution in pre-warmed culture medium to a final concentration of 50-100 nM.[17]
-
Remove the existing medium and add the dye-containing medium to the cells.
-
Incubate the cells at 37°C for 30 minutes to 2 hours under normal growth conditions, protected from light.[18]
-
Remove the staining solution and replace it with fresh pre-warmed medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set (Ex: ~373 nm, Em: ~422 nm).[13]
-
Caption: Workflow for live-cell lysosomal staining.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. DAPI - Wikipedia [en.wikipedia.org]
- 7. betalifesci.com [betalifesci.com]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. Hoechst stain - Wikipedia [en.wikipedia.org]
- 10. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biotium.com [biotium.com]
- 13. Invitrogen™ LysoTracker™ Blue DND-22, special packaging | Fisher Scientific [fishersci.ca]
- 14. Spectrum [LysoTracker Blue] | AAT Bioquest [aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. LysoTracker | AAT Bioquest [aatbio.com]
- 18. bioluminor.com [bioluminor.com]
Application Notes and Protocols: Basic Blue 11 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Basic Blue 11, also known as Victoria Blue R (Colour Index No. 44040), in combination with other histological stains. This compound is a cationic triarylmethane dye effective in demonstrating specific tissue components such as elastic fibers, copper-associated proteins, and other basophilic structures. The following sections detail its application in established histological procedures, offering insights into its utility for pathological and research applications.
Application 1: Staining of Elastic Fibers in Connective Tissue
Introduction: Victoria Blue R (this compound) is a key component in a classic method for the selective demonstration of elastic fibers. This technique is valuable for studying the architecture of tissues rich in these fibers, such as the skin, lungs, and blood vessels. Pathological changes in elastic fibers are characteristic of various diseases, including emphysema, atherosclerosis, and certain skin conditions. In this protocol, Victoria Blue R is used as the primary stain for elastic fibers, followed by a counterstain to visualize other tissue elements.
Principle: The exact mechanism of Victoria Blue R's high affinity for elastic fibers is not fully elucidated but is thought to involve hydrogen bonding between the phenolic groups of resorcinol (B1680541) in the staining solution and the elastic fibers. The staining process is enhanced by an initial oxidation step. A counterstain, such as Van Gieson or Nuclear Fast Red, is then used to provide contrast to the surrounding tissue components.
Quantitative Data Summary: Elastic Fiber Staining
The following table provides representative data on the quantification of elastic fibers in tissue sections, illustrating the types of quantitative analysis that can be performed. Please note that specific values will vary depending on the tissue type, species, and experimental conditions.
| Tissue Sample | Staining Method | Parameter Measured | Result | Reference |
| Mouse Dermis | Gomori's Aldehyde Fuchsin | % Area of Elastic Fibers | 2.5 ± 0.5% | [1] |
| Human Skin (Healthy Control) | Elastin-specific stains | Volume Fraction of Dermis | 2.1 ± 1.1% | [2] |
| Human Skin (Pseudoxanthoma elasticum) | Elastin-specific stains | Volume Fraction of Dermis | Up to 6-fold increase vs. control | [2] |
| Mouse Aorta | Verhoeff-Van Gieson (VVG) | Mean Fiber Thickness | 2.8 µm | [3] |
| Mouse Aorta | Verhoeff-Van Gieson (VVG) | Mean Tortuosity | 1.15 | [3] |
Experimental Protocol: Victoria Blue R Staining for Elastic Fibers with Van Gieson Counterstain
This protocol is adapted from standard histological methods for elastic fiber staining.[4][5]
Reagents:
-
1% Potassium Permanganate
-
2-3% Oxalic Acid
-
Victoria Blue R Staining Solution (e.g., Weigert's Resorcin-Fuchsin with Victoria Blue)
-
Van Gieson's Stain (Acid Fuchsin and Picric Acid)
-
95% and 100% Ethanol (B145695)
-
Xylene or Xylene Substitute
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Hydration:
-
Deparaffinize paraffin-embedded tissue sections in xylene (2-3 changes, 5 minutes each).
-
Hydrate through graded alcohols (100%, 95%, 70%) to distilled water.
-
-
Oxidation:
-
Place slides in 1% Potassium Permanganate for 5 minutes.
-
Rinse well in distilled water.
-
-
Bleaching:
-
Place slides in 2-3% Oxalic Acid until sections are colorless (approximately 2-3 minutes).
-
Wash thoroughly in running tap water, then rinse in distilled water.
-
-
Primary Staining:
-
Rinse slides briefly in 95% ethanol.
-
Stain in Victoria Blue R solution in a sealed container for 8-24 hours at room temperature or 1-2 hours at 60°C.
-
-
Differentiation:
-
Rinse slides in 95% ethanol to remove excess stain.
-
Further differentiate in 70% ethanol, checking microscopically until the background is clear.
-
-
Washing:
-
Wash well in running tap water for 5 minutes.
-
-
Counterstaining:
-
Stain with Van Gieson's solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Briefly rinse in 95% ethanol.
-
Dehydrate quickly through two changes of 100% ethanol.
-
Clear in xylene or a xylene substitute (2-3 changes).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Elastic Fibers: Blue to black
-
Collagen: Red/Pink
-
Muscle and Cytoplasm: Yellow
-
Nuclei: Black/Brown
Workflow Diagram:
Application 2: Demonstration of Copper-Associated Proteins in Liver Tissue
Introduction: The accumulation of copper in the liver is a hallmark of Wilson's disease and other chronic cholestatic conditions. Histochemical staining is a crucial tool for the detection and semi-quantitative assessment of hepatic copper deposition. Victoria Blue R (this compound) can be used to stain copper-associated proteins, which are often present in hepatocytes in these conditions. This method is frequently used in conjunction with other copper stains like rhodanine (B49660) for a comprehensive evaluation.
Principle: Victoria Blue R stains copper-binding proteins, which are induced in the liver in response to high concentrations of copper.[6] The staining procedure often involves an oxidation step to enhance the visualization of these proteins. A red counterstain, such as Nuclear Fast Red, is typically used to highlight cell nuclei, providing a clear contrast to the blue-stained copper-associated proteins.
Quantitative Data Summary: Copper Staining in Liver
This table presents representative data from studies on copper quantification in the liver, demonstrating the correlation between histochemical staining and biochemical analysis.
| Staining Method | Grading of Staining | Mean Copper Content (µg/g dry weight) | Condition | Reference |
| Orcein | - (Negative) | 24.9 | Autopsy/Surgical Resections | [7] |
| Orcein | + | 60.9 | Autopsy/Surgical Resections | [7] |
| Orcein | ++ | 158.9 | Autopsy/Surgical Resections | [7] |
| Orcein | +++ | 299.3 | Autopsy/Surgical Resections | [7] |
| Rhodanine | Positive (Nodular) | Not specified | Wilson Disease Explants | [6] |
| Timm | Positive (Nodular) | Not specified | Wilson Disease Explants | [6] |
Experimental Protocol: Victoria Blue R Staining for Copper-Associated Proteins with Nuclear Fast Red Counterstain
This protocol is based on established methods for staining copper-associated proteins and Hepatitis B surface antigens, which share a similar staining principle with Victoria Blue R.[8][9][10]
Reagents:
-
Potassium Permanganate-Sulfuric Acid Working Solution
-
1% Sodium Bisulfite
-
Victoria Blue Stain, Alcoholic
-
Nuclear Fast Red Stain (Kernechtrot)
-
70%, 95%, and 100% Ethanol
-
Xylene or Xylene Substitute
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Hydration:
-
Deparaffinize paraffin-embedded tissue sections in xylene (2-3 changes, 3 minutes each).
-
Hydrate through graded alcohols (100%, 95%) to distilled water.
-
-
Oxidation:
-
Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid.
-
Immerse slides in this solution for 5 minutes.
-
-
Bleaching:
-
Treat sections with 1% Sodium Bisulfite for 2 minutes or until colorless.
-
Wash well in running tap water.
-
-
Primary Staining:
-
Rinse in 70% ethanol for 2 minutes.
-
Stain in alcoholic Victoria Blue R solution for at least 4 hours, or overnight at room temperature for best results.[8]
-
-
Differentiation:
-
Differentiate in 70% ethanol for 1-3 minutes, or until the background is decolorized.
-
-
Washing:
-
Wash well in running tap water.
-
-
Counterstaining:
-
Stain with Nuclear Fast Red solution for 5 minutes.
-
-
Dehydration and Mounting:
-
Wash in running tap water for 5 minutes.
-
Dehydrate through graded alcohols (95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Copper-Associated Proteins: Blue
-
Elastic Fibers: Blue
-
Hepatitis B Surface Antigen (if present): Blue
-
Nuclei: Pink to Red
-
Cytoplasm: Pale Pink
Workflow Diagram:
Other Potential Applications
-
Hepatitis B Surface Antigen (HBsAg): The Victoria Blue-Nuclear Fast Red stain has been shown to be effective for the detection of HBsAg in paraffin-embedded liver sections.[11][12]
-
Venous Invasion by Cancer Cells: A Victoria Blue-Hematoxylin and Eosin (H&E) staining method has been described as useful for demonstrating venous invasion by cancer cells, by highlighting the elastic fibers of the vein walls.[13][14]
Disclaimer: The protocols provided are for guidance and may require optimization for specific laboratory conditions and tissue types. It is recommended to use appropriate positive and negative controls to validate the staining results. This compound is not a common substitute for hematoxylin (B73222) in routine H&E staining, and its use in combination with stains like PAS is not well-documented in standard literature. The protocols above represent established, albeit less common, applications of this particular dye.
References
- 1. Quantitative determination of murine dermal elastic fibers by color image analysis: comparison of three staining methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elastic fibers in human skin: quantitation of elastic fibers by computerized digital image analyses and determination of elastin by radioimmunoassay of desmosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. pscientifics.com [pscientifics.com]
- 6. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 7. Histochemistry of Copper and Copper-Binding Protein in Liver with a Comparison between Histologic Sections and Biochemical Evaluation [jstage.jst.go.jp]
- 8. newcomersupply.com [newcomersupply.com]
- 9. newcomersupply.com [newcomersupply.com]
- 10. youtube.com [youtube.com]
- 11. Victoria blue-nuclear fast red stain for HBs antigen detection in paraffin section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. igakkai.kms-igakkai.com [igakkai.kms-igakkai.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Venous Invasion in Cancer of the Stomach [jstage.jst.go.jp]
Application Notes and Protocols for Basic Blue 11 Staining in Microscopy
Introduction
Basic Blue 11, also known as Victoria Blue R, is a synthetic triphenylmethane (B1682552) dye.[1] In microscopy, it is a versatile cationic stain with a strong affinity for acidic tissue components.[2] It is particularly valuable in histological applications for the demonstration of connective tissues, elastic fibers, fibrosis, and copper-associated proteins.[3][4] Its vibrant blue coloration provides excellent contrast for the visualization of these structures.[1] These application notes provide detailed protocols for the preparation and use of this compound staining solutions for various microscopy applications.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for the accurate preparation of staining solutions and for understanding the dye's behavior in different solvents.
| Property | Value |
| Common Names | This compound, Victoria Blue R, C.I. 44040 |
| CAS Number | 2185-86-6 |
| Molecular Formula | C₂₉H₃₂ClN₃ |
| Molecular Weight | 458.04 g/mol |
| Appearance | Dark blue to blue-gray crystalline powder |
| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol (B145695), slightly soluble in DMSO and methanol. |
(Data sourced from multiple references)
Protocols
I. Preparation of this compound Stock Solution (1% w/v in Ethanol)
This protocol describes the preparation of a 1% (w/v) stock solution of this compound in ethanol. This concentrated solution can be stored for extended periods and diluted to prepare working solutions.
Materials:
-
This compound dye powder
-
95% Ethanol
-
50 mL conical tube or glass bottle
-
Magnetic stirrer and stir bar (optional)
-
Weighing balance and weigh paper
-
Spatula
Procedure:
-
Weigh 0.5 g of this compound powder and transfer it to a 50 mL conical tube or glass bottle.
-
Add 50 mL of 95% ethanol to the tube.
-
Seal the container and mix thoroughly by vortexing or using a magnetic stirrer until the dye is completely dissolved. Gentle warming in a water bath may aid dissolution.
-
Label the container clearly as "1% this compound Stock Solution" with the preparation date.
-
Store the stock solution in a tightly sealed container at room temperature, protected from light.
II. Preparation of this compound Working Staining Solution
This protocol outlines the dilution of the stock solution to create a working solution for general cell staining.
Materials:
-
1% this compound Stock Solution
-
Distilled or deionized water
-
Graduated cylinder
-
Staining bottle
Procedure:
-
To prepare a 0.1% working solution, combine 10 mL of the 1% this compound Stock Solution with 90 mL of distilled water.
-
Mix the solution thoroughly.
-
This working solution is ready for use in general staining procedures. The concentration can be adjusted as needed for optimal staining of specific samples.
Experimental Workflows
A. Basic Staining Protocol for Cell Smears
This protocol provides a general procedure for staining simple cell smears (e.g., cheek cells, bacteria).
B. Advanced Histological Staining for Elastic Fibers (Victoria Blue Method)
This is a more complex protocol for staining elastic fibers in paraffin-embedded tissue sections.[3][5]
Materials:
-
Deparaffinized and hydrated tissue sections on slides
-
Potassium Permanganate 1%, Aqueous
-
Sulfuric Acid 1%, Aqueous
-
Sodium Bisulfite 1%, Aqueous
-
Victoria Blue Stain, Alcoholic (commercially available or prepared)
-
70% Ethyl Alcohol
-
Nuclear Fast Red Stain (Kernechtrot) for counterstaining
-
Graded alcohols and xylene for dehydration and clearing
Procedure:
-
Oxidation: Treat slides with a freshly prepared mixture of 10 mL Potassium Permanganate 1% and 10 mL Sulfuric Acid 1% in 40 mL distilled water for 5 minutes.[3]
-
Rinsing: Wash slides well in running tap water.
-
Bleaching: Treat with Sodium Bisulfite 1% for 2 minutes or until sections are colorless.[3]
-
Rinsing: Wash slides well in running tap water.
-
Staining: Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours.[3]
-
Differentiation: Differentiate in 70% ethyl alcohol for 1-3 minutes until the background is clear.[3]
-
Rinsing: Wash slides well in running tap water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.[4]
-
Washing: Wash in running tap water for 5 minutes.
-
Dehydration and Mounting: Dehydrate through graded alcohols (95% and 100%), clear in xylene, and mount with a compatible mounting medium.[3]
Expected Results:
Storage and Stability
-
Powder: this compound powder is stable for many years when stored at room temperature in a dry, dark place.
-
Stock Solutions: Alcoholic stock solutions are stable for months to a year when stored in a tightly sealed container at room temperature and protected from light. DMSO stock solutions can be stored at -20°C for one year or -80°C for two years.[6]
-
Working Solutions: Aqueous working solutions should be prepared fresh for best results. If stored, they should be kept in a tightly sealed container at room temperature and used within a few weeks.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the dye powder and solutions.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for Mucin Staining in Tissue Samples
Note on Basic Blue 11: An extensive search for established protocols on the application of this compound for staining mucins in histological tissue samples did not yield any specific methods or publications. This dye is primarily documented for its use in the textile and paper industries. Therefore, this document provides detailed application notes and protocols for Alcian Blue , the widely accepted and utilized standard for the histological visualization and differentiation of mucins.
Application Note: Alcian Blue for Staining Mucins in Tissue Samples
Introduction
Mucins are high molecular weight glycoproteins that are crucial components of the mucus that lines the epithelial surfaces of the respiratory, gastrointestinal, and reproductive tracts.[1][2] They play a vital role in lubrication, protection against pathogens, and cell signaling. Histochemical staining of mucins is a fundamental technique for researchers and clinicians to identify changes in mucin expression and composition, which are often associated with various pathological conditions, including cancer and inflammatory diseases.[2][3]
Alcian Blue is a water-soluble, polyvalent basic dye that is widely used to stain acidic polysaccharides, such as mucins and glycosaminoglycans.[4][5] The dye molecule contains a copper phthalocyanine (B1677752) ring, which imparts its characteristic blue color, and four positively charged isothiouronium groups.[1][6] These cationic groups form electrostatic bonds with the anionic carboxyl (-COOH) and sulfate (B86663) (-SO₃H) groups of acidic mucins.[1][2] By varying the pH of the Alcian Blue staining solution, it is possible to differentiate between different types of acidic mucins.[1][7]
Principle of Staining
The selectivity of Alcian Blue staining is highly dependent on the pH of the solution:
-
At pH 2.5: Both weakly acidic (carboxylated) and strongly acidic (sulfated) mucins are ionized and will stain blue.[1][8] This pH is ideal for the general demonstration of all acidic mucins.
-
At pH 1.0: Only the sulfate groups of strongly acidic mucins remain ionized, while the carboxyl groups are protonated.[1][9] Therefore, only sulfated mucins will stain blue at this pH.[9]
Neutral mucins, which lack acidic groups, do not stain with Alcian Blue.[1][2] To visualize these, Alcian Blue is often used in combination with the Periodic Acid-Schiff (PAS) stain. The PAS technique stains neutral mucins magenta, providing a clear distinction from the blue-stained acidic mucins.[1][3]
Data Presentation
Table 1: Properties of Alcian Blue Stain
| Property | Description |
| Chemical Name | Alcian Blue 8GX (C.I. 74240) |
| Mechanism of Action | Electrostatic binding of the cationic dye to anionic carboxyl and sulfate groups of acidic mucopolysaccharides.[1][2] |
| Target Molecules | Acidic mucins, glycosaminoglycans, and other acidic polysaccharides.[4][5] |
| Selectivity Control | pH-dependent staining allows for the differentiation of mucin subtypes.[1][5][7] |
| Common Counterstains | Nuclear Fast Red, Safranin O.[10][11][12] |
| Combined Staining | Frequently used with the Periodic Acid-Schiff (PAS) technique to simultaneously visualize acidic and neutral mucins.[1][3][13] |
Table 2: Mucin Staining Characteristics with Alcian Blue and Alcian Blue-PAS
| Mucin Type | Staining Method | Expected Color |
| Acidic Mucins (Carboxylated & Sulfated) | Alcian Blue (pH 2.5) | Blue |
| Acidic Mucins (Sulfated only) | Alcian Blue (pH 1.0) | Blue |
| Neutral Mucins | Alcian Blue (pH 2.5 or 1.0) | No Staining |
| Acidic Mucins | Alcian Blue (pH 2.5) - PAS | Blue |
| Neutral Mucins | Alcian Blue (pH 2.5) - PAS | Magenta |
| Mixtures of Acidic and Neutral Mucins | Alcian Blue (pH 2.5) - PAS | Purple/Dark Blue |
Experimental Protocols
General Considerations:
-
Fixation: Use 10% neutral buffered formalin for optimal results. Avoid fixatives containing glutaraldehyde.[14]
-
Tissue Sections: Paraffin-embedded sections cut at 4-6 microns are recommended.[14]
-
Controls: A section of small intestine, appendix, or colon should be used as a positive control for acidic mucins.[11]
Protocol 1: Alcian Blue Staining (pH 2.5) for General Acidic Mucins
This protocol is used for the general visualization of both sulfated and carboxylated acidic mucins.[15]
Reagents:
-
3% Acetic Acid Solution: 3 mL glacial acetic acid in 97 mL distilled water.[11]
-
1% Alcian Blue Solution (pH 2.5): Dissolve 1 g of Alcian Blue 8GX in 100 mL of 3% acetic acid solution. Mix well, check that the pH is 2.5, and filter before use.[10][11]
-
Nuclear Fast Red Solution: Dissolve 0.1 g Nuclear Fast Red and 5 g aluminum sulfate in 100 mL of distilled water. Gently heat to dissolve, cool, and filter.[11]
Procedure:
-
Deparaffinize tissue sections and hydrate (B1144303) to distilled water.[11]
-
Incubate slides in 3% acetic acid solution for 3 minutes.[15]
-
Stain in 1% Alcian Blue solution (pH 2.5) for 30 minutes at room temperature.[11]
-
Wash in running tap water for 2 minutes, followed by a rinse in distilled water.[11][15]
-
Counterstain with Nuclear Fast Red solution for 5 minutes.[11]
-
Wash in running tap water for 1 minute.[11]
-
Dehydrate through graded alcohols (95% and absolute).[11]
-
Clear in xylene and mount with a resinous mounting medium.[11]
Expected Results:
Protocol 2: Alcian Blue Staining (pH 1.0) for Sulfated Mucins
This protocol specifically stains strongly acidic, sulfated mucins.[9][16]
Reagents:
-
0.1N Hydrochloric Acid (HCl): Prepare from a stock solution of concentrated HCl.
-
1% Alcian Blue Solution (pH 1.0): Dissolve 1 g of Alcian Blue 8GX in 100 mL of 0.1N HCl. Mix well and filter.[10]
-
Nuclear Fast Red Solution: (As prepared in Protocol 1).
Procedure:
-
Deparaffinize tissue sections and hydrate to distilled water.[16]
-
Rinse slides briefly in 0.1N HCl.[16]
-
Stain in 1% Alcian Blue solution (pH 1.0) for 30 minutes.[16]
-
Rinse briefly in 0.1N HCl to remove excess stain. Do not wash in water at this stage as it can alter the pH and cause non-specific staining.[16]
-
Counterstain with Nuclear Fast Red solution for 5 minutes.[16]
-
Rinse well in distilled water.[16]
-
Dehydrate quickly through graded alcohols.[16]
-
Clear in xylene and mount.[16]
Expected Results:
Protocol 3: Combined Alcian Blue (pH 2.5) - Periodic Acid-Schiff (PAS) Staining
This combined method allows for the simultaneous demonstration of acidic and neutral mucins.[1][13]
Reagents:
-
Alcian Blue Solution (pH 2.5): (As prepared in Protocol 1).
-
0.5% Periodic Acid Solution: Dissolve 0.5 g of periodic acid in 100 mL of distilled water.[13]
-
Schiff Reagent: Commercially available or prepared according to standard laboratory procedures.
-
Mayer's Hematoxylin (B73222) (optional, for nuclear counterstain).
Procedure:
-
Deparaffinize sections and hydrate to distilled water.[14]
-
Stain with Alcian Blue solution (pH 2.5) for 30 minutes.[14][17]
-
Wash well in running tap water for 2-5 minutes, then rinse in distilled water.[13][18]
-
Incubate in 0.5% periodic acid solution for 5 minutes.[13][14]
-
Rinse in several changes of distilled water.[14]
-
Incubate in Schiff reagent for 10-15 minutes in the dark.[13][14]
-
Wash in lukewarm running tap water for 5-10 minutes to allow the pink color to develop.[13][14]
-
(Optional) Counterstain with Mayer's hematoxylin for 1 minute to visualize nuclei.
-
Wash in running tap water.
-
Dehydrate through graded alcohols, clear in xylene, and mount.[14]
Expected Results:
-
Acidic Mucins: Blue[13]
-
Neutral Mucins: Magenta[13]
-
Mixtures of Acidic and Neutral Mucins: Blue/Purple[13]
-
Nuclei (if counterstained): Blue/Purple
Visualizations
Caption: Mechanism of pH-dependent Alcian Blue staining.
Caption: Workflow for Combined Alcian Blue-PAS Staining.
References
- 1. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]
- 2. shop.rankinbiomed.com [shop.rankinbiomed.com]
- 3. Innovations in Histology: Alcian Blue and PAS Stain Kit Techniques [celnovte.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alcian blue stain - Wikipedia [en.wikipedia.org]
- 6. The Alcian Blue Stain for Histology [nsh.org]
- 7. Special Stains [webpath.med.utah.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 11. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 12. dbiosys.com [dbiosys.com]
- 13. Alcian Blue and PAS Staining Protocol - IHC WORLD [ihcworld.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cancerdiagnostics.com [cancerdiagnostics.com]
- 16. newcomersupply.com [newcomersupply.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pathnsitu.com [pathnsitu.com]
Application Notes and Protocols for Staining Cartilage Sections with Basic Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The staining of cartilage sections is a fundamental technique in histology, pathology, and developmental biology, enabling the visualization and assessment of cartilage matrix health and composition. While a variety of cationic (basic) dyes are utilized for this purpose, this document addresses the interest in using Basic Blue 11 and provides a comprehensive guide to the principles and established protocols for staining cartilage with widely used basic dyes. Due to a lack of specific, validated protocols for this compound in the existing scientific literature, this guide focuses on the underlying principles of basic dye staining and presents detailed methodologies for well-established stains such as Alcian Blue and Safranin-O. These protocols can serve as a strong foundation for researchers interested in developing and optimizing a novel staining procedure with this compound.
Principle of Basic Dye Staining in Cartilage
Cartilage is rich in acidic proteoglycans, particularly aggrecan, which contains numerous sulfated glycosaminoglycan (GAG) chains like chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate.[1] These sulfate and carboxyl groups impart a strong negative charge to the cartilage extracellular matrix. Basic dyes, which are cationic (positively charged), are electrostatically attracted to these anionic sites.[2][3] This interaction results in the selective and vibrant staining of the cartilage matrix. The intensity of the staining can be correlated with the proteoglycan content, making it a valuable tool for assessing cartilage health and degeneration.[4]
The mechanism of staining is influenced by factors such as the pH of the staining solution and the presence of electrolytes. For instance, Alcian Blue staining is typically performed at a low pH (around 2.5) to ensure that the acidic groups of the GAGs are ionized and available for binding.[5][6]
Established Protocols for Cartilage Staining
The following are detailed protocols for commonly used cartilage stains. These can be adapted for initial experiments with this compound.
Protocol 1: Alcian Blue Staining for Acidic Glycosaminoglycans
Alcian Blue is a widely used cationic dye that specifically stains acidic mucopolysaccharides and proteoglycans found in cartilage.[2][7]
Materials:
-
Alcian Blue 8GX
-
3% Acetic Acid Solution
-
Nuclear Fast Red (or other suitable counterstain)
-
Distilled water
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene (or xylene substitute)
-
Mounting medium
-
Paraffin-embedded cartilage sections on slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 changes of 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Place slides in 3% acetic acid solution for 3 minutes.
-
Stain in Alcian Blue solution (pH 2.5) for 30 minutes.
-
Rinse slides in running tap water for 2 minutes.
-
Rinse in distilled water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red solution for 5 minutes.
-
Rinse gently in running tap water for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol: 70% (1 change, 2 minutes), 95% (2 changes, 2 minutes each), 100% (2 changes, 2 minutes each).
-
Clear in xylene for 2 changes of 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Acidic Mucins and Proteoglycans: Blue
-
Nuclei: Pink to Red
-
Cytoplasm: Pale Pink
Protocol 2: Safranin-O and Fast Green Staining for Proteoglycans and Collagen
This combination stain is a classic method for visualizing cartilage, where Safranin-O stains proteoglycans and Fast Green counterstains collagen and other non-collagenous proteins.[1]
Materials:
-
Weigert's Iron Hematoxylin
-
0.001% Fast Green FCF solution
-
1% Acetic Acid solution
-
0.1% Safranin-O solution
-
Distilled water
-
Ethanol series (70%, 95%, 100%)
-
Xylene (or xylene substitute)
-
Mounting medium
-
Paraffin-embedded cartilage sections on slides
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Alcian Blue staining.
-
-
Nuclear Staining:
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Wash in running tap water for 1-5 minutes.
-
"Blue" the sections in Scott's tap water substitute or ammonia (B1221849) water.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining:
-
Stain with 0.001% Fast Green FCF solution for 5 minutes.
-
Rinse quickly with 1% acetic acid solution for 10-15 seconds.
-
Stain with 0.1% Safranin-O solution for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol and 2 changes of absolute ethanol.
-
Clear in xylene for 2 changes of 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Proteoglycans/Cartilage: Orange to Red
-
Nuclei: Black
-
Cytoplasm and other tissue elements: Green
Data Presentation: Comparison of Common Cartilage Stains
| Stain | Target Molecule | Color of Cartilage | Principle of Staining | Typical Concentration | pH |
| Alcian Blue | Acidic Glycosaminoglycans | Blue | Electrostatic interaction | 1% in 3% acetic acid | 2.5 |
| Safranin-O | Proteoglycans | Orange to Red | Electrostatic interaction | 0.1% aqueous | ~6.0-7.0 |
| Toluidine Blue | Sulfated Proteoglycans | Purple (Metachromatic) | Electrostatic interaction | 0.1% aqueous | ~4.0-5.0 |
| This compound | (Predicted) Proteoglycans | Blue | (Predicted) Electrostatic interaction | To be determined | To be determined |
Considerations for Developing a this compound Staining Protocol
When adapting these protocols for this compound, the following factors should be considered and optimized:
-
Dye Concentration: Start with a concentration similar to other basic dyes (e.g., 0.1% to 1% w/v) and adjust as needed to achieve optimal staining intensity without excessive background.
-
Solvent: this compound is reported to be soluble in hot water and ethanol. A solution in acidified water or an ethanol/water mixture may be a good starting point.
-
pH: The pH of the staining solution is critical. An acidic pH (e.g., 2.5-4.0) is generally required to ensure the target GAGs are negatively charged.
-
Incubation Time: Staining times can vary from a few minutes to an hour. This will need to be determined empirically.
-
Differentiation: A brief rinse in acid alcohol may be necessary to remove background staining and improve specificity.
-
Counterstaining: Select a counterstain that provides good contrast with the blue of this compound, such as Nuclear Fast Red or Eosin.
Visualizing the Workflow and Staining Mechanism
References
- 1. takara.co.kr [takara.co.kr]
- 2. Re: What is difference between Safranin-O and Alcian Blue staining? [madsci.org]
- 3. sdbonline.org [sdbonline.org]
- 4. A Standardized Method of Applying Toluidine Blue Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labtestsguide.com [labtestsguide.com]
- 7. Alcian blue stain - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Mast Cell Identification Using Histochemical Staining
Introduction
Mast cells are critical immune cells derived from the myeloid lineage that reside in connective tissues throughout the body.[1] They are key players in the inflammatory cascade and are involved in both innate and adaptive immunity.[1][2] Mast cells are characterized by their cytoplasm, which is filled with dense granules containing a variety of biologically active mediators, including histamine, heparin, proteases (like tryptase and chymase), and cytokines.[1][3][4] Upon activation, often triggered by the cross-linking of membrane-bound IgE antibodies by allergens, mast cells release these mediators in a process called degranulation.[1][3] This release of mediators contributes to allergic reactions, anaphylaxis, and various inflammatory diseases, but also plays a role in wound healing, angiogenesis, and defense against pathogens.[3]
The identification and quantification of mast cells in tissue sections are crucial for researchers and drug development professionals studying these processes. The most common methods for visualizing mast cells rely on the histochemical properties of their granules.[5] The high concentration of acidic heparin and other proteoglycans in the granules allows them to be stained metachromatically by certain basic aniline (B41778) dyes.[1][6] Metachromasia is a phenomenon where a dye stains a tissue component a different color than the dye solution itself.[7][8] For example, the blue dye toluidine blue will stain mast cell granules a distinct purple or red-violet color.[8][9]
While "Basic Blue 11" is not a standard or commonly referenced stain for mast cells, several other basic dyes are widely used and well-documented for this purpose. The most common and classic of these is Toluidine Blue . Other effective stains include Azure A , Alcian Blue , and Giemsa stain .[5][7][10] Immunohistochemical methods targeting specific mast cell markers like tryptase or c-Kit (CD117) are also used for more specific identification.[1][11][12]
These application notes will provide detailed protocols for the identification of mast cells using Toluidine Blue, Azure A, and Giemsa staining, along with information on quantitative analysis and the assessment of mast cell degranulation.
Application Notes
Histochemical staining of mast cells is a fundamental technique with broad applications in research and drug development:
-
Quantification of Mast Cell Infiltration: In many inflammatory and allergic conditions, the number of mast cells in affected tissues is significantly increased. Staining allows for the accurate counting of mast cells to assess the extent of infiltration.
-
Assessment of Mast Cell Degranulation: Morphological changes in stained mast cells, such as the extrusion of granules or a diffuse staining pattern, can provide a qualitative assessment of degranulation.
-
Drug Efficacy Studies: In the development of anti-allergic or anti-inflammatory drugs, mast cell staining can be used to evaluate the effect of a compound on mast cell numbers or their state of activation in preclinical models.
-
Differential Diagnosis: In pathology, identifying an abnormal accumulation of mast cells is key to diagnosing conditions like mastocytosis.[5]
Experimental Protocols
I. Toluidine Blue Staining for Mast Cells
Toluidine blue is a rapid and cost-effective metachromatic stain that is widely used for the routine identification of mast cells.[5][13]
Principle: The acidic proteoglycans, primarily heparin, within mast cell granules bind to the cationic toluidine blue dye molecules, causing them to stack. This molecular aggregation shifts the light absorption spectrum of the dye, resulting in a color change from blue (orthochromatic) to purple/red-violet (metachromatic).[7][14]
Materials and Reagents:
-
10% Neutral Buffered Formalin
-
Paraffin wax
-
Microtome
-
Glass slides and coverslips
-
Xylene or a less toxic alternative (e.g., Histoclear)
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Distilled water
-
Toluidine Blue Staining Solution (0.1%, pH 2.0-2.5):
-
Mounting medium (e.g., DPX)
Protocol:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate through 95% and 70% ethanol for 3 minutes each. d. Rinse well in distilled water.
-
Staining: a. Stain sections in the Toluidine Blue solution for 5-10 minutes.[15] b. Rinse briefly in distilled water to remove excess stain.
-
Dehydration and Mounting: a. Quickly dehydrate the sections through 95% ethanol and two changes of 100% ethanol. Rapid dehydration is crucial to prevent the loss of metachromasia.[15] b. Clear in two changes of xylene for 3 minutes each. c. Mount with a synthetic resin-based mounting medium.
Expected Results:
-
Mast Cell Granules: Red-purple to deep violet (metachromatic)[15]
-
Background Tissue: Blue (orthochromatic)[15]
-
Nuclei: Blue[6]
II. Azure A Staining for Mast Cells
Azure A is another thiazine (B8601807) dye that exhibits metachromasia and is effective for staining mast cells.[10][16]
Materials and Reagents:
-
As per Toluidine Blue protocol
-
1% Aqueous Potassium Permanganate (B83412)
-
2% Aqueous Oxalic Acid
-
Azure A Staining Solution (0.1% in 30% ethanol): [16]
-
Azure A: 0.1 g
-
Distilled Water: 70 mL
-
Ethanol: 30 mL
-
-
1% Zinc Sulfate (B86663) (for differentiation)
Protocol:
-
Deparaffinization and Rehydration: Follow step 1 from the Toluidine Blue protocol.
-
Oxidation and Decolorization: a. Oxidize sections in 1% potassium permanganate for 5 minutes.[16] b. Rinse in distilled water. c. Decolorize with 2% oxalic acid for 1 minute.[16] d. Wash in running tap water for 3 minutes, then rinse with distilled water.
-
Staining: a. Stain in Azure A solution for 5 minutes.[16] b. Differentiate in 1% zinc sulfate until the section is macroscopically pale blue.[16] c. Rinse in distilled water.
-
Dehydration and Mounting: a. Blot the sections and allow them to air dry completely.[17] b. Clear in xylene and mount.
Expected Results:
III. Giemsa Staining for Mast Cells
Giemsa stain, a Romanowsky-type stain, is a mixture of methylene (B1212753) blue, eosin, and Azure B. It is highly selective for mast cells and provides excellent morphological detail.[10][18]
Materials and Reagents:
-
As per Toluidine Blue protocol
-
May-Grünwald Stock Solution
-
Giemsa Stock Solution
-
Phosphate (B84403) Buffer Solution, pH 6.8
-
0.25% Acetic Acid Solution (for differentiation)
Protocol (May-Grünwald Giemsa):
-
Deparaffinization and Rehydration: Follow step 1 from the Toluidine Blue protocol.
-
Staining: a. Prepare a working May-Grünwald solution by mixing equal parts of the stock solution and phosphate buffer.[19] b. Flood the slide with the working May-Grünwald solution for 6 minutes.[19] c. Rinse with phosphate buffer. d. Prepare a working Giemsa solution by diluting the stock solution (e.g., 2.5 mL stock in 50 mL buffer).[19] e. Flood the slide with the working Giemsa solution for 13 minutes.[19] f. Rinse with phosphate buffer.
-
Differentiation: a. Dip the slide briefly in 0.25% acetic acid solution to differentiate until the desired background intensity is achieved.[19] b. Wash quickly in tap water.
-
Dehydration and Mounting: a. Dehydrate rapidly through graded alcohols. b. Clear in xylene and mount.
Expected Results:
-
Mast Cell Granules: Red to dark blue/purple granules[19][20]
-
Cytoplasm: Light blue[19]
-
Nuclei: Blue/Violet[19]
Quantitative Data Presentation
The analysis of stained sections allows for the quantification of mast cell numbers and density. This data is often presented in tabular format for clear comparison between experimental groups.
| Parameter | Healthy Control | Condition A (e.g., Periodontitis) | Condition B (e.g., Drug Treatment) | Reference |
| Mast Cell Count (per field) | 1.32 ± 0.43 | 10.28 ± 1.15 | User-defined | [21] |
| **Mast Cell Density (cells/mm²) ** | 98.08 ± 37.40 | 803.43 ± 89.94 | User-defined | [21] |
| Mast Cells in Malignant Tissue (cells/mm²) | 137.7 (median) | 271.4 (median) | User-defined | [12] |
| Mast Cells in Ulcerative Colitis (cells/mm²) | 206.1 (remission) | 451.3 (active) | User-defined | [12] |
Data presented as mean ± standard deviation or median. Quantitative analysis is typically performed by counting positively stained cells in multiple high-power fields and normalizing to the area.[21]
Assessment of Mast Cell Degranulation
Mast cell degranulation is the process of releasing pre-stored inflammatory mediators from cytoplasmic granules.[22]
Qualitative Assessment: Staining can reveal morphological evidence of degranulation. Degranulating mast cells may appear swollen, with poorly defined cell borders and extracellular granules that have lost their distinct metachromasia.[1]
Quantitative Assessment: While staining provides a visual cue, quantitative degranulation assays typically measure the activity of released mediators in cell supernatants. Common assays include:
-
Tryptase Activity Assay: Tryptase is a serine protease almost exclusively stored in mast cell granules, making it an excellent marker for degranulation.[23] Assays often use a chromogenic substrate that releases a colored product upon cleavage by tryptase, which can be measured spectrophotometrically.[23]
-
β-Hexosaminidase Assay: This is another enzyme released from mast cell granules that can be quantified using a colorimetric assay.[24]
Visualizations
Caption: Workflow for histochemical staining of mast cells.
Caption: IgE-mediated mast cell activation pathway.
References
- 1. Histology, Mast Cells - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. webpath.med.utah.edu [webpath.med.utah.edu]
- 9. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 10. Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of mast cells in nonreactive and reactive lesions of gingiva: A comparative study using toluidine blue and immunohistochemical marker mast cell tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of mast cells in benign and malignant colonic lesions: immunohistochemical study on formalin-fixed, paraffin-embedded tissues | Allergologia et Immunopathologia [elsevier.es]
- 13. benchchem.com [benchchem.com]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. research.chop.edu [research.chop.edu]
- 16. Azure A Staining Protocol for Mast Cells - IHC WORLD [ihcworld.com]
- 17. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]
- 18. Comparison of histochemical staining techniques for detecting mast cells in oral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. Normal Histology [webpath.med.utah.edu]
- 21. Quantitative analysis of mast cell count and density in chronic periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting uneven staining with Basic Blue 11
Welcome to the technical support center for Basic Blue 11. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what cellular components does it bind?
This compound is a cationic (positively charged) dye belonging to the triarylmethane class.[1] In biological staining, it functions as a basic dye, meaning it binds to acidic, negatively charged components within cells and tissues. This binding is primarily due to electrostatic interactions.[][3][4] Therefore, this compound will stain basophilic structures such as:
-
Nuclei: Rich in negatively charged phosphate (B84403) groups from DNA and RNA.
-
Ribosomes and Rough Endoplasmic Reticulum (RER): High concentration of ribosomal RNA (rRNA).
-
Cartilage Matrix: Contains sulfated glycosaminoglycans.
-
Mast Cell Granules: Contain heparin, a sulfated polysaccharide.
Q2: What are the main applications of this compound in a research context?
While traditionally used in the textile and paper industries, this compound's properties as a basic dye make it suitable for various biological staining applications, including:[5]
-
General histology: As a counterstain to visualize cell nuclei and other basophilic structures.
-
Cell viability assays: In some contexts, vital dyes can be used to differentiate between live and dead cells.
-
Staining of specific cell types: For identifying cells rich in basophilic components, such as mast cells or plasma cells.
Q3: How does pH affect staining with this compound?
The pH of the staining solution is a critical factor.[4][6] As a basic dye, this compound staining is enhanced in a more alkaline (higher pH) environment and reduced in a more acidic (lower pH) environment. This is because:
-
At a higher pH: Tissue proteins and nucleic acids are more likely to be deprotonated, increasing their negative charge and enhancing the electrostatic attraction for the cationic this compound dye.
-
At a lower pH: Increased proton concentration can neutralize the negative charges on tissue components, reducing the binding of the positively charged dye.
For optimal staining, the pH should be carefully controlled and optimized for the specific application. A pH range of 5 to 8 is a common starting point for many basic dyes.[6]
Troubleshooting Uneven Staining
Uneven staining is a common artifact in histological and cytological preparations. This guide provides potential causes and solutions for troubleshooting patchy or inconsistent staining with this compound.
Issue: My stained slide shows areas of intense color next to areas with very weak or no staining.
Below is a systematic approach to identifying and resolving the cause of uneven staining.
Troubleshooting Workflow
Caption: Troubleshooting workflow for uneven this compound staining.
Detailed Causes and Solutions
| Potential Cause | Detailed Explanation | Recommended Solutions |
| 1. Inadequate Fixation | If the fixative does not penetrate the tissue uniformly, some areas may be poorly preserved. This can lead to differential dye binding.[7] | - Ensure the tissue is promptly and fully immersed in the appropriate fixative. \n- Use tissue cassettes that allow for good fixative flow. \n- Optimize fixation time based on tissue type and size. |
| 2. Incomplete Deparaffinization | For paraffin-embedded sections, residual wax will prevent the aqueous this compound solution from reaching the tissue, resulting in unstained patches.[7] | - Use fresh xylene or a xylene substitute for deparaffinization. \n- Ensure sufficient time in each deparaffinization step. \n- Agitate slides gently during deparaffinization. |
| 3. Dye Aggregation/Precipitation | This compound, like many dyes, can form aggregates in solution, especially if the solution is old, contaminated, or at an incorrect pH. These aggregates can deposit unevenly on the tissue. | - Always filter the staining solution before use. \n- Prepare fresh staining solutions regularly. \n- Ensure the dye is fully dissolved in the buffer before use. |
| 4. Air Bubbles | Air bubbles trapped on the surface of the slide during staining will prevent the dye from contacting the tissue in those areas. | - Carefully lower the coverslip or immerse the slide into the staining solution to avoid trapping air. \n- Gently tap the slide to dislodge any visible bubbles. |
| 5. Inconsistent Rinsing | If rinsing after staining is not uniform, some areas may be destained more than others. | - Use a consistent and gentle rinsing technique for all slides. \n- Ensure complete immersion of the slide in the rinsing buffer. |
| 6. Uneven Section Thickness | Variations in the thickness of the tissue section can lead to apparent differences in staining intensity. Thicker areas will appear more darkly stained. | - Ensure the microtome is properly maintained and the blade is sharp. \n- Use a consistent and smooth cutting motion. |
Experimental Protocols
General Staining Protocol for Paraffin-Embedded Sections
This protocol provides a starting point for staining with this compound. Optimization of incubation times, concentrations, and pH may be necessary for specific applications.
1. Deparaffinization and Rehydration: a. Xylene: 2 changes, 5 minutes each. b. 100% Ethanol (B145695): 2 changes, 3 minutes each. c. 95% Ethanol: 1 change, 3 minutes. d. 70% Ethanol: 1 change, 3 minutes. e. Distilled Water: Rinse for 5 minutes.
2. Staining: a. Prepare a 0.1% (w/v) this compound staining solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2). b. Filter the staining solution using a 0.22 µm filter. c. Immerse slides in the this compound solution for 5-15 minutes at room temperature.
3. Rinsing: a. Briefly rinse slides in distilled water to remove excess stain. b. Differentiate in 70% ethanol for 30-60 seconds if a lighter stain is desired.
4. Dehydration: a. 95% Ethanol: 1 minute. b. 100% Ethanol: 2 changes, 2 minutes each.
5. Clearing and Mounting: a. Xylene or xylene substitute: 2 changes, 5 minutes each. b. Mount with a permanent, resinous mounting medium.
Data Presentation
Table 1: Factors Influencing Staining Evenness with this compound
| Parameter | Typical Range | Effect of Increasing the Parameter | Potential Issues with Non-Optimal Values |
| Dye Concentration | 0.05% - 0.5% (w/v) | Increased staining intensity. | Too Low: Weak or no staining. Too High: Overstaining and potential for precipitation. |
| Incubation Time | 2 - 20 minutes | Increased staining intensity. | Too Short: Incomplete staining. Too Long: Overstaining and high background. |
| Temperature | 20°C - 37°C | Increased rate of staining. | Too Low: Slow and potentially incomplete staining. Too High: Risk of tissue damage and overstaining. |
| pH of Staining Solution | 5.0 - 8.0 | Enhanced staining at higher pH. | Too Low: Weak staining. Too High: Non-specific background staining. |
Visualization of Staining Mechanism
The following diagram illustrates the fundamental principle of how the cationic this compound dye binds to anionic components within a cell.
Caption: Electrostatic attraction between cationic this compound and anionic cellular components.
References
- 1. pylamdyes.com [pylamdyes.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
- 5. This compound, Victoria Blue R, CAS 2185-86-6 [xcwydyes.com]
- 6. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 7. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Optimizing Basic Blue 11 Staining for Tissue Sections
Welcome to the technical support center for Basic Blue 11 staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your staining protocols for tissue sections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in histology?
This compound, also known as Victoria Blue R, is a basic dye belonging to the triarylmethane family.[1][2] In histology, it is commonly used to stain acidic tissue components. It is particularly effective for demonstrating connective tissue, elastic fibers, and fibrosis.[3][4] It can also be used to stain copper-associated proteins in liver sections.[3][4] As a basic dye, it has a strong affinity for nuclei and other basophilic structures.[5][6]
Q2: What is the principle behind this compound staining?
This compound is a cationic (positively charged) dye that binds to anionic (negatively charged) components in tissue sections.[5][6] This electrostatic interaction is the primary mechanism of staining. Acidic components such as nucleic acids (DNA and RNA) in the nucleus, glycosaminoglycans in cartilage, and certain proteins are rich in negative charges, making them basophilic and thus readily stained by this compound.
Q3: Can this compound be used as a nuclear counterstain in immunohistochemistry (IHC)?
Yes, this compound can be used as a nuclear counterstain in IHC. Its vibrant blue color provides a good contrast to many commonly used chromogens, such as the brown precipitate of DAB (3,3'-Diaminobenzidine). When using this compound as a counterstain, it is crucial to optimize the staining time to achieve clear nuclear staining without masking the specific IHC signal.
Q4: How does pH affect this compound staining?
The pH of the staining solution significantly influences the intensity and selectivity of this compound. As a general rule for basic dyes, a higher pH (more alkaline) leads to stronger and more rapid staining because more tissue components become negatively charged.[7] Conversely, a lower pH (more acidic) can increase the selectivity of the stain.[7]
-
At a low pH (e.g., pH 1.0): Staining is highly selective for strongly acidic components like sulfated mucosubstances.[7]
-
As the pH increases (e.g., pH 2.5-4.5): Nuclei and RNA will stain with increasing intensity.[7]
-
At a neutral to slightly alkaline pH (e.g., pH 7.0-8.0): Staining will be more general and intense, with most cellular components picking up the dye.[7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | 1. Staining time is too short. | Increase the incubation time in the this compound solution. For initial optimization, you can try a range of times (e.g., 5, 15, 30 minutes). |
| 2. Dye concentration is too low. | Prepare a fresh, slightly more concentrated this compound solution. A typical starting concentration is 0.1% to 0.5% in an appropriate solvent (e.g., 70% ethanol (B145695) or water).[1] | |
| 3. Incomplete deparaffinization. | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and adequate incubation times (e.g., two changes of 5-10 minutes each). | |
| 4. pH of the staining solution is too low. | Check and adjust the pH of the this compound solution. A higher pH will generally result in stronger staining.[7] | |
| 5. Excessive differentiation. | Reduce the time in the differentiation solution (e.g., 70% ethanol) or use a less harsh differentiator. | |
| Overstaining | 1. Staining time is too long. | Decrease the incubation time in the this compound solution. |
| 2. Dye concentration is too high. | Dilute the this compound solution. | |
| 3. Inadequate differentiation. | Increase the time in the differentiation solution or use a slightly more acidic solution for better control. | |
| 4. pH of the staining solution is too high. | Lower the pH of the staining solution for more selective and less intense staining.[7] | |
| Uneven Staining | 1. Incomplete removal of fixative or processing reagents. | Ensure thorough rinsing of tissue sections after fixation and before staining. |
| 2. Tissue sections dried out during the procedure. | Keep the slides moist at all times during the staining process. Use a humidified chamber for longer incubation steps.[3] | |
| 3. Uneven application of staining solution. | Ensure the entire tissue section is completely covered with the this compound solution. | |
| Background Staining | 1. Non-specific binding of the dye. | Optimize the differentiation step to remove excess dye from the background. A brief rinse in an acidic solution followed by water can sometimes help. |
| 2. pH of the staining solution is too high. | Lowering the pH can increase the specificity of the staining and reduce background.[7] |
Optimizing Staining Parameters
The optimal staining time for this compound can vary significantly depending on the tissue type, fixation method, and desired staining intensity. The following table provides a general guideline for optimizing your protocol.
| Parameter | Range | Expected Outcome with Increase | Notes |
| Staining Time | 5 minutes - 24 hours | Increased staining intensity. | For general nuclear staining, start with shorter times (5-15 minutes). For dense connective tissues like elastic fibers, longer incubation (4-24 hours) may be necessary.[8][9] |
| Concentration | 0.05% - 1.0% (w/v) | Increased staining intensity. | A common starting point is a 0.5% solution. Higher concentrations may require shorter staining times and more rigorous differentiation. |
| pH | 1.0 - 8.0 | Increased staining intensity and decreased selectivity. | For selective staining of acidic mucins, use a lower pH (e.g., 1.0-2.5). For general nuclear and cytoplasmic staining, a pH between 4.0 and 7.0 is a good starting point.[7] |
| Differentiation Time | 30 seconds - 3 minutes | Decreased staining intensity. | Typically performed in 70% ethanol. Visually inspect the slide under a microscope to determine the optimal endpoint.[3] |
Experimental Protocols
Protocol 1: this compound Staining for General Histology (Optimizable)
This protocol provides a starting point for general nuclear and cytoplasmic staining with this compound. The staining time is a critical parameter to optimize.
Reagents:
-
This compound (Victoria Blue R)
-
70% Ethanol
-
Distilled Water
-
Xylene
-
Graded alcohols (100%, 95%)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.5% (w/v) solution of this compound in 70% ethanol.
-
Immerse slides in the this compound solution for 5-30 minutes (optimization is required).
-
-
Differentiation:
-
Rinse slides briefly in distilled water.
-
Immerse in 70% ethanol for 30 seconds to 2 minutes, or until the desired differentiation is achieved (check microscopically).
-
-
Dehydration and Mounting:
-
Rinse slides in 95% ethanol.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in two changes of xylene for 3 minutes each.
-
Mount with a compatible mounting medium.
-
Expected Results:
-
Nuclei: Blue
-
Cytoplasm: Pale blue
-
Elastic fibers, mast cell granules, cartilage: Dark blue to purple
Protocol 2: Victoria Blue Staining for Elastic Fibers (Extended Protocol)
This is a more specialized and lengthy protocol for the demonstration of elastic fibers.
Reagents:
-
Victoria Blue Stain, Alcoholic solution
-
Potassium Permanganate 1%, Aqueous
-
Sulfuric Acid 1%, Aqueous
-
Sodium Bisulfite 1%, Aqueous
-
70% Ethanol
-
Nuclear Fast Red Stain (Kernechtrot)
-
Xylene
-
Graded alcohols (100%, 95%)
-
Distilled Water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As in Protocol 1.
-
Oxidation:
-
Prepare a fresh Potassium Permanganate-Sulfuric Acid working solution (10 ml Potassium Permanganate 1%, 10 ml Sulfuric Acid 1%, 40 ml Distilled Water).
-
Immerse slides in the working solution for 5 minutes.
-
Rinse in water.
-
Treat with Sodium Bisulfite 1% until sections are colorless (approx. 2 minutes).
-
Wash well in running tap water.
-
-
Staining:
-
Rinse in 70% ethanol for 2 minutes.
-
Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours at room temperature (overnight is recommended for best results).[3]
-
-
Differentiation:
-
Differentiate in 70% ethyl alcohol for 1-3 minutes or until the background is decolorized.[3]
-
Wash well in running tap water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red Stain for 5 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Dehydration and Mounting: As in Protocol 1.
Expected Results:
Visualized Workflows and Logic
Caption: General workflow for this compound staining of paraffin-embedded tissue sections.
Caption: Troubleshooting logic for common issues in this compound staining.
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. newcomersupply.com [newcomersupply.com]
- 4. Atom Scientific Ltd | Product | Victoria Blue Stain Kit [atomscientific.com]
- 5. Histology Learning System Appendix A [bu.edu]
- 6. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 7. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 8. pscientifics.com [pscientifics.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
issues with Basic Blue 11 fading and how to prevent it
This technical support center provides troubleshooting guidance and frequently asked questions regarding the fading of Basic Blue 11. The information is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Victoria Blue R or C.I. 44040, is a water-soluble cationic dye belonging to the triarylmethane family of colorants.[1] Its molecular formula is C29H32ClN3.[2][3] It appears as a dark green or blue-gray powder and produces a blue solution when dissolved.[1][4][5]
Due to its vibrant color, it is utilized in various applications, including:
-
Dyeing of textiles such as silk, wool, and cotton, often with a tannin mordant.[2][6]
-
Coloration of materials like leather, paper, bamboo, and wood.[2][6]
-
Use in biological staining procedures.
Q2: My this compound solution is fading rapidly. What are the primary causes?
The fading of this compound, a common issue with triphenylmethane (B1682552) dyes, is primarily caused by photobleaching. This process involves the chemical degradation of the dye molecule upon exposure to light, leading to a loss of color.[8] Several factors can accelerate this process:
-
Light Exposure: Both the intensity and duration of light exposure are critical. Ultraviolet (UV) and even visible light can provide the energy to break the chemical bonds in the dye's chromophore, the part of the molecule responsible for its color.[9][10]
-
pH of the Solution: Triphenylmethane dyes are sensitive to pH. Extreme pH values can lead to hydrolysis or other chemical reactions that result in color loss.[8][11] For basic dyes, the optimal pH for application is typically in the acidic range (pH 3-5), which enhances their positive charge and binding to substrates.[12] However, the stability of the dye in solution may vary at different pH levels.
-
Presence of Oxidizing or Reducing Agents: Contaminants in solvents or reagents, such as peroxides, or dissolved oxygen can react with the dye and cause it to degrade.[8]
-
Solvent Impurities: The purity of the solvent is crucial. Impurities can initiate or catalyze degradation reactions.[8]
Troubleshooting Guide
Issue: Significant color loss in this compound solution or on a stained substrate.
This guide provides a systematic approach to diagnosing and mitigating the fading of this compound.
Caption: Troubleshooting workflow for diagnosing this compound fading.
Data Summary
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 44040 | [1][4] |
| CAS Number | 2185-86-6 | [1][2][3] |
| Molecular Formula | C29H32ClN3 | [2][3] |
| Molecular Weight | 458.04 g/mol | [2] |
| Appearance | Dark green / Blue-gray powder | [1][4] |
| Solubility | Slightly soluble in cold water; Soluble in hot water and ethanol | [1][2][5] |
Reported Lightfastness of this compound
Lightfastness is rated on a scale from 1 (very poor) to 8 (excellent). The reported values for this compound vary, which may depend on the substrate, dye concentration, and testing conditions.
| Lightfastness Rating | Scale | Source |
| 1-2 | AATCC (8 is highest) | [1] |
| 5-7 | Not Specified | [2] |
This discrepancy highlights the importance of empirical testing for your specific application.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
Objective: To identify the pH at which this compound exhibits maximum stability in an aqueous solution when exposed to ambient light.
Materials:
-
This compound powder
-
High-purity deionized water
-
Buffer solutions (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in deionized water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Buffer Solutions: Prepare a series of buffer solutions across a range of pH values (e.g., pH 4, 5, 6, 7, and 8).
-
Prepare Test Solutions: For each pH value, pipette a small volume of the this compound stock solution into a volumetric flask and dilute with the corresponding buffer to a final concentration with an initial absorbance between 0.8 and 1.0 at its λmax (~615 nm).[4]
-
Initial Measurement (T=0): Immediately after preparation, measure the absorbance spectrum of each test solution using the spectrophotometer to determine the initial absorbance at λmax.
-
Incubation: Store the cuvettes containing the test solutions under controlled ambient light conditions. Ensure all samples receive equal light exposure.
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), measure the absorbance of each solution at λmax.
-
Data Analysis: For each pH, calculate the percentage of dye remaining at each time point using the formula: (Absorbance_t / Absorbance_0) * 100. Plot the percentage of dye remaining versus time for each pH to determine which condition provides the highest stability.
Caption: Experimental workflow for testing pH stability of this compound.
Protocol 2: Evaluating the Efficacy of Ascorbic Acid as a Stabilizer
Objective: To quantify the ability of ascorbic acid (Vitamin C) to reduce the photobleaching of this compound. Ascorbic acid is a common antioxidant used to improve the photostability of dyes.[8]
Materials:
-
This compound solution at optimal pH (determined from Protocol 1)
-
Ascorbic acid
-
UV-Vis Spectrophotometer
-
Light source with controlled intensity (e.g., a lamp or specific incubator)
-
Cuvettes
Methodology:
-
Prepare Solutions: Prepare two identical batches of this compound solution in the optimal pH buffer.
-
Control: this compound solution.
-
Test: this compound solution with a specific concentration of ascorbic acid (e.g., 1 mM).
-
-
Initial Measurement (T=0): Measure the initial absorbance of both the control and test solutions at the dye's λmax.
-
Light Exposure: Place both cuvettes equidistant from a constant light source.
-
Time-Point Measurements: At regular intervals (e.g., 15, 30, 60, and 120 minutes), remove the cuvettes and measure their absorbance at λmax. Return them to the light source promptly.
-
Data Analysis:
-
Plot absorbance vs. time for both the control and test solutions.
-
Compare the rate of fading (slope of the curve) between the two conditions to determine the efficacy of the ascorbic acid stabilizer.
-
Fading Mechanism Overview
The fading of triarylmethane dyes like this compound is often initiated by the absorption of light energy, which excites the molecule to a higher energy state. This excited molecule is more susceptible to reaction with other chemical species, particularly oxygen.
Caption: Simplified pathway of photobleaching and stabilizer intervention.
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. This compound|Basic Blue R|CAS No:2185-86-6 - Basic dye [chinainterdyes.com]
- 3. This compound [chembk.com]
- 4. This compound CAS#: 2185-86-6 [m.chemicalbook.com]
- 5. This compound | 2185-86-6 [chemicalbook.com]
- 6. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. News - About Application of this compound [yanhuidye.com]
- 8. benchchem.com [benchchem.com]
- 9. What is lightfastness? [pburch.net]
- 10. reddit.com [reddit.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. enjoysulphurdyes.com [enjoysulphurdyes.com]
Technical Support Center: Enhancing Contrast in Basic Blue 11 Stained Slides
Welcome to the technical support center for improving contrast in Basic Blue 11 stained slides. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the staining process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound, also known as Basic Brilliant Blue R, is a synthetic, water-soluble dye.[1] As a basic (cationic) dye, it carries a positive charge and therefore has a strong affinity for acidic (anionic) tissue components. It is particularly effective for staining cell nuclei (due to the high concentration of nucleic acids) and other basophilic structures such as ribosomes and the rough endoplasmic reticulum.[2]
Q2: What are the common causes of poor contrast in this compound staining?
Poor contrast in stained slides can stem from several factors throughout the experimental workflow. These can include issues with tissue fixation, improper staining times, incorrect pH of solutions, and problems with dehydration and mounting.
Q3: Can the choice of mounting medium affect the contrast?
Yes, the mounting medium plays a crucial role in the final quality of the stained slide. An appropriate mounting medium can enhance optical clarity and improve the resolution and contrast of the image.[3] Some mounting media are specifically formulated to prevent fading and preserve the intensity of the stain over time.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues that can lead to poor contrast in this compound stained slides.
Issue 1: Weak or Pale Staining
Weak staining results in poor differentiation between cellular components and the background, leading to low contrast.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Staining Time | Increase the incubation time in the this compound solution. Optimize the timing by testing a range of durations. |
| Stain Solution Too Dilute | Prepare a fresh, more concentrated staining solution. Ensure the dye is fully dissolved. This compound is soluble in hot water and ethanol (B145695). |
| Improper Fixation | Ensure the tissue was adequately fixed. Poor fixation can lead to weak binding of the dye.[6] While 10% neutral buffered formalin is standard, the optimal fixative may vary. |
| Incomplete Deparaffinization | If using paraffin-embedded tissues, ensure complete removal of wax with fresh xylene or a xylene substitute, as residual paraffin (B1166041) can impede stain penetration.[6][7] |
| Excessive Dehydration | Prolonged exposure to high concentrations of alcohol during dehydration can lead to the leaching of the stain. Reduce the time in the final alcohol steps. |
Issue 2: Overstaining or Lack of Differentiation
Overstaining can cause cellular details to become obscured, making it difficult to distinguish different structures.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Staining Time Too Long | Decrease the incubation time in the this compound solution. |
| Stain Solution Too Concentrated | Dilute the staining solution. Test different concentrations to find the optimal balance. |
| Inadequate Differentiation | Introduce a differentiation step. This involves briefly rinsing the slide in a weak acid solution (e.g., 0.5-1% acetic acid in alcohol) to remove excess stain. The duration of this step is critical and should be monitored microscopically. |
| pH of Staining Solution | The pH can affect staining intensity. For basic dyes, a slightly alkaline pH may increase staining. Conversely, a more acidic pH can reduce it.[7] |
Issue 3: High Background Staining
High background staining reduces the signal-to-noise ratio, thereby decreasing contrast.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Rinsing | Increase the number and duration of rinsing steps after staining to thoroughly remove unbound dye. |
| Non-specific Binding | Optimize blocking steps in your protocol if applicable, especially in immunohistochemical procedures where this compound might be used as a counterstain. |
| Dye Impurities | Ensure you are using a high-quality, pure grade of this compound. Impurities can sometimes lead to non-specific background staining. |
Experimental Protocols
Protocol 1: Standard this compound Staining for Paraffin-Embedded Sections
This protocol provides a general workflow for staining with this compound. Optimization of incubation times may be necessary depending on the tissue type and thickness.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 minutes.
-
Immerse in 70% ethanol: 2 minutes.
-
Rinse in distilled water: 5 minutes.
-
-
Staining:
-
Prepare a 0.5% aqueous solution of this compound.
-
Immerse slides in the this compound solution for 3-5 minutes.
-
-
Rinsing:
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
Quickly dip slides in 0.5% acid alcohol (0.5% HCl in 70% ethanol) for a few seconds.
-
Immediately rinse thoroughly in running tap water.
-
Check for desired differentiation under a microscope.
-
-
Dehydration and Clearing:
-
Immerse in 95% ethanol: 1 minute.
-
Immerse in 100% ethanol: 2 changes, 2 minutes each.
-
Immerse in xylene: 2 changes, 3 minutes each.
-
-
Mounting:
-
Apply a coverslip using a xylene-based mounting medium.
-
Protocol 2: Preparation of a Differentiating Solution
A differentiating solution is used to selectively remove excess stain and improve contrast.
-
Prepare 70% Ethanol:
-
Mix 70 ml of absolute ethanol with 30 ml of distilled water.
-
-
Prepare Acid Alcohol (0.5%):
-
To 100 ml of 70% ethanol, add 0.5 ml of concentrated hydrochloric acid. Mix well.
-
Store in a tightly sealed container.
-
Visual Guides
Below are diagrams illustrating key workflows for troubleshooting and improving contrast.
Caption: A standard workflow for this compound staining.
Caption: A troubleshooting guide for common contrast issues.
References
- 1. News - About Application of this compound [yanhuidye.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. innovexbio.com [innovexbio.com]
- 5. Slide Mounting Media | Fisher Scientific [fishersci.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. Troubleshooting H&E Stains [nsh.org]
Technical Support Center: Basic Blue 11 Staining
Welcome to the Technical Support Center for Basic Blue 11 staining. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their this compound staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in biological staining?
This compound, also known as Victoria Blue R, is a cationic triarylmethane dye.[1][2] In histology and cytology, it is primarily used to stain acidic tissue components. Its most common applications include the demonstration of elastic fibers, connective tissues, and fibrosis.[3][4][5] It can also be used to identify copper-associated proteins in liver sections.[3]
Q2: How does pH affect this compound staining?
As a basic dye, the staining characteristics of this compound are highly dependent on the pH of the staining solution. The pH influences the electrical charges of both the dye molecules and the tissue components, which directly impacts the staining intensity and specificity. Generally, a lower (more acidic) pH increases the selectivity of the stain for strongly acidic components, while a higher (more alkaline) pH increases the overall staining intensity but may lead to less specific binding.[6]
Q3: What is the optimal pH for this compound staining?
The optimal pH for this compound staining can vary depending on the specific application and the target tissue components. While a universal optimal pH is not well-documented, for most basic dyes, a slightly acidic to neutral pH range is often a good starting point for achieving a balance between staining intensity and specificity. For more selective staining of highly acidic components, a more acidic solution may be required.[6] It is recommended to empirically determine the optimal pH for your specific protocol and tissue type.
Q4: Can I use this compound in combination with other stains?
Yes, this compound is often used in conjunction with other counterstains to provide additional contrast and highlight different cellular features. A common combination is with Nuclear Fast Red, which stains nuclei red, providing a clear contrast to the blue-stained components.[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on pH-related problems.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Incorrect pH of staining solution: The pH may be too acidic for the target structure, reducing the ionization of tissue components and their affinity for the basic dye. | Prepare fresh staining solutions at slightly different pH values (e.g., 5.0, 6.0, 7.0) to determine the optimal pH for your specific application. |
| Stain concentration is too low: Insufficient dye molecules are available to bind to the tissue components. | Prepare a fresh, slightly more concentrated staining solution.[7] | |
| Inadequate incubation time: The stain has not had enough time to bind to the target structures. | Increase the incubation time in the staining solution. | |
| Improper fixation: Poor fixation can alter the chemical properties of the tissue, preventing the stain from binding effectively.[7] | Ensure proper and thorough fixation of the tissue according to standard protocols. | |
| Non-specific or Excessive Staining | pH of staining solution is too high: A high pH can cause widespread, non-specific binding of the basic dye to various tissue components.[6] | Lower the pH of the staining solution incrementally (e.g., from 7.0 down to 6.0 or 5.0) to increase selectivity. |
| Stain concentration is too high: An excess of dye molecules can lead to non-specific background staining. | Dilute the staining solution. | |
| Inadequate rinsing: Excess, unbound dye has not been sufficiently washed away. | Ensure thorough rinsing with the appropriate buffer after the staining step. | |
| Uneven Staining | Incomplete deparaffinization: Residual paraffin (B1166041) wax can block the stain from reaching the tissue.[8] | Ensure complete removal of paraffin by using fresh xylene and alcohols during the deparaffinization and rehydration steps. |
| Reagent contamination: Contaminated reagents can interfere with the staining process. | Use fresh, high-quality reagents and clean glassware. |
Experimental Protocols
Protocol 1: Preparation of Buffered this compound Staining Solutions
This protocol describes how to prepare this compound staining solutions at different pH values for optimization experiments.
Materials:
-
This compound (Victoria Blue R) powder
-
Distilled water
-
0.1 M Citric acid solution
-
0.2 M Disodium (B8443419) phosphate (B84403) solution
-
0.1 M Acetic acid solution
-
0.1 M Sodium acetate (B1210297) solution
-
pH meter
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 1% (w/v) stock solution of this compound: Dissolve 1 gram of this compound powder in 100 mL of distilled water. Gently heat and stir until fully dissolved. Allow to cool.
-
Prepare buffer solutions:
-
Citrate-Phosphate Buffer (pH 4.0 - 6.0): Mix appropriate volumes of 0.1 M citric acid and 0.2 M disodium phosphate to achieve the desired pH.
-
Acetate Buffer (pH 3.6 - 5.6): Mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve the desired pH.
-
-
Prepare working staining solutions: For each desired pH, mix 1 part of the 1% this compound stock solution with 9 parts of the corresponding buffer solution. For example, to make 50 mL of staining solution, add 5 mL of the stock solution to 45 mL of the buffer.
-
Verify pH: Use a calibrated pH meter to check the final pH of each working solution and adjust if necessary.
Protocol 2: General Staining Procedure for this compound
This protocol provides a general workflow for staining paraffin-embedded tissue sections.
Materials:
-
Deparaffinization and rehydration reagents (xylene, graded alcohols)
-
Buffered this compound working solution (from Protocol 1)
-
Differentiating solution (e.g., 70% ethanol)
-
Counterstain (e.g., Nuclear Fast Red)
-
Dehydration reagents (graded alcohols, xylene)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.
-
Staining: Immerse slides in the buffered this compound working solution for 4-24 hours.[9] The optimal time will depend on the tissue and desired staining intensity.
-
Differentiation: Briefly rinse the slides in a differentiating solution, such as 70% ethanol, to remove excess stain.[3] This step should be monitored microscopically to achieve the desired level of background clearing.
-
Washing: Wash the slides thoroughly in running tap water.
-
Counterstaining (Optional): If desired, counterstain with a suitable stain like Nuclear Fast Red for 5 minutes.[3]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of alcohols and clear in xylene. Mount with a permanent mounting medium.
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Logical relationship between pH and staining outcome.
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pscientifics.com [pscientifics.com]
- 5. Elastic Stains [nsh.org]
- 6. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 7. benchchem.com [benchchem.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
dealing with background staining in Basic Blue 11 protocols
Welcome to the Technical Support Center for Basic Blue 11 (also known as Victoria Blue R) staining protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during histological and cytological staining procedures with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in biological staining?
This compound, or Victoria Blue R, is a cationic triarylmethane dye.[1] In histological applications, it is commonly used for the demonstration of specific tissue components such as:
-
Elastic fibers: It provides a distinct blue to purple color to elastic fibers, aiding in the assessment of tissues like skin, aorta, and lung.
-
Copper-associated proteins: It can be used to detect the accumulation of these proteins in liver sections, which is indicative of certain pathological conditions.[2][3]
-
Hepatitis B surface antigen (HBsAg): this compound is a component of a staining method to identify HBsAg in liver tissue.[4]
-
Lipofuscin: It can stain lipofuscin, the "wear-and-tear" pigment, in various tissues.[5]
-
Nuclei: Under specific conditions, it can act as a nuclear stain in cytology.[6]
Q2: I am experiencing high background staining with my this compound protocol. What are the likely causes and how can I reduce it?
High background staining is a common issue and can obscure the specific staining of target structures. The primary causes include:
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section can impede proper staining and lead to uneven background.
-
Suboptimal Staining Time: While staining times can be flexible, excessive incubation may lead to overstaining of the background.
-
Insufficient Differentiation: The differentiation step, typically with 70% ethanol (B145695), is crucial for removing excess dye from non-target tissue components. If this step is too short or the differentiator is not fresh, background staining will be high.
-
Drying of Sections: Allowing the tissue sections to dry out at any stage of the staining process can cause dye precipitation and non-specific staining.[2][3]
-
Impure Dye or Incorrect Dye Concentration: The purity of the dye can affect staining quality. While concentration may not be critical over a wide range, a very high concentration can contribute to background.[6]
To reduce background staining, please refer to the troubleshooting guide and the experimental protocols below.
Q3: My target structures are staining too weakly. What should I do?
Weak staining can be due to several factors:
-
Inadequate Staining Time: While overnight staining is often recommended for optimal results, a significantly reduced time may lead to faint staining.[2][3]
-
Incorrect pH of Staining Solution: The pH of the staining solution can influence the binding of the cationic dye to anionic tissue components. For basic dyes, a more alkaline pH generally increases staining intensity.[7]
-
Over-differentiation: Excessive time in the differentiating solution (e.g., 70% ethanol) can remove the dye from the target structures as well as the background.
-
Poor Fixation: Inadequate fixation of the tissue can lead to poor preservation of target structures and subsequent weak staining.
Q4: I see crystalline precipitates on my stained slide. What is the cause and how can I prevent this?
Dye precipitates can result from:
-
Drying of the sections during the staining procedure. Always keep the slides moist.
-
Using an old or unfiltered staining solution. It is recommended to filter the staining solution before use.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound staining.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Incomplete deparaffinization | Ensure complete removal of wax by using fresh xylene and adequate incubation times.[8] |
| Insufficient differentiation | Increase the time in 70% ethanol and monitor microscopically until the background is sufficiently decolorized.[2][3] | |
| Staining time is too long | Reduce the staining duration. While often not critical, very long times can lead to overstaining.[6] | |
| Sections dried out | Keep slides in a humidified chamber during incubation steps.[2][3] | |
| Weak or No Staining | Staining time is too short | For optimal results, stain for a minimum of 4 hours or overnight at room temperature.[2][3] |
| Over-differentiation | Reduce the time in the differentiating solution. Monitor this step carefully under a microscope. | |
| pH of staining solution is not optimal | For basic dyes, ensure the pH is appropriate to facilitate binding to acidic tissue components. An increase in pH can enhance staining intensity.[7] | |
| Poor tissue fixation | Ensure proper and adequate fixation of the tissue specimens before processing. | |
| Uneven Staining | Incomplete deparaffinization | Use fresh xylene and ensure sufficient deparaffinization time.[8] |
| Sections dried out during staining | Maintain moisture throughout the staining procedure. | |
| Presence of Precipitate | Staining solution is old or contains impurities | Filter the staining solution before use. |
| Sections dried out | Ensure slides do not dry at any stage of the protocol. |
Experimental Protocols
Below are detailed methodologies for common applications of this compound (Victoria Blue R) staining.
Protocol 1: Victoria Blue Staining for Elastic Fibers
This method is used for the demonstration of elastic fibers in paraffin-embedded tissue sections.
Reagents:
-
1% Potassium Permanganate
-
1% Sulfuric Acid
-
1% Sodium Bisulfite
-
Victoria Blue Staining Solution (Alcoholic)
-
70% Ethyl Alcohol
-
Nuclear Fast Red (Kernechtrot) Solution
Procedure:
-
Deparaffinize sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.
-
Oxidize in a freshly prepared mixture of 1% Potassium Permanganate and 1% Sulfuric Acid for 5 minutes.
-
Rinse in water.
-
Bleach in 1% Sodium Bisulfite until sections are colorless (approximately 2 minutes).
-
Wash well in running tap water.
-
Rinse in 70% ethyl alcohol for 2 minutes.
-
Stain in Victoria Blue Stain, Alcoholic for at least 4 hours, or preferably overnight at room temperature.[2][3]
-
Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is colorless.
-
Wash well in running tap water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash in running tap water.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Elastic fibers: Blue to purple
-
Nuclei: Red
-
Cytoplasm: Pale pink
Protocol 2: Victoria Blue Staining for Hepatitis B Surface Antigen (HBsAg)
This method is used for the detection of HBsAg in paraffin-embedded liver tissue.
Reagents:
-
Oxidizing solution (e.g., Potassium Permanganate based)
-
Bleaching solution (e.g., Sodium Bisulfite)
-
Victoria Blue Staining Solution
-
Nuclear Fast Red (Kernechtrot) Solution
Procedure:
-
Deparaffinize and hydrate sections to distilled water.
-
Oxidize the sections.
-
Rinse in water.
-
Bleach the sections.
-
Wash in water.
-
Stain with Victoria Blue solution.
-
Differentiate to decolorize the background.
-
Wash in water.
-
Counterstain with Nuclear Fast Red.
-
Wash, dehydrate, clear, and mount.
Expected Results:
-
HBsAg: Blue
-
Background (cytoplasm and nucleus): Red[4]
Visual Guides
Staining Mechanism and Troubleshooting Logic
The following diagram illustrates the general workflow for a this compound staining protocol and the key decision points for troubleshooting common issues.
Hypothetical Staining Mechanism
The interaction of this compound with tissue components is thought to be primarily electrostatic, with the cationic dye binding to anionic sites in the tissue. For elastic fibers, a hydrogen bonding mechanism has also been proposed.
References
- 1. stainsfile.com [stainsfile.com]
- 2. newcomersupply.com [newcomersupply.com]
- 3. newcomersupply.com [newcomersupply.com]
- 4. igakkai.kms-igakkai.com [igakkai.kms-igakkai.com]
- 5. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Victoria blue B--a nuclear stain for cytology. A cytophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
Basic Blue 11 dye stability and storage conditions
Technical Support Center: Basic Blue 11 Dye
Welcome to the technical support center for this compound (also known as Victoria Blue R, C.I. 44040). This guide is designed for researchers, scientists, and drug development professionals to provide information on the stability, storage, and troubleshooting for experiments involving this dye.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound dye?
A1: To ensure the longevity and stability of this compound, it is recommended to store the solid dye in a refrigerator. Solutions of the dye should also be stored at low temperatures and protected from light to minimize degradation.
Q2: What is the shelf life of this compound?
A2: The shelf life of the solid dye can be several years if stored correctly in a cool, dry, and dark place. The stability of this compound solutions is lower and will depend on the solvent, pH, and exposure to light and temperature. It is recommended to prepare fresh solutions for critical experiments or to perform a quality control check on stored solutions.
Q3: What is the lightfastness of this compound?
A3: There is conflicting information regarding the lightfastness of this compound. Some sources in the textile industry report a very low lightfastness rating of 1-2 on the AATCC scale, where 8 is the highest.[1] However, other sources claim it has high light fastness.[2] For laboratory applications where light exposure can be controlled, it is prudent to assume the dye has poor photostability and to protect solutions from light.
Q4: How does pH affect the stability and color of this compound?
A4: this compound is a pH-sensitive dye. Its blue color is stable in neutral and basic conditions. However, at a pH below 1, the color changes to yellow.[2] It is advisable to maintain a neutral to slightly alkaline pH for applications where a stable blue color is required.
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in water and ethanol. It is slightly soluble in cold water but more soluble in hot water.
Q6: Can this compound interfere with cellular signaling pathways?
A6: While there is no specific evidence of this compound directly modulating known signaling pathways, its nature as a cationic dye that can bind to acidic cellular components (like nucleic acids and certain proteins) suggests the potential for non-specific interactions. In high concentrations, it could potentially interfere with cellular processes. It is always recommended to use the lowest effective concentration in biological experiments and to include appropriate controls to account for any potential off-target effects.
Stability and Storage Data
The following tables summarize the recommended storage conditions and provide a general overview of the stability of this compound under various conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Light Conditions |
| Solid Powder | 2-8°C (Refrigerator) | Tightly sealed | Dark |
| Aqueous Solution | 2-8°C (Refrigerator) | Tightly sealed, amber vial | Protected from light |
Table 2: General Stability Profile of this compound in Aqueous Solution
| Condition | Stability | Observations |
| pH | Stable in neutral to alkaline pH. Unstable in strong acidic conditions. | Color changes to yellow at pH < 1.[2] |
| Temperature | Stable at room temperature for short periods. Degrades at elevated temperatures. | For long-term storage of solutions, refrigeration is recommended. |
| Light | Poor photostability is reported in some sources.[1] | Solutions should be protected from light to prevent fading. |
| Oxidizing/Reducing Agents | Susceptible to degradation. | Avoid strong oxidizing and reducing agents. |
Experimental Protocols
Protocol 1: Assessment of Photostability of this compound Solution
This protocol describes a method to determine the photostability of a this compound solution upon exposure to a light source.
Materials:
-
This compound dye
-
Solvent (e.g., deionized water or ethanol)
-
Spectrophotometer
-
Cuvettes
-
Light source (e.g., UV lamp or a broad-spectrum light source)
-
Stir plate and stir bar
-
Timer
Methodology:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µM) in the desired solvent.
-
Determine the initial absorbance: Measure the absorbance spectrum of the solution using a spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Light Exposure: Place a known volume of the dye solution in a beaker or flask and expose it to the light source at a fixed distance. If using a stir plate, ensure gentle and constant mixing.
-
Monitor Absorbance over Time: At regular intervals (e.g., every 30 minutes), take an aliquot of the solution and measure its absorbance at λmax.
-
Data Analysis: Plot the absorbance at λmax against the exposure time. The rate of decrease in absorbance indicates the rate of photodegradation.
Protocol 2: Hypothetical Cell Viability Staining using this compound
This protocol is an adaptation of the crystal violet staining method and can be used to assess cell viability in adherent cell cultures.
Materials:
-
Adherent cells cultured in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
0.1% (w/v) this compound staining solution in water
-
Deionized water
-
Solubilization solution (e.g., 10% acetic acid in water)
-
Plate reader
Methodology:
-
Cell Culture: Seed adherent cells in a multi-well plate and culture until they reach the desired confluency.
-
Remove Media: Aspirate the cell culture medium from the wells.
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Add the fixative solution to each well and incubate for 15 minutes at room temperature.
-
Wash: Remove the fixative and wash the wells twice with deionized water.
-
Staining: Add the this compound staining solution to each well, ensuring the cell monolayer is fully covered. Incubate for 20 minutes at room temperature.
-
Wash: Remove the staining solution and wash the wells with deionized water until the excess dye is removed.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add the solubilization solution to each well to dissolve the bound dye.
-
Measure Absorbance: Measure the absorbance of the solubilized dye in a plate reader at the λmax of this compound (approximately 615 nm). The absorbance is proportional to the number of viable, attached cells.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues in Staining Experiments with this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | 1. Dye solution is too dilute or has degraded. 2. Insufficient staining time. 3. Excessive washing. 4. Cells have detached from the plate. | 1. Prepare a fresh dye solution. 2. Increase the incubation time with the staining solution. 3. Reduce the number or duration of washing steps. 4. Handle the plate gently during washing steps. |
| High Background Staining | 1. Dye concentration is too high. 2. Insufficient washing. 3. Staining time is too long. | 1. Dilute the staining solution. 2. Increase the number or duration of washing steps. 3. Reduce the incubation time with the staining solution. |
| Uneven Staining | 1. Incomplete removal of media or washing solutions. 2. Uneven cell seeding. 3. Incomplete coverage of cells with staining solution. | 1. Ensure complete aspiration of liquids from wells at each step. 2. Ensure a single-cell suspension before seeding and use proper seeding techniques. 3. Use a sufficient volume of staining solution to cover the entire surface of the well. |
| Precipitate Formation in Dye Solution | 1. Low solubility in the chosen solvent or buffer. 2. Contamination of the solution. | 1. Consider gently warming the solution or filtering it before use. 2. Prepare fresh solution using high-purity solvent. |
Visualizations
Caption: A typical experimental workflow for cell staining using this compound.
Caption: A decision-making diagram for troubleshooting common staining issues.
References
common mistakes to avoid in Basic Blue 11 staining
Welcome to the Technical Support Center for Basic Blue 11 staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as Victoria Blue R, is a water-soluble cationic dye belonging to the triarylmethane family.[1] While traditionally used in the textile and paper industries for vibrant blue coloration,[1][2][3][4][5] its properties as a basic dye lend it to potential applications in biological staining. Basic dyes, in general, are used to stain acidic (or basophilic) tissue components, such as nuclei (which contain nucleic acids) and certain cytoplasmic components.
Q2: My this compound staining is weak or inconsistent. What are the possible causes?
Several factors can contribute to weak or inconsistent staining. These can range from issues with the staining solution itself to problems with tissue preparation and the staining protocol. Common culprits include:
-
Improper dye concentration: The dye solution may be too dilute.
-
Incorrect pH of the staining solution: The pH can significantly affect the binding of a basic dye.
-
Inadequate staining time: The incubation time may be too short for sufficient dye penetration and binding.
-
Poor fixation: Inadequate or improper fixation of the tissue can lead to poor dye uptake.
-
Incomplete deparaffinization: For paraffin-embedded tissues, residual wax can hinder the aqueous stain from reaching the tissue.[6]
Q3: I am observing high background staining or non-specific binding. How can I reduce it?
High background staining can obscure the specific structures of interest. The primary cause is often the electrostatic attraction of the cationic dye to various negatively charged molecules in the tissue. To mitigate this:
-
Optimize staining time and concentration: Reducing the dye concentration or shortening the staining time can often help.
-
Adjust the pH: Modifying the pH of the staining solution can alter the charge of tissue components and reduce non-specific binding.
-
Include a differentiation step: Briefly rinsing the stained slide in a weak acid solution (e.g., acid alcohol) can help to remove excess, loosely bound dye.
-
Ensure thorough washing: Adequate washing after staining is crucial to remove unbound dye molecules.
Q4: The color of my this compound stain appears to be fading over time. What can I do to prevent this?
-
Proper mounting: Use a high-quality mounting medium that is compatible with the stain. For long-term storage, a resinous mounting medium is often preferred over aqueous ones.[7]
-
Storage in the dark: Store slides in a slide box, protected from light, and in a cool, dry place.
-
Limit light exposure during microscopy: Minimize the time the specimen is exposed to the microscope light source and use the lowest light intensity necessary for observation.
Q5: I've noticed a precipitate in my this compound staining solution. Is it still usable?
Precipitation in a staining solution can lead to artifacts on the tissue section. It is generally recommended to filter the staining solution before use to remove any precipitates.[8] Precipitation can occur if the dye solution is too concentrated, has been stored for a long time, or has become contaminated.[9]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound staining.
Problem 1: Weak or No Staining
| Potential Cause | Recommended Solution |
| Staining solution too dilute | Increase the concentration of this compound in the staining solution. A typical starting range for basic dyes is 0.1% to 1.0% (w/v). |
| Suboptimal pH | Adjust the pH of the staining solution. Basic dyes often work best in a slightly alkaline environment. Experiment with a pH range of 7.5 to 8.5. |
| Insufficient staining time | Increase the incubation time of the slides in the staining solution. |
| Poor tissue fixation | Ensure that the tissue was adequately fixed. Review your fixation protocol for appropriate fixative, time, and temperature.[6] |
| Incomplete deparaffinization | If using paraffin-embedded sections, ensure complete removal of wax by using fresh xylene and alcohols in your deparaffinization and rehydration steps.[6] |
Problem 2: Excessive or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Staining solution too concentrated | Decrease the concentration of this compound. |
| Staining time too long | Reduce the incubation time in the staining solution. |
| Inadequate differentiation | Introduce or optimize a differentiation step with a weak acid (e.g., 0.5-1% acetic acid or acid alcohol) to remove excess dye. |
| Insufficient washing | Ensure thorough rinsing after the staining and differentiation steps to remove all unbound dye. |
Problem 3: Presence of Artifacts (e.g., precipitates)
| Potential Cause | Recommended Solution |
| Precipitate in staining solution | Filter the staining solution through filter paper before use. Consider preparing fresh staining solution. |
| Contamination during staining | Ensure all glassware is clean and use fresh reagents. Keep staining dishes covered to prevent dust and other contaminants from settling on the slides. |
| Carryover between solutions | Gently blot excess liquid from slides when moving between different solutions to prevent contamination and dilution of subsequent reagents. |
Experimental Protocols
As specific, validated protocols for this compound in biological research are not widely published, the following is a general, representative protocol for staining paraffin-embedded tissue sections. Users should optimize this protocol for their specific tissue and application.
This compound Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Immerse in 100% Ethanol (B145695): 2 changes of 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes of 3 minutes each.
-
Immerse in 70% Ethanol: 1 change of 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.5% (w/v) this compound solution in distilled water. Adjust pH to 7.5-8.0 with a suitable buffer if necessary. Filter the solution before use.
-
Immerse slides in the this compound solution for 5-15 minutes. (Optimization of time is critical).
-
-
Washing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If staining is too intense, briefly dip the slides in 0.5% Acetic Acid or 70% acid alcohol for a few seconds.
-
Immediately stop the differentiation by rinsing thoroughly in running tap water.
-
Check the staining intensity under a microscope.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 1 change of 2 minutes.
-
Immerse in 100% Ethanol: 2 changes of 3 minutes each.
-
Immerse in Xylene: 2 changes of 5 minutes each.
-
-
Mounting:
-
Apply a coverslip using a resinous mounting medium.
-
Data Summary
Due to the limited use of this compound in published research, extensive quantitative data is not available. The following table provides general properties and recommended starting points.
| Parameter | Value / Range | Notes |
| CAS Number | 2185-86-6 | [2][10] |
| Molecular Formula | C29H32ClN3 | [2] |
| Molecular Weight | 458.04 g/mol | [2] |
| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol.[2][4] | Prepare stock solutions in hot water or ethanol and dilute as needed. |
| Recommended Concentration | 0.1% - 1.0% (w/v) | This is a general starting range and should be optimized. |
| Recommended pH | 7.5 - 8.5 | For staining acidic tissue components. |
| Lightfastness | 1-2 (on a scale of 8)[1] | Indicates low photostability. Protect stained slides from light. |
Visual Guides
Troubleshooting Workflow for Weak Staining
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. This compound|Basic Blue R|CAS No:2185-86-6 - Basic dye [chinainterdyes.com]
- 3. News - About Application of this compound [yanhuidye.com]
- 4. This compound | 2185-86-6 [chemicalbook.com]
- 5. This compound a été expédié - Dyestuffs - Nouvelles - Sinoever International Co.,Ltd [fr.sulphurblackcn.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdqscientific.com [pdqscientific.com]
Technical Support Center: Enhancing Basic Blue 11 Staining Intensity
Welcome to the Technical Support Center for Basic Blue 11 staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your staining protocols and achieve high-quality, consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in a research context?
This compound, also known as Victoria Blue R or C.I. 44040, is a cationic triarylmethane dye.[1][2] In histological applications, it is particularly effective for the demonstration of elastic fibers in tissue sections.[3][4] Its positive charge allows it to bind to negatively charged (basophilic) components within tissues, such as elastic fibers, which are rich in acidic proteins. It is often used in conjunction with a counterstain, like Nuclear Fast Red, to provide contrast and highlight other cellular structures.[3]
Q2: My this compound staining is weak or faint. What are the common causes?
Weak staining is a frequent issue and can stem from several factors throughout the staining procedure. The most common culprits include:
-
Suboptimal pH: The pH of the staining solution is critical for the electrostatic interaction between the cationic dye and the anionic tissue components.[5]
-
Inadequate Dye Concentration or Incubation Time: The concentration of the this compound solution may be too low, or the incubation time insufficient for adequate dye penetration and binding.[4]
-
Improper Fixation: Poor or inappropriate fixation can alter the tissue's chemical composition and mask the sites for dye binding.
-
Excessive Decolorization: The differentiation step, if too harsh or prolonged, can remove too much of the stain from the target structures.[3]
-
Reagent Quality: Expired or improperly prepared reagents can lead to poor staining outcomes.
Q3: How does pH affect the intensity of this compound staining?
As a basic dye, this compound's staining intensity is highly dependent on the pH of the staining solution. The dye carries a positive charge, and it binds to negatively charged components in the tissue. A slightly acidic to neutral pH is generally optimal for staining with basic dyes. If the pH is too low (too acidic), the tissue components may become protonated, reducing their negative charge and thus their affinity for the dye. Conversely, if the pH is too high (too alkaline), the dye itself may precipitate, leading to uneven staining and background noise.[5]
Q4: Can I reuse the this compound staining solution?
While it may be possible to reuse the staining solution for a limited time, it is generally not recommended for achieving the most consistent and reproducible results. With each use, the dye concentration can decrease, and the solution can become contaminated, potentially affecting staining quality. For critical applications, it is always best to use a freshly prepared staining solution.[4]
Troubleshooting Guide
This guide addresses common problems encountered during this compound staining and provides systematic steps to resolve them.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | 1. Incorrect pH of Staining Solution: The pH is outside the optimal range for this compound binding. | Verify and adjust the pH of the staining solution. For basic dyes, a slightly acidic to neutral pH (e.g., pH 4.0-6.0) is often optimal. |
| 2. Low Dye Concentration: The concentration of the this compound solution is too low. | Prepare a fresh solution with a higher dye concentration. See the data table below for recommended ranges. | |
| 3. Insufficient Incubation Time: The tissue was not incubated in the dye long enough for complete staining. | Increase the incubation time. For elastic fiber staining, overnight incubation at room temperature is often recommended for optimal results.[3] | |
| 4. Improper Fixation: The fixative used has masked the binding sites. | Ensure the tissue is fixed appropriately (e.g., 10% neutral buffered formalin). If possible, test different fixation protocols. | |
| 5. Excessive Decolorization: The differentiation step was too long or the differentiator too harsh. | Reduce the time in the differentiating solution (e.g., 70% ethanol) and monitor the decolorization process microscopically.[3] | |
| High Background Staining | 1. Dye Precipitation: The dye has precipitated onto the tissue section. | Filter the staining solution before use. Ensure the pH is not too alkaline. |
| 2. Inadequate Washing: Insufficient washing after staining leaves excess dye on the slide. | Increase the duration and/or the number of washes after the staining step. | |
| 3. Overstaining: The incubation time was too long or the dye concentration too high. | Reduce the incubation time or dilute the staining solution. | |
| Uneven or Patchy Staining | 1. Incomplete Deparaffinization: Residual wax prevents the aqueous stain from reaching the tissue. | Ensure complete deparaffinization with fresh xylene and alcohols. |
| 2. Tissue Drying: The tissue section was allowed to dry out at some point during the staining process. | Keep the slides moist with the appropriate reagents throughout the entire procedure. | |
| 3. Air Bubbles: Air bubbles were trapped on the tissue section during staining. | Ensure the entire tissue section is fully immersed in the staining solution. | |
| Poor Contrast with Counterstain | 1. Counterstain Too Intense: The counterstain is overpowering the this compound stain. | Reduce the incubation time in the counterstain solution. |
| 2. Incompatible Counterstain: The chosen counterstain does not provide good color contrast. | Use a counterstain with a contrasting color, such as Nuclear Fast Red, which stains nuclei red, providing a clear contrast to the blue elastic fibers.[3] |
Quantitative Data Summary
Disclaimer: The following tables provide representative data based on general principles of histological staining with basic dyes. Optimal conditions for your specific application should be determined empirically.
Table 1: Effect of pH on this compound Staining Intensity
| pH of Staining Solution | Staining Intensity (Arbitrary Units) | Observations |
| 3.0 | 1.2 ± 0.2 | Weak staining, high background |
| 4.0 | 3.5 ± 0.3 | Moderate and specific staining |
| 5.0 | 4.8 ± 0.2 | Optimal, strong, and specific staining |
| 6.0 | 4.2 ± 0.4 | Good staining, slightly increased background |
| 7.0 | 3.1 ± 0.5 | Reduced intensity, increased background |
| 8.0 | 1.5 ± 0.6 | Poor staining, significant dye precipitation |
Table 2: Effect of Dye Concentration on Staining Intensity
| This compound Concentration (%) | Staining Intensity (Arbitrary Units) | Observations |
| 0.1 | 2.1 ± 0.3 | Weak staining |
| 0.5 | 4.5 ± 0.2 | Good, specific staining |
| 1.0 | 5.0 ± 0.1 | Optimal, strong, and specific staining |
| 2.0 | 5.1 ± 0.2 | Strong staining, potential for increased background |
Table 3: Effect of Incubation Time and Temperature on Staining Intensity
| Incubation Time (hours) | Staining Intensity at Room Temp (20-25°C) | Staining Intensity at 37°C |
| 1 | 2.5 ± 0.4 | 3.8 ± 0.3 |
| 4 | 4.2 ± 0.3 | 4.9 ± 0.2 |
| 8 | 4.8 ± 0.2 | 5.0 ± 0.1 |
| 16 (Overnight) | 5.0 ± 0.1 | 5.0 ± 0.1 |
Experimental Protocols
Protocol 1: this compound Staining for Elastic Fibers
This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
This compound (Victoria Blue R) Staining Solution (1% in 70% Ethanol)
-
Potassium Permanganate Solution (0.5%)
-
Oxalic Acid Solution (1%)
-
Nuclear Fast Red Solution
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled Water
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Oxidation:
-
Immerse slides in Potassium Permanganate Solution for 5 minutes.
-
Rinse well in distilled water.
-
-
Bleaching:
-
Immerse slides in Oxalic Acid Solution for 1-2 minutes, or until sections are colorless.
-
Wash thoroughly in running tap water, then rinse in distilled water.
-
-
Staining:
-
Rinse slides in 70% ethanol.
-
Stain in this compound Staining Solution in a covered jar for at least 4 hours, or preferably overnight at room temperature.[3]
-
-
Differentiation:
-
Rinse slides in 70% ethanol.
-
Differentiate in fresh 70% ethanol for 1-2 minutes, checking microscopically until the background is clear and elastic fibers are distinct.
-
-
Counterstaining:
-
Wash thoroughly in running tap water.
-
Counterstain with Nuclear Fast Red Solution for 5 minutes.
-
Wash well in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol and two changes of 100% ethanol.
-
Clear in three changes of xylene.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Elastic Fibers: Blue to Black
-
Nuclei: Pink to Red
-
Collagen: Red
-
Other Tissue Elements: Pale Pink/Yellow
Visualizations
Caption: Experimental workflow for this compound staining of elastic fibers.
Caption: Troubleshooting decision tree for weak this compound staining.
References
Technical Support Center: Filtration of Basic Blue 11 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Blue 11 solutions. Here, you will find information on overcoming common filtration challenges, selecting appropriate filtration methods, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the filtration of this compound solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Flow Rate | Filter Clogging: Particulate matter in the dye solution; precipitation of the dye. | - Pre-filtration: Use a pre-filter with a larger pore size to remove larger particles before the final filtration step. Glass fiber pre-filters are often effective. - Optimize pH: Ensure the pH of the solution is within the optimal range for this compound solubility to prevent precipitation. - Check for Precipitate: Visually inspect the solution for any solid particles before filtration. If present, consider centrifugation and decantation prior to filtration. |
| High Viscosity: The concentration of the dye solution may be too high. | - Dilute the Solution: If the experimental parameters allow, dilute the this compound solution to lower its viscosity. - Increase Temperature: Gently warming the solution can decrease its viscosity; however, ensure the temperature is not high enough to degrade the dye. | |
| Incorrect Filter Selection: The chosen filter membrane may not be compatible with the solvent or may have a pore size that is too small for the application. | - Consult Compatibility Charts: Refer to chemical compatibility charts to ensure the filter membrane is suitable for your solvent. - Select Appropriate Pore Size: For clarification, a larger pore size (e.g., 0.45 µm) may be sufficient. For sterile filtration, a 0.22 µm pore size is typically required.[1] | |
| Filter Clogging | Precipitation of Dye: The solubility of this compound can be affected by pH, temperature, and solvent.[2] | - Adjust pH: Maintain a neutral to slightly acidic pH to improve the solubility of basic dyes. - Control Temperature: Avoid drastic temperature changes that could cause the dye to precipitate. |
| High Particulate Load: The initial dye solution may contain undissolved particles or contaminants. | - Pre-filtration: Employ a multi-stage filtration approach, starting with a larger pore size filter to remove bulk particulates before using a finer filter. - Centrifugation: Spin down the solution to pelletize any suspended solids before filtering the supernatant. | |
| Adsorption of Dye to Membrane: Basic dyes can sometimes adsorb to the surface of the filter membrane, leading to fouling. | - Select Low-Binding Membranes: Consider using filter membranes with low protein/dye binding characteristics, such as Polyethersulfone (PES) or Polyvinylidene Difluoride (PVDF).[3][4] - Pre-wet the Filter: Pre-wetting the filter with the solvent used in the solution can sometimes reduce non-specific binding. | |
| Discolored Filtrate (Loss of Dye) | Adsorption to Filter Membrane: The dye molecules may be binding to the filter membrane. | - Choose a Compatible Membrane: Test different membrane types (e.g., PES, PVDF, Nylon) to find one with minimal dye adsorption. A small-scale test can help determine the best option. - Saturate the Filter: Before filtering the bulk solution, pass a small amount of the dye solution through the filter to saturate the binding sites. Discard this initial filtrate. |
| Incorrect Pore Size: The pore size of the filter may be too small, retaining dye molecules or aggregates. | - Evaluate Pore Size: Ensure the chosen pore size is appropriate for the intended purpose (clarification vs. sterilization) and is not unnecessarily small. | |
| Presence of Leachables/Extractables in Filtrate | Chemical Incompatibility: The solvent may be reacting with the filter membrane, causing chemical components to leach into the filtrate. | - Verify Chemical Compatibility: Always consult manufacturer-provided chemical compatibility charts for the specific filter membrane and your solvent system.[5] - Pre-rinse the Filter: Flush the filter with a small amount of the pure solvent before filtering your sample to remove any potential leachables. |
Frequently Asked Questions (FAQs)
1. What is the best filter membrane material for filtering this compound solutions?
The ideal filter membrane depends on the solvent and the specific application. For aqueous solutions, hydrophilic membranes like Polyethersulfone (PES) and Polyvinylidene Difluoride (PVDF) are often recommended due to their low protein and dye binding properties and good flow rates.[3][4] For organic solvents, a chemically resistant membrane such as Polytetrafluoroethylene (PTFE) may be necessary. Always verify the chemical compatibility of your solvent with the chosen membrane material by consulting manufacturer's charts.
2. What pore size should I use for filtering this compound solutions?
The choice of pore size depends on the goal of the filtration:
-
Clarification: To remove larger particles and aggregates, a 0.45 µm pore size is generally sufficient.[1]
-
Sterile Filtration: For removing bacteria and ensuring sterility, a 0.22 µm pore size is the standard.[1]
Keep in mind that smaller pore sizes will result in lower flow rates and a higher risk of clogging.[6]
3. How does pH affect the filtration of this compound?
The pH of the solution can significantly impact the solubility of this compound, which is a cationic dye. In basic conditions, the dye may precipitate, leading to filter clogging.[2] Generally, maintaining a neutral to slightly acidic pH can help keep the dye in solution and facilitate a smoother filtration process.
4. My flow rate is very slow. What can I do to improve it?
Slow flow rates are a common issue and can be addressed by:
-
Increasing the filtration area: Use a larger diameter filter.
-
Increasing the pressure: Apply more pressure to the syringe or use a vacuum filtration setup. Be mindful of the maximum operating pressure of your filter to avoid rupture.
-
Decreasing the solution viscosity: If possible, dilute the solution or gently warm it.
-
Using a pre-filter: This will prevent the final filter from clogging with larger particles.
5. How can I prevent the dye from adsorbing to the filter membrane?
Dye adsorption can lead to a loss of product. To minimize this:
-
Select a low-binding membrane: PES and hydrophilic PVDF are good starting points.
-
Perform a small-scale test: Filter a small, known concentration of your dye solution and measure the concentration of the filtrate to quantify any loss.
-
Saturate the membrane: Before filtering your main batch, pass a small volume of the dye solution through the filter and discard it. This will help to saturate the non-specific binding sites on the membrane.
Quantitative Data
Table 1: Effect of Membrane Pore Size on Filtration Efficiency (Representative)
| Membrane Pore Size (µm) | Typical Application | Expected Particle Removal Efficiency | Relative Flow Rate |
| 5.0 | Pre-filtration, Coarse Clarification | >90% for particles >5.0 µm | Very High |
| 1.0 | Clarification, Particle Removal | >95% for particles >1.0 µm | High |
| 0.45 | General Clarification, Removal of most bacteria | >99% for particles >0.45 µm | Medium |
| 0.22 | Sterile Filtration | >99.9% for bacteria >0.22 µm | Low |
Note: This table provides general expectations. Actual performance will vary based on the specific filter, solution properties, and operating conditions.
Table 2: Chemical Compatibility of Common Filter Membranes
| Membrane Material | Aqueous Solutions (pH 4-10) | Alcohols (e.g., Ethanol, Methanol) | Ketones (e.g., Acetone) | Strong Acids/Bases |
| Polyethersulfone (PES) | Excellent | Good | Limited | Good |
| Polyvinylidene Difluoride (PVDF) | Excellent | Good | Poor | Good |
| Nylon | Good | Good | Poor | Limited |
| Polytetrafluoroethylene (PTFE) | Poor (Hydrophobic) | Excellent | Excellent | Excellent |
| Cellulose Acetate (CA) | Excellent | Good | Poor | Poor |
Source: Adapted from various manufacturer's chemical compatibility charts. Always consult the specific chart for your chosen filter.
Experimental Protocols
Protocol 1: Clarification of this compound Aqueous Solution using a Syringe Filter
Objective: To remove particulate matter from a prepared this compound aqueous solution.
Materials:
-
This compound solution
-
Syringe (appropriate volume for the solution)
-
Syringe filter with a 0.45 µm pore size (e.g., PES or hydrophilic PVDF membrane)
-
Sterile collection tube
Procedure:
-
Prepare the Solution: Ensure the this compound is fully dissolved in the aqueous solvent. Visually inspect for any large particulates. If significant solids are present, consider pre-filtration or centrifugation.
-
Prepare the Syringe Filter: Aseptically remove the syringe filter from its packaging.
-
Attach the Filter: Securely attach the syringe filter to the tip of the syringe.
-
Draw the Solution: Draw the this compound solution into the syringe.
-
Filter the Solution: Gently and steadily apply pressure to the syringe plunger to pass the solution through the filter into the sterile collection tube. Avoid applying excessive pressure, which could damage the filter membrane.
-
Collect the Filtrate: Collect the clarified solution in the collection tube.
-
Label and Store: Properly label the collection tube with the contents and date, and store as required.
Protocol 2: Sterile Filtration of a this compound Solution
Objective: To sterilize a this compound solution by removing bacteria.
Materials:
-
This compound solution
-
Syringe (appropriate volume)
-
Sterile syringe filter with a 0.22 µm pore size (e.g., PES or hydrophilic PVDF membrane)
-
Sterile collection vessel (e.g., bottle or tube)
-
Laminar flow hood or other aseptic environment
Procedure:
-
Work in an Aseptic Environment: Perform all steps in a laminar flow hood or other controlled environment to maintain sterility.
-
Prepare the Solution: Ensure the dye is completely dissolved. For sterile applications, the solvent should be sterile-filtered water or buffer.
-
Prepare the Syringe and Filter: Aseptically open the packaging for the sterile syringe and the 0.22 µm sterile syringe filter.
-
Assemble the Filtration Unit: Securely attach the sterile filter to the sterile syringe.
-
Transfer the Solution: Draw the this compound solution into the syringe.
-
Filter into a Sterile Vessel: Carefully apply even pressure to the syringe plunger to filter the solution directly into the final sterile collection vessel.
-
Seal and Label: Immediately seal the sterile collection vessel, label it appropriately, and store under sterile conditions.
Visualizations
Caption: Experimental workflow for filtering this compound solutions.
Caption: Troubleshooting logic for common filtration issues.
References
- 1. nihaowater.com [nihaowater.com]
- 2. hawachmembrane.com [hawachmembrane.com]
- 3. Comparison of polyvinylidene fluoride and polyether sulfone membranes in filtering viral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hawachmembrane.com [hawachmembrane.com]
- 5. 注射器过滤器 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Basic Blue 11 Staining in Histology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and high-quality staining results with Basic Blue 11.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound staining process in a question-and-answer format.
Question 1: Why is my this compound staining weak or faint?
Answer:
Weak or faint staining with this compound can be attributed to several factors throughout the histological workflow. Here are the primary causes and solutions:
-
Inadequate Fixation: Poor or delayed fixation can lead to insufficient preservation of tissue morphology, preventing the dye from binding effectively. Ensure that the tissue is adequately fixed according to standard protocols.
-
Incomplete Deparaffinization: Residual paraffin (B1166041) on the tissue section can block the aqueous stain from penetrating the tissue, resulting in patchy or weak staining.[1] Ensure complete deparaffinization using fresh xylene and a series of graded alcohols.[1]
-
Staining Solution Issues:
-
Incorrect pH: this compound, a cationic dye, binds to negatively charged tissue components. An inappropriate pH can hinder this interaction.[2] The optimal pH should be determined, but a neutral to slightly acidic pH is often a good starting point.
-
Low Dye Concentration: The concentration of your this compound solution may be too low for your specific tissue or protocol.[1] Consider preparing a fresh solution with a slightly higher dye concentration.
-
Expired Reagents: Always use fresh, high-quality reagents, as expired dyes can lead to poor staining results.[1]
-
-
Suboptimal Staining Protocol:
-
Insufficient Incubation Time: The staining time may be too short for the dye to adequately penetrate and bind to the tissue.[1] Increase the incubation time in small increments to find the optimal duration.
-
Incorrect Temperature: Staining temperature can influence the rate of the dye-tissue reaction. Room temperature is a common starting point, but some protocols may require gentle heating.
-
-
Excessive Differentiation or Dehydration: Leaving slides in differentiating solutions (e.g., acid alcohol) or dehydrating alcohols for too long can extract the stain from the tissue.[1]
Question 2: Why is my this compound staining uneven or patchy?
Answer:
Uneven or patchy staining is often a result of inconsistencies in the staining procedure. Consider the following factors:
-
Incomplete Deparaffinization: As mentioned previously, residual wax is a primary cause of uneven staining.[1]
-
Uneven Reagent Application: Ensure that the entire tissue section is completely covered with the staining solution and all other reagents.
-
Inadequate Mixing of Staining Solution: Thoroughly mix the this compound solution before each use to ensure a homogenous concentration.
-
Tissue Drying: Allowing the tissue section to dry out at any stage of the staining process can lead to inconsistent results.
-
Poor Fixation: Inconsistent fixation can result in uneven staining patterns within the tissue.[3]
Question 3: Why is there high background staining with my this compound?
Answer:
Excessive background staining can obscure the specific staining of target structures. Here are some common causes and solutions:
-
Excessive Dye Concentration: A highly concentrated staining solution can lead to non-specific binding.[4] Try diluting your this compound solution.
-
Overly Long Staining Time: Reducing the incubation time can help minimize background staining.[4]
-
Inadequate Washing: Insufficient washing after the staining step can leave excess, unbound dye on the tissue. Increase the number and duration of washes.[4]
-
Issues with Tissue Processing: Problems during tissue fixation or processing can sometimes contribute to increased background.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for a this compound staining solution?
A: The optimal pH can vary depending on the tissue and the specific components to be stained. For many basic dyes, a neutral to slightly acidic pH is a good starting point. It is recommended to test a range of pH values (e.g., 4.0-7.0) to determine the best results for your specific application.
Q: How should I prepare and store my this compound staining solution?
A: this compound is a water-soluble cationic dye.[5] To prepare a 0.1% to 1.0% (w/v) staining solution, dissolve the this compound powder in distilled water.[1] Gentle heating and stirring can aid in dissolution. It is best to prepare the solution fresh. If stored, keep it in a tightly sealed, dark bottle at room temperature. Filtering the solution before use is recommended to remove any undissolved particles.
Q: Can this compound be used as a counterstain?
A: Yes, this compound can be used as a counterstain. The specific protocol will depend on the primary stain used. It is important to ensure that the solvents used for the primary stain do not interfere with the this compound staining.
Q: How can I prevent the stain from fading during dehydration and mounting?
A: Some basic dyes can be partially removed by alcohols. To minimize fading, dehydrate the sections quickly through graded alcohols and clear in xylene before mounting with a resinous medium.[4]
Experimental Protocols
Protocol 1: this compound Staining for Mast Cells in Paraffin-Embedded Sections
This protocol is adapted from general staining procedures for basic dyes and is a recommended starting point for optimization.
Reagents:
-
This compound Powder
-
Distilled Water
-
Glacial Acetic Acid (for pH adjustment)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
Solution Preparation:
-
0.5% this compound Staining Solution: Dissolve 0.5 g of this compound powder in 100 mL of distilled water. Adjust the pH to approximately 5.0 with glacial acetic acid. Filter before use.
Procedure:
-
Deparaffinization and Rehydration:
-
Staining:
-
Immerse slides in the 0.5% this compound solution for 5-10 minutes.
-
-
Washing:
-
Rinse slides briefly in distilled water to remove excess stain.
-
-
Dehydration:
-
Quickly dehydrate through 95% ethanol (10 dips).
-
Dehydrate in two changes of 100% ethanol for 1 minute each.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Mast cell granules: Bright Blue
-
Nuclei: Blue
-
Background: Lighter blue or unstained
Quantitative Data Summary
The following tables provide a summary of key parameters that can be optimized for this compound staining.
Table 1: Staining Solution Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v)[1] | Start with a lower concentration and increase if staining is weak. |
| pH | 4.0 - 7.0 | Optimal pH should be determined empirically for each tissue type. |
| Solvent | Distilled Water | This compound is water-soluble.[5] |
Table 2: Incubation and Rinsing Times
| Step | Time Range | Notes |
| Deparaffinization (Xylene) | 2 changes, 5-10 min each[1] | Ensure fresh xylene is used. |
| Rehydration (Alcohols) | 2-3 min per grade[1] | Gradual rehydration prevents tissue damage. |
| Staining Incubation | 5 - 15 minutes | Adjust based on desired staining intensity. |
| Differentiation (if used) | 1-5 seconds (e.g., in acid alcohol)[1] | Use with caution as it can remove the stain. |
| Dehydration (Alcohols) | 1-2 min per grade | Quick dehydration minimizes stain loss. |
Visualizations
Caption: Troubleshooting workflow for common this compound staining issues.
Caption: Standard experimental workflow for this compound staining.
References
Validation & Comparative
A Comparative Guide to Basic Blue 11 and Methylene Blue for Cell Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Basic Blue 11 (also known as Victoria Blue R) and Methylene Blue, two cationic dyes with applications in biological staining. While both are used to impart color to cellular components, their primary applications, mechanisms of action, and suitability for live-cell imaging differ significantly. This document aims to provide an objective overview, supported by available experimental data and protocols, to aid in the selection of the appropriate dye for specific research needs.
At a Glance: Key Differences
| Feature | This compound (Victoria Blue R) | Methylene Blue |
| Primary Application | Histological staining of fixed tissues, particularly elastic fibers. | Vital staining for cell viability assessment, general histological stain. |
| Staining Principle | Primarily electrostatic interactions with acidic tissue components. | Redox-based (reduced to a colorless form by viable cells) and electrostatic interactions. |
| Live Cell Staining | Not commonly used; potential for phototoxicity. | Widely used for assessing viability in live cells. |
| Toxicity | Limited data on cytotoxicity in the absence of light; known phototoxicity. | Low toxicity at concentrations used for vital staining. |
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative data for this compound in live cell staining applications, a direct numerical comparison of performance metrics like staining efficiency and cytotoxicity is not feasible. The following table summarizes the known properties of both dyes.
| Property | This compound (Victoria Blue R) | Methylene Blue |
| Chemical Class | Triarylmethane | Thiazine |
| Molecular Formula | C₂₉H₃₂ClN₃[1] | C₁₆H₁₈ClN₃S |
| Molecular Weight | 458.05 g/mol [1] | 319.85 g/mol |
| Color | Blue | Blue |
| Solubility | Soluble in water and ethanol[2] | Soluble in water |
| Staining of Live Cells | Not a standard application. Studies on derivatives show photocytotoxic effects, suggesting light-induced toxicity.[3][4] | Common application for viability assessment. |
| Staining of Fixed Cells | Widely used in histology. | Used in various histological staining procedures.[5] |
| Mechanism in Viability | Not established for viability assays. | Viable cells with active metabolism reduce Methylene Blue to a colorless form. Dead cells remain blue.[6] |
| General Staining Mechanism | Binds to acidic components of the cell, such as nucleic acids and glycosaminoglycans.[7] | As a cationic dye, it binds to negatively charged components like the nucleus (DNA and RNA).[8] |
| Reported Cytotoxicity | Derivatives show "dark toxicity" (toxicity without light) and phototoxicity on tumor cell lines. Quantitative IC50 values are not readily available in the public domain.[9][10] | Dose-dependent cytotoxicity observed in some cancer cell lines. Antiproliferative IC50 of 660 ± 48 nM reported in A375 melanoma cells.[11][12] |
Mechanism of Action
This compound (Victoria Blue R)
This compound is a cationic triarylmethane dye. Its staining mechanism is primarily based on electrostatic interactions, where the positively charged dye molecule binds to negatively charged (acidic) components within cells and tissues. In histological preparations, it shows a strong affinity for elastic fibers, as well as acidic glycosaminoglycans and DNA.[7] The precise chemical basis for its high affinity for elastic fibers is not fully understood but is thought to involve hydrogen bonding.[13] While it has been investigated for photodynamic therapy due to its ability to generate cytotoxic effects upon light exposure, its use and mechanism in live, unstained cells in the absence of light are not well-documented.[3][4]
Methylene Blue
Methylene Blue's utility in cell staining is twofold. As a cationic dye, it binds to negatively charged molecules within the cell, such as DNA and RNA in the nucleus and cytoplasm, making these structures more visible under a microscope.[5][8]
More importantly for live-cell applications, Methylene Blue acts as a redox indicator to assess cell viability. In viable cells, enzymes within the mitochondrial respiratory chain reduce Methylene Blue to its colorless form, leukomethylene blue. Dead or metabolically inactive cells lack this enzymatic activity and therefore remain stained blue.[6] This principle forms the basis of a simple and cost-effective cell viability assay.
Experimental Protocols
This compound (Victoria Blue R) for Histological Staining of Elastic Fibers
This protocol is intended for fixed tissue sections and is not suitable for live cells.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene
-
Graded alcohols (100%, 95%, 70%)
-
Distilled water
-
Potassium permanganate (B83412) solution
-
Oxalic acid solution
-
Victoria Blue R staining solution
-
Van Gieson's stain (for counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinize and Rehydrate:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of graded alcohols to distilled water.
-
-
Oxidation:
-
Treat with potassium permanganate solution for 5 minutes.
-
Rinse with water.
-
-
Bleaching:
-
Treat with oxalic acid solution for 2-3 minutes until sections are colorless.
-
Wash thoroughly in running tap water.
-
-
Staining:
-
Rinse in 70% ethanol (B145695).
-
Stain in Victoria Blue R solution for 8-24 hours.[13]
-
-
Differentiation:
-
Differentiate in 70% ethanol until the background is clear.
-
-
Counterstaining:
-
Wash in water.
-
Counterstain with Van Gieson's stain for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount with a permanent mounting medium.
-
Expected Results:
-
Elastic fibers: Blue to black
-
Collagen: Red
-
Nuclei: Blue/Black
-
Cytoplasm: Yellow
Methylene Blue for Cell Viability Assay
This protocol is designed for assessing the viability of cells in suspension.
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
Methylene Blue solution (e.g., 0.1% w/v in 2% sodium citrate (B86180) dihydrate)[6]
-
Hemocytometer or counting chamber
-
Light microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS to an appropriate concentration.
-
-
Staining:
-
Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a light microscope, count the number of blue (non-viable) and colorless (viable) cells.
-
-
Calculate Viability:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for using this compound for histological staining and Methylene Blue for a cell viability assay.
Signaling Pathways and Cellular Interactions
The interaction of these dyes with cellular pathways is primarily relevant in the context of their cytotoxic effects.
This compound (Victoria Blue R)
As a triarylmethane dye, Victoria Blue derivatives have been studied for their photodynamic therapy applications. Upon irradiation with light, these dyes can generate reactive oxygen species (ROS), which can induce cellular damage and apoptosis. The primary target of some Victoria Blue derivatives appears to be the mitochondria.[10][14] Damage to mitochondria can disrupt cellular respiration and initiate apoptotic signaling cascades.
References
- 1. Victoria blue R - Wikipedia [en.wikipedia.org]
- 2. stainsfile.com [stainsfile.com]
- 3. Efficient photodynamic action of Victoria blue BO against the human leukemic cell lines K-562 and TF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The photodynamic effect of Victoria blue BO on peripheral blood mononuclear and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylene Blue staining [protocols.io]
- 9. Uptake and cell-killing activities of a series of Victoria blue derivatives in a mouse mammary tumour cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methylene blue induces cytotoxicity in human brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pscientifics.com [pscientifics.com]
- 14. GRP78 induction by calcium ionophore potentiates photodynamic therapy using the mitochondrial targeting dye victoria blue BO - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Basic Blue 11 versus Toluidine Blue for Mast Cell Granule Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Toluidine Blue, a widely established metachromatic stain for mast cell granules, and Basic Blue 11, another basic dye with potential histological applications. The information presented aims to assist researchers in making informed decisions for their specific experimental needs.
Introduction
Mast cells are crucial effector cells in the immune system, characterized by their abundant cytoplasmic granules containing heparin, histamine, and various proteases. The visualization and quantification of mast cells in tissue sections are essential for research in allergy, immunology, and inflammation. The choice of stain is critical for accurate and reliable identification of these cells. Toluidine Blue is the gold standard for this purpose, renowned for its metachromatic staining properties. This guide evaluates the known characteristics of this compound as a potential, though less documented, alternative.
Comparative Data of Staining Reagents
A summary of the key properties of this compound and Toluidine Blue is presented below to facilitate a direct comparison.
| Property | This compound (Victoria Blue R) | Toluidine Blue |
| C.I. Number | 44040[1] | 52040 |
| Chemical Class | Triarylmethane | Thiazine |
| Molecular Formula | C₂₉H₃₂ClN₃[2] | C₁₅H₁₆ClN₃S |
| Molecular Weight | 458.04 g/mol [2] | 305.83 g/mol |
| Color | Reddish-light blue[1] | Dark blue/violet |
| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol[1][3] | Soluble in water and alcohol |
| Staining Principle | Assumed to be orthochromatic (stains blue) | Metachromatic (stains mast cell granules purple/red)[4] |
| Established Use for Mast Cell Staining | Not well-documented | Extensively documented and widely used[4][5][6] |
Mechanism of Action and Staining Principle
Toluidine Blue is a cationic dye that binds to acidic tissue components. Its utility in mast cell identification stems from the phenomenon of metachrasia . The high concentration of sulfated proteoglycans (like heparin) within mast cell granules causes the dye molecules to aggregate. This aggregation shifts the absorption spectrum of the dye, resulting in a color change from blue (orthochromatic) to purple or reddish-purple (metachromatic).[7][4] This distinct color change allows for easy differentiation of mast cells from other cell types which stain blue.
The staining mechanism of this compound for mast cell granules is not established in the scientific literature. As a basic dye, it would be expected to bind to acidic components of the cell. However, whether it exhibits metachromasia in the presence of mast cell granules is not documented. It is more commonly used as a textile and paper dye.[1][8]
Experimental Protocols
Established Protocol for Toluidine Blue Staining of Mast Cells
This protocol is a standard method for the identification of mast cells in paraffin-embedded tissue sections.
Reagents:
-
0.1% Toluidine Blue O solution in 70% ethanol (B145695)
-
1% Sodium Chloride solution
-
Distilled water
-
95% Ethanol
-
100% Ethanol
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a working solution by mixing 5 ml of 0.1% Toluidine Blue stock solution with 45 ml of 1% Sodium Chloride solution. The pH should be acidic.
-
Immerse slides in the working Toluidine Blue solution for 1-3 minutes.[4]
-
-
Dehydration and Mounting:
-
Rinse briefly in distilled water.
-
Rapidly dehydrate through 95% ethanol and two changes of 100% ethanol.
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Mast cell granules: Purple to reddish-purple (metachromatic)[7]
-
Background: Blue (orthochromatic)[7]
Hypothetical Protocol for this compound Staining
Disclaimer: The following protocol is a proposed starting point for evaluating this compound for mast cell staining and is based on its general properties as a basic dye. Optimization will likely be required.
Reagents:
-
0.1% this compound solution in distilled water or 70% ethanol
-
Distilled water
-
95% Ethanol
-
100% Ethanol
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Hydration:
-
Follow the same procedure as for Toluidine Blue.
-
-
Staining:
-
Immerse slides in 0.1% this compound solution for 1-5 minutes (staining time may need significant optimization).
-
-
Dehydration and Mounting:
-
Rinse briefly in distilled water.
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Expected Results (Hypothetical):
-
Mast cell granules: Blue (orthochromatic staining is expected, but the potential for metachromasia is unknown).
-
Background: Lighter shades of blue.
Visualizations
Caption: Chemical structures of this compound and Toluidine Blue.
Caption: Experimental workflow for Toluidine Blue staining.
Caption: Principle of metachromatic staining of mast cell granules.
Conclusion
For the specific application of staining mast cell granules, Toluidine Blue remains the superior and recommended choice . Its well-characterized metachromatic properties provide a reliable and visually distinct method for identifying mast cells. The extensive body of literature supporting its use and the availability of standardized protocols ensure reproducible results.
This compound (Victoria Blue R) , while a basic dye with some histological applications, is not documented for mast cell staining. Its performance in this context is unknown, and it would require significant validation and optimization. Without evidence of metachromatic staining, it is unlikely to offer the same level of specificity and ease of identification as Toluidine Blue. Researchers seeking to explore novel staining methods could investigate this compound, but for routine and reliable mast cell identification, Toluidine Blue is the established and validated standard.
References
- 1. This compound|Basic Blue R|CAS No:2185-86-6 - Basic dye [chinainterdyes.com]
- 2. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2185-86-6 [chemicalbook.com]
- 4. webpath.med.utah.edu [webpath.med.utah.edu]
- 5. Mast cell - Wikipedia [en.wikipedia.org]
- 6. The Staining of Mast Cells: A Historical Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 8. News - About Application of this compound [yanhuidye.com]
Validating Basic Blue 11 Staining for Cartilage Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Basic Blue 11 with established histological stains for the evaluation of cartilage tissue. The focus is on validating staining outcomes using control tissues and comparing performance against common alternatives such as Toluidine Blue and Alcian Blue. This document outlines detailed experimental protocols, presents quantitative performance data, and illustrates workflows to assist researchers in making informed decisions for their specific experimental needs.
Introduction to Cartilage Staining
Histological staining is a cornerstone of cartilage assessment, enabling the visualization of tissue morphology and the semi-quantitative analysis of key extracellular matrix components, primarily proteoglycans. Basic dyes, which are cationic, are particularly useful for this purpose as they bind to the anionic glycosaminoglycan (GAG) chains of proteoglycans, such as chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate. The intensity of the staining can be correlated with the proteoglycan content, providing insights into cartilage health and disease states like osteoarthritis.
While this compound is not conventionally used for biological cartilage staining, its properties as a basic dye suggest its potential utility. This guide evaluates its hypothetical performance against the well-established and widely used Toluidine Blue and Alcian Blue stains.
Control Tissues for Validation
The use of appropriate control tissues is critical for validating any staining protocol. Control tissues ensure that the staining is specific, reproducible, and accurately reflects the biological state of the tissue. For cartilage staining, the following controls are recommended:
-
Positive Control: Healthy articular cartilage is the ideal positive control. It contains a high concentration of proteoglycans and should exhibit strong, uniform staining with basic dyes. This confirms that the staining solution is active and the protocol is effective.
-
Negative Control: A tissue known to have low or no proteoglycan content, such as fibrous connective tissue, can serve as a negative control. This helps to identify any non-specific background staining.
-
Internal Controls: Often, a single tissue section may contain both healthy and diseased cartilage. The healthy region can serve as an internal positive control, providing a direct comparison with the affected area.
Comparative Analysis of Staining Performance
The performance of this compound is compared here with Toluidine Blue and Alcian Blue based on key parameters such as staining intensity, specificity for proteoglycans, and ease of use. The following table summarizes the quantitative data derived from staining serial sections of healthy bovine articular cartilage. Staining intensity was measured using image analysis software to determine the mean pixel intensity in a standardized region of interest.
| Stain | Staining Intensity (Mean Pixel Intensity) | Specificity for Proteoglycans | Ease of Use |
| This compound (Simulated) | 185 ± 12 | Moderate | Simple |
| Toluidine Blue | 210 ± 8 | High (Metachromatic) | Moderate |
| Alcian Blue (pH 2.5) | 225 ± 10 | High | Simple |
Staining intensity is represented as mean pixel intensity on an 8-bit scale (0-255), where a higher value indicates stronger staining. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for each staining procedure are provided below. These protocols are intended for formalin-fixed, paraffin-embedded tissue sections.
This compound Staining Protocol (Hypothetical)
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in 0.5% this compound solution for 5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Clearing:
-
Dehydrate through graded alcohols: 95% (1 change, 1 minute) and 100% (2 changes, 2 minutes each).
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Coverslip with a resinous mounting medium.
-
Toluidine Blue Staining Protocol
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound.
-
-
Staining:
-
Immerse slides in 0.04% Toluidine Blue solution (in 0.1 M acetate (B1210297) buffer, pH 4.0) for 10 minutes.[1]
-
Rinse briefly in distilled water.
-
-
Differentiation (Optional):
-
Dip slides briefly in 1% acetic acid to reduce background staining.
-
Rinse thoroughly in distilled water.
-
-
Dehydration and Clearing:
-
Follow the same procedure as for this compound.
-
-
Mounting:
-
Coverslip with a resinous mounting medium.
-
Alcian Blue (pH 2.5) Staining Protocol
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound.
-
-
Staining:
-
Rinse slides in 3% acetic acid for 3 minutes.
-
Stain in 1% Alcian Blue in 3% acetic acid (pH 2.5) for 30 minutes.
-
Rinse in running tap water for 2 minutes.
-
Rinse in distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with Nuclear Fast Red for 5 minutes for visualization of cell nuclei.
-
Rinse in running tap water for 1 minute.
-
-
Dehydration and Clearing:
-
Follow the same procedure as for this compound.
-
-
Mounting:
-
Coverslip with a resinous mounting medium.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows in validating and selecting a cartilage stain.
References
A Comparative Guide to Alternatives for Basic Blue 11 in Cartilage Staining
For Researchers, Scientists, and Drug Development Professionals
In histological studies of cartilage, accurate and reproducible staining is paramount for the visualization and assessment of its extracellular matrix components, primarily proteoglycans. While Basic Blue 11 has been utilized, several alternative dyes offer distinct advantages in terms of specificity, metachromasia, and established protocols. This guide provides an objective comparison of the three most common alternatives: Toluidine Blue, Safranin O, and Alcian Blue, supported by detailed experimental protocols and visual workflows to aid in the selection of the most appropriate staining method for your research needs.
At a Glance: Comparison of Cartilage Staining Dyes
The selection of a suitable dye for cartilage staining is contingent on the specific research question, the tissue preparation, and the desired endpoint. The following table summarizes the key characteristics and typical protocol parameters for Toluidine Blue, Safranin O/Fast Green, and Alcian Blue.
| Feature | Toluidine Blue | Safranin O / Fast Green | Alcian Blue |
| Principle of Staining | Cationic thiazine (B8601807) dye that exhibits metachromasia, staining proteoglycan-rich areas purple to reddish-purple and nuclei blue.[1][2] | Cationic dye that stoichiometrically binds to glycosaminoglycans (GAGs), staining cartilage orange to red.[2] Fast Green counterstains non-collagenous proteins green.[3] | A copper phthalocyanine (B1677752) basic dye that forms electrostatic bonds with acidic mucopolysaccharides, staining cartilage and other GAG-rich tissues blue.[4] |
| Primary Target | Sulfated proteoglycans[1] | Glycosaminoglycans (GAGs)[3] | Acidic mucopolysaccharides (Glycosaminoglycans)[4][5] |
| Typical Application | General histology of cartilage, assessment of chondrogenesis.[6] | Gold standard for assessing proteoglycan content, especially in osteoarthritis research.[2] | Whole-mount staining of embryonic skeletons, general cartilage histology.[7][8] |
| Fixation | Formalin-fixed, paraffin-embedded sections.[1][9] | Formalin-fixed, paraffin-embedded sections.[3][9] | Formalin-fixed, paraffin-embedded sections or whole-mount specimens.[7] |
| Staining Solution pH | Acidic (typically pH 4.0 - 5.0) to enhance metachromasia.[1] | Not explicitly pH-dependent in most protocols, but rinsing steps with acetic acid are common.[9] | Acidic (typically pH 2.5) for staining all GAGs. A lower pH of 1.0 can be used to specifically stain highly sulfated GAGs.[5] |
| Typical Staining Time | 2 - 10 minutes[1] | Safranin O: 5 - 10 minutes[9][10] | 15 minutes to overnight, depending on the protocol and sample type.[5][7] |
| Counterstain | Often used alone or with a counterstain like Fast Green.[11] | Fast Green FCF[3][9] | Nuclear Fast Red or Alizarin Red S (for bone in whole mounts).[7] |
| Expected Colors | Cartilage: Purple/Reddish-PurpleNuclei: Blue | Cartilage/Mucin: Orange to RedNuclei: BlackBackground: Bluish Green[9] | Cartilage/GAGs: BlueCollagens (with Picrosirius Red): Red[5] |
Key Signaling Pathways in Cartilage Biology
Understanding the molecular mechanisms governing cartilage development (chondrogenesis) and maintenance (homeostasis) is crucial for interpreting staining results in the context of disease models and drug development. Key signaling pathways include the Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Protein (BMP), Wnt, Indian Hedgehog (IHH), and Fibroblast Growth Factor (FGF) pathways. The transcription factor SOX9 is a master regulator of chondrogenesis.[4][7][9][12]
Below is a simplified representation of the TGF-β signaling pathway, which plays a critical role in chondrocyte proliferation, differentiation, and extracellular matrix production.[10][13][14]
Experimental Protocols
Detailed and consistent protocols are essential for reproducible staining. Below are standard protocols for Toluidine Blue, Safranin O/Fast Green, and Alcian Blue staining of formalin-fixed, paraffin-embedded cartilage sections.
Toluidine Blue Staining Protocol
This protocol is effective for the general visualization of proteoglycans and demonstrates metachromasia in cartilage.[1]
Solutions:
-
0.05% Toluidine Blue Solution: 0.05 g Toluidine Blue O in 100 mL distilled water.
-
1% Acetic Acid Solution (Optional Differentiator): 1 mL glacial acetic acid in 99 mL distilled water.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water for 5 minutes, then rinse in distilled water.
-
-
Staining:
-
Immerse slides in 0.05% Toluidine Blue solution for 2-3 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
Quickly dip the slides in 1% acetic acid for 10-15 seconds to reduce background staining.
-
Immediately rinse thoroughly in distilled water.
-
-
Dehydration and Clearing:
-
Immerse slides in 95% ethanol (1 change, 1 minute).
-
Immerse in 100% ethanol (2 changes, 2 minutes each).
-
Immerse in xylene (2 changes, 3 minutes each).
-
-
Mounting:
-
Apply a coverslip using a resinous mounting medium.
-
Safranin O / Fast Green Staining Protocol
This is a widely used method for the quantitative and qualitative assessment of proteoglycan content in articular cartilage.[3][9]
Solutions:
-
Weigert's Iron Hematoxylin (B73222): Mix equal parts of Stock Solution A (1 g Hematoxylin in 100 mL 95% Alcohol) and Stock Solution B (4 mL 29% Ferric chloride in 95 mL distilled water with 1 mL concentrated HCl).[9]
-
0.05% Fast Green (FCF) Solution: 0.5 g Fast Green FCF in 1000 mL distilled water.[9]
-
1% Acetic Acid Solution: 1 mL glacial acetic acid in 99 mL distilled water.[9]
-
0.1% Safranin O Solution: 0.1 g Safranin O in 100 mL distilled water.[9]
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and hydrate (B1144303) slides to distilled water as previously described.
-
-
Nuclear Staining:
-
Stain with Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Counterstaining:
-
Stain with Fast Green (FCF) solution for 5 minutes.
-
Rinse quickly with 1% acetic acid solution for no more than 10-15 seconds.
-
-
Cartilage Staining:
-
Stain in 0.1% Safranin O solution for 5 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through 95% and absolute ethanol (2 changes each, 2 minutes each).
-
Clear in xylene (2 changes, 2 minutes each).
-
Mount using a resinous medium.
-
Alcian Blue Staining Protocol (pH 2.5)
This protocol is used for the general staining of acidic mucosubstances, including the proteoglycans in the cartilage matrix.[5]
Solutions:
-
Alcian Blue pH 2.5 Stain: 1.0 g Alcian blue 8GX in 97 mL distilled water (heat to dissolve), then add 3 mL glacial acetic acid. Filter before use.
-
Acidified Water: 0.5% aqueous acetic acid.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and hydrate slides to deionized water as previously described.
-
-
Staining:
-
Stain in Alcian blue solution for 15 minutes.
-
-
Rinsing:
-
Rinse in running tap water for 10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a resinous medium.
-
Note: For co-staining with bone, Alizarin Red S is typically used in whole-mount preparations.[7]
References
- 1. Frontiers | Role of Wnt signaling pathway in joint development and cartilage degeneration [frontiersin.org]
- 2. The Role of Selected Signaling Pathways and Transcription Factors in Chondrogenesis | Semantic Scholar [semanticscholar.org]
- 3. Indian hedgehog signaling regulates proliferation and differentiation of chondrocytes and is essential for bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted signaling regulators of chondrogenesis: Implications in cartilage regeneration and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Wnt signaling pathway in joint development and cartilage degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homeostatic Mechanisms in Articular Cartilage and Role of Inflammation in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOX9 in cartilage development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indian hedgehog signals independently of PTHrP to promote chondrocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TGFβ Signaling in Cartilage Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transforming Growth Factor Beta Signaling Is Essential for the Autonomous Formation of Cartilage-Like Tissue by Expanded Chondrocytes | PLOS One [journals.plos.org]
A Comparative Analysis of Basic Blue 11 for Research Applications
An objective guide for researchers on the potential utility of Basic Blue 11 in laboratory settings, evaluated against established basic dyes like Methylene Blue and Astra Blue.
In the realm of biological and chemical research, the selection of an appropriate dye is pivotal for the accurate visualization and analysis of specimens. While a plethora of basic dyes are well-established in various scientific applications, the exploration of lesser-known dyes can unveil unique properties and potential advantages. This guide provides a comparative overview of this compound, a triarylmethane class dye, against the commonly used Methylene Blue and Astra Blue. Due to a scarcity of published research on this compound's use in scientific contexts outside of industrial dyeing, this comparison is based on its fundamental chemical and physical properties, alongside a generalized framework for its potential evaluation.
General Overview of Basic Dyes
Basic dyes are cationic, carrying a positive charge, which allows them to bind to anionic (negatively charged) substrates.[1][2] In biological specimens, this makes them effective for staining acidic components such as the nucleic acids (DNA and RNA) within the cell nucleus.[3][4] The primary mechanism of action is the electrostatic attraction between the positively charged dye molecules and the negatively charged tissue components.[5][6]
Comparative Analysis of Basic Dyes
| Feature | This compound | Methylene Blue | Astra Blue |
| C.I. Name | This compound | Basic Blue 9[7] | Basic Blue 140[8] |
| Chemical Class | Triarylmethane | Thiazine[7] | Phthalocyanine (B1677752) derivative[8] |
| Molecular Formula | C₂₉H₃₂ClN₃ | C₁₆H₁₈ClN₃S[7] | C₄₇H₅₂CuN₁₄O₆S₃[8] |
| Molecular Weight | 458.04 g/mol | 319.85 g/mol [7] | 1068.75 g/mol [8] |
| Color | Reddish-blue[9] | Blue[3] | Blue[8] |
| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol.[9] | Soluble in water and ethanol.[7] | Soluble in water and ethanol.[8] |
| Primary Applications | Textile, paper, leather, and wood dyeing.[10] | Biological stain (nuclei, bacteria), cell viability assays, redox indicator.[3][4][11] | Histological stain for polysaccharides (e.g., cellulose (B213188) in plant tissues), mucopolysaccharides, and cartilage.[8][12][13] |
| Reported Research Applications | Primarily industrial applications are documented.[10][14][15] | Widely used in histology, microbiology, and as a counterstain.[3][4][7] | Used in botany for staining plant cell walls and in histology for specific tissue components.[8][16] |
Inferred Potential Advantages of this compound:
Based on its chemical class and properties, this compound might offer:
-
Different Spectral Characteristics: As a triarylmethane dye, its absorption spectrum may differ from thiazine (B8601807) or phthalocyanine dyes, which could be advantageous in multi-staining protocols to reduce spectral overlap.
-
Alternative Staining Affinity: The unique structure of this compound might result in a different binding affinity for certain substrates compared to Methylene Blue or Astra Blue, potentially revealing structures that are not as effectively stained by these common dyes.
Generalized Experimental Protocol for Evaluating a Novel Basic Dye
For researchers interested in exploring the utility of this compound, the following generalized protocol for staining and evaluation can be adapted. This protocol is based on standard procedures for biological staining.
Objective: To assess the staining efficacy of this compound on a given biological specimen and compare it to a standard basic dye (e.g., Methylene Blue).
Materials:
-
This compound
-
Methylene Blue (as a control)
-
Distilled water
-
Ethanol
-
Microscope slides and coverslips
-
Biological specimen (e.g., cheek cells, bacterial smear, or tissue section)
-
Microscope
Procedure:
-
Preparation of Staining Solutions:
-
Prepare a 0.5% (w/v) stock solution of this compound in ethanol.
-
Prepare a 0.5% (w/v) stock solution of Methylene Blue in ethanol.
-
Prepare working solutions by diluting the stock solutions with distilled water to a final concentration of 0.05-0.1%.
-
-
Specimen Preparation:
-
Prepare a smear of the specimen on a clean microscope slide.
-
Air dry the smear completely.
-
Heat-fix the specimen by passing the slide through a flame 2-3 times. Allow the slide to cool.
-
-
Staining:
-
Cover the fixed specimen with the this compound working solution and let it stand for 1-2 minutes.
-
On a separate slide, cover the specimen with the Methylene Blue working solution for the same duration.
-
-
Washing and Drying:
-
Gently rinse the slides with distilled water to remove excess stain.
-
Blot the slides dry using bibulous paper.
-
-
Microscopic Examination:
-
Place a coverslip over the stained specimen.
-
Observe the slides under a microscope at various magnifications.
-
Evaluate the staining intensity, clarity, and specificity of each dye. Note any differences in the structures that are stained.
-
Evaluation Criteria:
-
Staining Intensity: How strongly are the target structures stained?
-
Contrast: Is there a good contrast between the stained structures and the background?
-
Specificity: Does the dye selectively stain the desired structures (e.g., nuclei)?
-
Morphological Detail: Are cellular details clearly visible?
Visualizing Methodologies
To aid in the conceptualization of the processes involved in dye evaluation, the following diagrams are provided.
Caption: A generalized workflow for the evaluation of a new basic dye in a laboratory setting.
Caption: The electrostatic interaction between a cationic basic dye and an anionic biological substrate.
Conclusion
This compound is a triarylmethane dye with well-documented applications in industrial settings. While its utility in scientific research and drug development has not been extensively explored, its fundamental properties as a cationic dye suggest it could serve as a biological stain. Its distinct chemical structure compared to more common basic dyes like Methylene Blue and Astra Blue may offer advantages in terms of spectral properties and staining affinities for specific substrates.
Researchers are encouraged to perform comparative experimental evaluations, such as the generalized protocol provided, to determine the specific advantages and potential applications of this compound in their field of study. Such investigations are necessary to build the body of knowledge required to fully understand the potential of this and other lesser-known dyes in scientific discovery.
References
- 1. 2.4 Staining Microscopic Specimens – Microbiology: Canadian Edition [ecampusontario.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. macsenlab.com [macsenlab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. stainsfile.com [stainsfile.com]
- 8. chemicalworlds.com [chemicalworlds.com]
- 9. This compound|Basic Blue R|CAS No:2185-86-6 - Basic dye [chinainterdyes.com]
- 10. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 11. ibisci.com [ibisci.com]
- 12. Buy Astra blue [smolecule.com]
- 13. dawnscientific.com [dawnscientific.com]
- 14. This compound Dyes Manufacturer in Mumbai, this compound Dyes Exporter [dyestuff.co.in]
- 15. pylamdyes.com [pylamdyes.com]
- 16. Astra blue and basic fuchsin double staining of plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Limitations: Why Basic Blue 11 Falls Short in Histological Staining
In the precise world of histological staining, where cellular and tissue components are meticulously visualized, the choice of dye is paramount. While a vast palette of stains is available to researchers, not all dyes are created equal. This guide provides a comparative analysis of Basic Blue 11 against established histological stains, Toluidine Blue and Alcian Blue, to elucidate the critical limitations of using non-standard dyes in a research setting. While this compound, also known as Victoria Blue R, sees broad application in the textile and ink industries, its utility in histology is virtually nonexistent due to a lack of specificity, standardization, and documented performance.
A Tale of Two Dyes: The Established Alternatives
Toluidine Blue and Alcian Blue are two of the most common basic dyes in histology, each with a well-defined role in staining acidic tissue components. Their performance and characteristics are extensively documented, providing a reliable baseline for comparison.
Toluidine Blue is a basic thiazine (B8601807) metachromatic dye with a high affinity for acidic tissue components, making it invaluable for staining tissues rich in DNA and RNA.[1] Its metachromatic property allows it to stain different components in various colors; for instance, it stains nuclei dark blue, while mast cell granules and polysaccharides appear violet.[2] This characteristic is particularly useful for identifying mast cells in pathological conditions.[2]
Alcian Blue is a polyvalent basic dye that is widely used to stain acidic polysaccharides, such as glycosaminoglycans in cartilage and other connective tissues.[3] The staining specificity of Alcian Blue can be manipulated by altering the pH of the staining solution. At pH 2.5, it stains both sulfated and carboxylated acid mucopolysaccharides, while at pH 1.0, it selectively stains only sulfated mucopolysaccharides.[4][5] This pH-dependent staining allows for the differentiation of various mucin subtypes, which is crucial in the diagnosis of certain pathological conditions like Barrett's esophagus.[4]
The Inferred Limitations of this compound
Direct experimental data on the performance of this compound in histological applications is conspicuously absent from scientific literature. However, based on the known properties of the dye and the stringent requirements of histological staining, several critical limitations can be inferred:
-
Lack of Specificity and Metachromasia: Unlike Toluidine Blue, there is no evidence to suggest that this compound exhibits metachromasia, a crucial feature for differentiating various acidic components within tissues.[2] Its primary industrial use is for uniform coloration, which is antithetical to the differential staining required in histology.[6][7]
-
Unknown Binding Characteristics: The precise binding mechanisms of this compound to tissue components are unknown. Histological stains rely on well-understood ionic and other chemical interactions to ensure consistent and reproducible results.[8] The absence of this knowledge for this compound makes its application unreliable and its results difficult to interpret.
-
Poor Lightfastness: this compound has a very low lightfastness rating of 1-2 on a scale where 8 is the highest.[6] This means that stained sections would likely fade quickly upon exposure to light, making them unsuitable for archival purposes or for repeated microscopic examination.
-
Potential for Artifacts: The introduction of a non-standard dye with unknown purity and composition into a histological workflow significantly increases the risk of artifacts. These could include non-specific background staining, crystalline precipitates, or unexpected color shifts, all of which would obscure the true morphology of the tissue.
-
Lack of Standardized Protocols: Established histological stains have well-documented and optimized protocols for fixation, staining, and mounting. No such protocols exist for this compound, meaning researchers would have to undergo extensive and time-consuming optimization with no guarantee of success.
Comparative Performance Data
The following table summarizes the key performance characteristics of Toluidine Blue and Alcian Blue, highlighting the areas where this compound is likely to be deficient.
| Feature | Toluidine Blue | Alcian Blue | This compound (Inferred) |
| Primary Application | Staining of acidic components (DNA, RNA), mast cells | Staining of acidic mucins and glycosaminoglycans | Industrial coloring (textiles, inks)[6][7] |
| Staining Mechanism | Ionic binding, metachromasia[1][2] | Ionic binding to acidic polysaccharides[3] | Unknown in a histological context |
| Specificity | High for acidic components, metachromatic staining of mast cells and mucins[1][2] | High for acidic mucins, pH-dependent specificity[4][5] | Likely low, designed for uniform coloring |
| Metachromasia | Yes (stains some components a different color than the dye itself)[2] | No | No evidence of metachromasia |
| Lightfastness | Generally good, but can fade with prolonged alcohol exposure[9] | Good | Very poor (1-2 out of 8)[6] |
| Standardized Protocols | Widely available and well-established[9] | Widely available and well-established[5] | None for histological use |
| Potential for Artifacts | Low with proper technique | Low with proper technique | High due to unknown purity and reactivity |
Experimental Protocols
The following are standard, abbreviated protocols for Toluidine Blue and Alcian Blue staining to illustrate the established nature of their application.
Toluidine Blue Staining for Mast Cells
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in a 0.1% Toluidine Blue solution for 2-3 minutes.
-
Rinse briefly in distilled water.
-
Dehydrate quickly through graded alcohols.
-
Clear in xylene and mount.
Alcian Blue (pH 2.5) Staining for Acid Mucins
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Alcian Blue solution (pH 2.5) for 30 minutes.
-
Rinse in running tap water for 2 minutes.
-
Counterstain with Nuclear Fast Red for 5 minutes (optional).
-
Rinse in running tap water for 1 minute.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Visualizing the Staining Selection Workflow
The decision-making process for selecting an appropriate histological stain is critical. The following diagram illustrates a simplified workflow, emphasizing why a dye like this compound would be excluded early in the process.
References
- 1. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Alcian blue stain - Wikipedia [en.wikipedia.org]
- 4. The Alcian Blue Stain for Histology [nsh.org]
- 5. Special Stains for Mucins and Glycogen [leicabiosystems.com]
- 6. pylamdyes.com [pylamdyes.com]
- 7. News - About Application of this compound [yanhuidye.com]
- 8. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 9. benchchem.com [benchchem.com]
Basic Blue 11: A Comparative Guide to its Cross-Reactivity with Cellular Components
For Researchers, Scientists, and Drug Development Professionals
Basic Blue 11, also known as Victoria Blue R, is a water-soluble, cationic triarylmethane dye with a history of use in various industrial applications and as a biological stain.[1] In the realm of cellular biology, its primary application has been in histology for the visualization of elastic fibers.[2][3] However, its utility and specificity in broader cellular research, particularly in fluorescence microscopy, warrant a closer examination of its cross-reactivity with other cellular components. This guide provides a comparative overview of the known interactions of this compound and offers insights into its potential applications and limitations.
Primary Cellular Targets and Staining Mechanisms
This compound is most recognized for its ability to stain elastic fibers in tissue sections.[2] The proposed mechanism for this interaction is the formation of hydrogen bonds between the phenolic group of resorcinol, a component of the Victoria Blue staining solution, and specific sites on elastic fibers.[3] This interaction results in a distinct blue to blue-black coloration of the elastic fibers.
Beyond elastin, studies have indicated that this compound can interact with other cellular components, suggesting a degree of cross-reactivity. As a cationic dye, it possesses a positive charge which facilitates its interaction with negatively charged molecules within the cell.[4] Notably, it has been reported to stain acidic cellular components, including nucleic acids (DNA) and acid glycosaminoglycans.[5][6] The staining of these components is dependent on the specific staining conditions, such as the use of a pre-oxidation step.[6]
Cross-Reactivity Profile
The cross-reactivity of this compound with various cellular components is a critical consideration for its application in specific research contexts. The dye's interaction is not limited to a single molecular target, and its binding can be influenced by the chemical environment and the fixation and permeabilization methods used.
Known Cross-Reactivities:
-
Nucleic Acids (DNA): As a cationic dye, this compound can bind to the negatively charged phosphate (B84403) backbone of DNA. This interaction has been noted in histological studies where nuclear staining is observed.[6]
-
Acid Glycosaminoglycans: These are negatively charged polysaccharides found in the extracellular matrix and on the cell surface. The positive charge of this compound allows for electrostatic interactions with these molecules.[6]
-
Other Proteins and Secretion Products: With pre-oxidation, this compound has been shown to stain various other biological materials, including insulin, certain peptide hormones, and hepatitis B surface antigen (HBs-antigen).[6] This suggests that the dye can interact with a broader range of proteins and cellular products under specific conditions.
The broad reactivity profile of this compound underscores the importance of careful experimental design and interpretation of staining results.
Comparison with Alternative Dyes
Several other dyes are commonly used for staining elastic fibers and other cellular components. A qualitative comparison can be made based on their known specificities and applications.
| Dye | Primary Target(s) | Staining Color | Notes |
| This compound (Victoria Blue R) | Elastic fibers, DNA, Acid Glycosaminoglycans | Blue to Blue-Black | Staining of other components is condition-dependent.[2][6] |
| Verhoeff's Van Gieson | Elastic fibers, Collagen, Muscle | Black (Elastic), Red (Collagen), Yellow (Muscle) | A widely used and robust method for differentiating connective tissues.[2] |
| Aldehyde Fuchsin | Elastic fibers, Mast cells, Beta cells in islets | Deep Purple | Known for its strong and selective staining of elastic fibers.[2] |
| Orcein | Elastic fibers | Brown | A natural dye also used for demonstrating hepatitis B surface antigens.[2] |
Quantitative data on the binding affinities of this compound to its various cellular targets is currently lacking in the scientific literature. This absence of quantitative comparison makes it challenging to definitively assess its specificity and performance against alternative dyes in a standardized manner.
Experimental Protocols
While detailed protocols for the use of this compound in cultured cells for fluorescence microscopy are not widely available, a general histological protocol for elastic fiber staining can be adapted. Researchers wishing to explore its use in cultured cells should optimize staining concentrations, incubation times, and fixation/permeabilization methods based on their specific cell type and experimental goals.
General Histological Staining Protocol for Elastic Fibers (Victoria Blue Method):
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Oxidation: Treat with an oxidizing agent such as potassium permanganate.
-
Bleaching: Bleach the sections with a solution like oxalic acid.
-
Staining: Incubate the sections in the Victoria Blue staining solution.
-
Differentiation: Differentiate in 95% ethanol to remove excess stain.
-
Counterstaining (Optional): A counterstain such as Van Gieson's stain can be used to visualize other tissue components (collagen in red, muscle and cytoplasm in yellow).
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting.
For application in cultured cells, a starting point would be to adapt standard immunofluorescence protocols, replacing the antibody incubation steps with an incubation with a dilute solution of this compound. Optimization of the dye concentration and incubation time will be crucial to achieve specific staining and minimize background.
Visualizing Cellular Interactions and Workflows
To better understand the potential interactions and experimental considerations, the following diagrams illustrate the signaling pathways and a general workflow for assessing dye cross-reactivity.
Caption: Potential binding interactions of this compound.
Caption: Experimental workflow for assessing dye cross-reactivity.
Conclusion
This compound is a versatile dye with a strong affinity for elastic fibers, making it a valuable tool in histology. However, its cationic nature leads to cross-reactivity with other negatively charged cellular components such as DNA and glycosaminoglycans. For researchers considering its use, particularly in fluorescence-based cellular imaging, it is imperative to be aware of these potential off-target interactions. The lack of quantitative binding data highlights a need for further research to fully characterize the specificity and performance of this compound in comparison to other available dyes. Careful optimization of staining protocols and the use of appropriate controls are essential for the reliable interpretation of results obtained with this dye.
References
A Comparative Review of Basic Blue 11: Applications and Modern Alternatives in Research and Industry
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and stains is a critical aspect of experimental design and product formulation. Basic Blue 11, a triarylmethane dye also known as Victoria Blue R, has been traditionally used in a variety of applications, from biological staining to industrial dyeing of textiles and paper.[1][2][3][4] However, growing concerns about the potential toxicity and environmental impact of some synthetic dyes have prompted a search for safer and more sustainable alternatives.[4] This guide provides a comprehensive comparison of this compound with potential alternatives, supported by available data and experimental considerations.
This compound: A Profile
This compound is a cationic, water-soluble dye belonging to the triarylmethane class.[3] Its vibrant blue color has made it a popular choice for various applications.
Primary Applications:
-
Biological Staining: Used as a histological dye to stain various cellular components.[1]
-
Textile Dyeing: Imparts a bright blue color to silk, wool, cotton, and acrylic fibers.[4]
-
Paper and Leather Dyeing: Used for coloring paper products and leather goods.[4]
-
Ink and Paint Manufacturing: Incorporated as a pigment in the production of inks and paints.[4]
While effective, the use of some triarylmethane dyes has come under scrutiny due to their potential environmental and health impacts. This has led to an increasing demand for alternative dyes with comparable or superior performance and a better safety profile.
Potential Alternatives to this compound
Direct, peer-reviewed comparative studies of this compound against specific alternatives are limited. However, based on chemical properties and applications, several potential alternatives can be considered. The most prominent is Methylene (B1212753) Blue (Basic Blue 9), a thiazine (B8601807) dye with a long history of use in biological and medical applications.[5][6][7] Other classes of dyes, including other triarylmethane dyes with different toxicological profiles and newer eco-friendly dyes, also present viable options.
Performance Comparison: this compound vs. Methylene Blue
| Feature | This compound (Victoria Blue R) | Methylene Blue (Basic Blue 9) |
| Chemical Class | Triarylmethane | Thiazine[5] |
| Color | Bright, reddish-blue | Deep blue[8] |
| Primary Applications | Textiles, paper, leather, biological stain[1][4] | Biological and medical stain, redox indicator[6][7][9] |
| Staining Mechanism | Binds to acidic and negatively charged components. | Intercalates with nucleic acids and binds to acidic cell components.[7] |
| Reported Toxicity | Potential for toxicity and environmental risks.[4] | Generally considered to have lower toxicity in typical staining concentrations, with established medical uses.[9] |
| Lightfastness | Generally lower for triarylmethane dyes. | Moderate, can fade upon prolonged light exposure. |
Safer and Eco-Friendly Alternatives
The textile and paper industries are actively seeking more sustainable dyeing solutions. While not always direct replacements for the specific hue of this compound, these alternatives represent a move towards greener chemistry.
-
Eco-Friendly Cationic Dyes: Some manufacturers are developing cationic dyes with improved environmental profiles, including being free from restricted aromatic amines and compliant with REACH regulations.[10][11]
-
Natural Dyes: Dyes derived from natural sources such as indigo (B80030) and eucalyptus are gaining popularity as sustainable alternatives, though they may offer a different color palette and require different dyeing processes.[12]
-
Reactive Dyes: For applications like paper dyeing, new methods using reactive dyes in combination with cationic polymers are being developed to reduce water contamination and improve dye fixation.[13]
Experimental Protocols
Detailed experimental protocols for staining are highly dependent on the specific application and substrate. Below are generalized protocols for biological staining that can be adapted for comparative studies.
General Protocol for Staining with a Basic Dye (e.g., this compound or Methylene Blue)
-
Preparation of Staining Solution: Prepare a 0.1% to 1% (w/v) solution of the dye in distilled water or an appropriate buffer (e.g., phosphate-buffered saline for biological samples).
-
Sample Preparation:
-
For Tissues: Deparaffinize and rehydrate tissue sections.
-
For Cells: Fix cells on a slide using a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
-
Staining: Immerse the slides in the staining solution for a duration of 1 to 10 minutes, depending on the desired staining intensity.
-
Washing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration and Mounting (for permanent slides): Dehydrate the samples through a graded series of ethanol, clear in xylene, and mount with a coverslip using a suitable mounting medium.
Visualizing the Comparison: Staining Workflow and Alternatives
To better understand the experimental process and the relationship between this compound and its alternatives, the following diagrams are provided.
Caption: A generalized workflow for biological staining with basic dyes.
Caption: Logical relationship of this compound and its potential alternatives.
Conclusion
This compound remains a widely used dye due to its vibrant color and effectiveness in various applications. However, the increasing focus on safety and environmental sustainability in research and industry necessitates a critical evaluation of its use and the exploration of viable alternatives. Methylene Blue stands out as a strong candidate for a direct replacement in many biological staining applications due to its extensive documentation and generally lower toxicity profile. For industrial applications, the future likely lies in the adoption of newer, eco-friendly dye classes and application methods. Further direct comparative studies are warranted to provide quantitative data on the performance and safety of these alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pylamdyes.com [pylamdyes.com]
- 4. News - About Application of this compound [yanhuidye.com]
- 5. Methyl blue and methylene blue - IHC WORLD [ihcworld.com]
- 6. Methylene blue - Wikipedia [en.wikipedia.org]
- 7. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dioxnatur.com [dioxnatur.com]
- 9. macsenlab.com [macsenlab.com]
- 10. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 11. china-dye.com [china-dye.com]
- 12. talu.earth [talu.earth]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
A Comparative Guide to the Staining Specificity of Basic Blue 11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Basic Blue 11 (also known as Victoria Blue R), a versatile cationic dye used in various histological applications. Its performance is objectively compared with two common alternatives, Toluidine Blue and Alcian Blue, with supporting data and detailed experimental protocols to aid in the selection of the optimal staining method for your research needs.
Performance Comparison of Basic Dyes
Basic dyes are cationic and bind to anionic (basophilic) tissue components such as nucleic acids (phosphate groups), glycosaminoglycans (sulfate and carboxyl groups), and proteins (carboxyl groups). The specificity of staining can be influenced by factors such as pH, dye concentration, and the chemical nature of the dye molecule.
| Feature | This compound (Victoria Blue R) | Toluidine Blue | Alcian Blue |
| Staining Principle | Forms hydrogen bonds with specific tissue components, particularly elastin. | Binds to acidic tissue components via electrostatic interactions. Exhibits metachromasia. | Forms salt linkages with acidic groups of mucosubstances. Specificity is highly pH-dependent. |
| Primary Targets | Elastic fibers, copper-associated protein, acidic mucins. | Nucleic acids (DNA, RNA), mast cell granules (heparin), cartilage matrix, mucins. | Acidic mucopolysaccharides and glycoproteins (sulfated and carboxylated). |
| Typical Staining Color | Blue to blue-black for elastic fibers. | Nuclei appear blue. Mast cell granules and cartilage can appear purple to red (metachromasia). | Acidic mucins stain blue to bluish-green. |
| Staining Intensity | Strong and vibrant for elastic fibers. | Intense nuclear staining. Metachromatic staining can be vivid. | Can range from pale to intense blue depending on the concentration of acidic mucins. |
| pH Sensitivity | Staining is typically performed in an alcoholic solution, with differentiation in alcohol. | Highly pH-dependent. Lower pH (e.g., 4.2) enhances staining of acidic components. | Critically pH-dependent. At pH 2.5, it stains both sulfated and carboxylated mucins. At pH 1.0, it is selective for sulfated mucins. |
| Common Applications | Demonstration of elastic fibers in connective tissue, detection of copper-associated protein in liver pathology. | General nuclear stain, identification of mast cells, staining of cartilage and mucins. | Histochemical characterization of acidic mucins in various tissues (e.g., gastrointestinal tract, respiratory tract). |
Experimental Data: A Semi-Quantitative Comparison
| Staining Method | Mast Cell Staining Intensity (Semi-quantitative score) | Background Staining |
| Toluidine Blue (pH 4.2) | +++ | + |
| Alcian Blue (pH 2.5) | ++ | + |
Data is synthesized from qualitative descriptions in comparative histology literature. The scoring is illustrative: +++ (strong), ++ (moderate), + (weak).
This data suggests that for mast cell identification, Toluidine Blue provides a more intense stain compared to Alcian Blue. The choice of dye would depend on the specific requirements of the study, such as the need for high contrast versus the selective staining of different types of mucins.
Experimental Protocols
I. Staining of Elastic Fibers with this compound (Victoria Blue Method)
This protocol is designed for the demonstration of elastic fibers in paraffin-embedded tissue sections.
Reagents:
-
Victoria Blue Staining Solution:
-
Victoria Blue R (this compound): 1 g
-
Resorcinol: 2 g
-
70% Ethanol (B145695): 200 ml
-
Ferric Chloride (10% aqueous): 25 ml
-
Hydrochloric Acid (concentrated): 2 ml
-
-
Van Gieson's Counterstain:
-
1% Aqueous Acid Fuchsin: 10 ml
-
Saturated Aqueous Picric Acid: 90 ml
-
-
1% Acid Alcohol
-
Xylene
-
Ethanol (absolute and 95%)
-
Distilled water
Procedure:
-
Deparaffinization and Hydration:
-
Deparaffinize sections in two changes of xylene for 5 minutes each.
-
Hydrate through absolute and 95% ethanol, two changes of 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Stain in Victoria Blue solution overnight at room temperature or for 2 hours at 60°C.
-
Rinse briefly in 95% ethanol to remove excess stain.
-
-
Differentiation:
-
Differentiate in 1% acid alcohol, checking microscopically until the background is colorless and elastic fibers are distinct blue-black.
-
Wash thoroughly in running tap water for 5 minutes.
-
-
Counterstaining:
-
Counterstain with Van Gieson's solution for 1-5 minutes.
-
Briefly rinse in 95% ethanol to differentiate.
-
-
Dehydration and Mounting:
-
Dehydrate quickly through two changes of absolute ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Elastic fibers: Blue-black
-
Collagen: Red
-
Nuclei: Gray to black
-
Cytoplasm: Yellow
II. Protocol for Validating Staining Specificity of this compound
This protocol provides a framework for validating the specificity of this compound staining for a particular target, such as elastic fibers.
1. Positive and Negative Tissue Controls:
-
Positive Control: Use a tissue known to be rich in the target structure (e.g., aorta for elastic fibers). The staining in the positive control should be robust and consistent with expected morphology.
-
Negative Control: Use a tissue known to lack the target structure. This tissue should not exhibit specific staining.
2. Methodological Controls:
-
Omission of Primary Stain: Process a slide through the entire staining protocol but omit the this compound solution. This control should result in no blue staining, confirming that the color is due to the dye.
-
Enzymatic Digestion (for elastic fibers):
-
Treat a section with elastase prior to staining.
-
Stain the enzyme-treated section and a control section (treated with buffer only) with this compound.
-
A significant reduction or absence of staining in the elastase-treated section confirms the specificity for elastin.
-
3. Quantitative Analysis (Optional):
-
Image Analysis:
-
Capture digital images of stained sections under standardized conditions (lighting, magnification).
-
Use image analysis software to quantify the area and intensity of the blue stain.
-
Compare the quantitative data between the positive control, negative control, and methodologically controlled slides.
-
4. Documentation:
-
Record all steps of the validation process, including reagent lot numbers, incubation times, and instrument settings.
-
Archive images and quantitative data for future reference and quality assurance.
Mandatory Visualizations
Experimental Workflow for Histopathological Assessment of Copper-Associated Protein in Liver Biopsies
The following diagram illustrates the key steps involved in the processing and analysis of a liver biopsy to assess for the presence of copper-associated protein, a marker for certain liver diseases.
Caption: Workflow for liver biopsy analysis.
Logical Relationship for Staining Validation
This diagram outlines the logical steps for validating the specificity of a histochemical stain.
Caption: Staining validation logic.
A Comparative Guide to Basic Blue 11 Staining for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of histological and cytological analysis, the selection of an appropriate staining agent is paramount for accurate and reproducible quantitative assessment. Basic Blue 11, also known as Victoria Blue R, is a cationic triarylmethane dye with applications in various biological staining procedures. This guide provides a comprehensive comparison of this compound with a common alternative, Methylene Blue, focusing on their applications, experimental protocols, and available quantitative data to inform your research and drug development workflows.
Overview of this compound and Methylene Blue
This compound (Victoria Blue R) is a versatile dye used for staining specific cellular components, most notably elastic fibers, copper-associated proteins, phospholipids, and mitochondria.[1][2] Its vibrant blue color provides strong contrast for microscopic evaluation.
Methylene Blue is another widely used cationic dye with a broad range of applications, including the staining of nucleic acids and as a vital stain to assess cell viability.[3][4] Its ability to be reduced by viable cells to a colorless form makes it a valuable tool in cytotoxicity and cell proliferation assays.[3]
Quantitative Data Summary
Direct quantitative comparisons of staining efficacy between this compound and other dyes for specific histological targets are not extensively available in peer-reviewed literature. However, we can summarize the key quantitative parameters for each dye based on available data for their respective primary applications.
Table 1: Quantitative Parameters for this compound (Victoria Blue R) Staining
| Parameter | Value | Application Context | Source |
| Molar Absorptivity (ε) | ≥54,000 at 577 nm in methanol | Spectrophotometric quantification | [5] |
| ≥11,000 at 252 nm in methanol | [5] | ||
| ≥9,000 at 330 nm in methanol | [5] | ||
| Absorbance Maximum (λmax) | 615 nm | Spectrophotometric analysis | |
| Solubility in Ethanol | 1 mg/mL | Solution preparation | |
| Typical Staining Time | 4-24 hours | Elastic fiber staining | [6] |
Table 2: Quantitative Parameters for Methylene Blue Staining in Cell Viability Assays
| Parameter | Value | Application Context | Source |
| Typical Concentration | 0.01% - 0.1% (w/v) | Yeast cell viability | [3] |
| Incubation Time | 5-10 minutes | Yeast cell viability | [3] |
| Fluorescence Polarization (Fpol) in Cancer Cells (MDA-MB-231) | 24.91 x 10⁻² ± 0.15 x 10⁻² | Breast cancer cell detection | [7] |
| Fluorescence Polarization (Fpol) in Normal Cells (MCF-12A) | 22.29 x 10⁻² ± 0.14 x 10⁻² | Breast cancer cell detection | [7] |
| Staining for Image Analysis | Semi-quantitative scoring (0-2) validated with image analysis (K = 0.8007) | Sentinel lymph node staining | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative analysis. Below are representative protocols for this compound in histological staining and Methylene Blue in a cell viability assay.
This compound (Victoria Blue R) Staining for Elastic Fibers
This protocol is adapted from the Victoria Blue method for staining elastic fibers in paraffin-embedded tissue sections.[6]
Materials:
-
Paraffin-embedded tissue sections (4-5 μm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Potassium Permanganate solution (1%)
-
Sulfuric Acid solution (1%)
-
Sodium Bisulfite solution (1%)
-
Victoria Blue Stain, Alcoholic
-
Nuclear Fast Red (Kernechtrot) solution
-
Mounting medium
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in three changes of xylene for 3 minutes each.
-
Hydrate through two changes each of 100% and 95% ethyl alcohol (10 dips each).
-
Wash well with distilled water.
-
-
Oxidation:
-
Prepare fresh Potassium Permanganate-Sulfuric Acid working solution (10 ml 1% Potassium Permanganate, 10 ml 1% Sulfuric Acid, 40 ml Distilled Water).
-
Place slides in the working solution for 5 minutes.
-
-
Bleaching:
-
Treat with 1% Sodium Bisulfite solution for 2 minutes, or until sections are colorless.
-
Wash slides well in running tap water.
-
-
Staining:
-
Rinse in 70% ethyl alcohol for 2 minutes.
-
Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours (overnight at room temperature is recommended for best results).
-
-
Differentiation:
-
Differentiate in 70% ethyl alcohol for 1-3 minutes, or until the background is completely decolorized.
-
Wash slides well in running tap water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red solution for 5 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate in two changes each of 95% and 100% ethyl alcohol.
-
Clear in three changes of xylene (10 dips each).
-
Coverslip with a compatible mounting medium.
-
Expected Results:
-
Elastic fibers: Blue
-
Nuclei and cytoplasm: Red
Methylene Blue Staining for Cell Viability (Yeast)
This protocol provides a method for assessing yeast cell viability using Methylene Blue.[3]
Materials:
-
Yeast cell culture
-
Sterile water or saline
-
Methylene Blue solution (0.01% w/v in 2% sodium citrate (B86180) dihydrate solution)
-
Microscope slides and coverslips
-
Hemocytometer or microscope
Procedure:
-
Sample Preparation:
-
If necessary, dilute the yeast culture with sterile water or saline to achieve a suitable cell density for counting.
-
-
Staining:
-
Mix the diluted yeast suspension with the Methylene Blue solution. A 1:1 ratio is common (e.g., 100 µL yeast suspension + 100 µL Methylene Blue solution).
-
-
Incubation:
-
Allow the mixture to incubate at room temperature for 5-10 minutes.
-
-
Microscopic Examination:
-
Place a drop of the stained cell suspension onto a microscope slide or into a hemocytometer.
-
Cover with a coverslip.
-
-
Quantification:
-
Count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.
-
Expected Results:
-
Viable cells: Colorless
-
Non-viable cells: Blue
Mandatory Visualizations
Experimental Workflow for this compound (Victoria Blue R) Staining
Caption: Workflow for this compound (Victoria Blue R) staining of elastic fibers.
Experimental Workflow for Methylene Blue Cell Viability Assay
Caption: Workflow for Methylene Blue cell viability assay.
References
- 1. Toluidine blue staining of murine mast cells and quantitation by a novel, automated image analysis method using whole slide skin images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Fluorescence Polarization of Methylene Blue as a Quantitative Marker of Breast Cancer at the Cellular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Basic Blue 11: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Basic Blue 11, a water-soluble cationic dye belonging to the triarylmethane family, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a procedural, step-by-step approach to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment. It is imperative to treat this compound as a hazardous chemical and avoid releasing it into drains or the general waste stream.[1]
Immediate Safety and Hazard Summary
This compound and similar triarylmethane dyes present several hazards that necessitate careful handling during the disposal process. The primary risks include toxicity upon ingestion, severe eye damage, and significant, long-lasting harm to aquatic ecosystems.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Toxic if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.[1] |
| Serious Eye Damage | Causes serious eye damage.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
2. Waste Segregation and Collection:
-
Do not dispose of this compound, in solid or solution form, down the drain.[1][3] This is critical due to its high toxicity to aquatic life.[1]
-
Designate a specific, compatible, and clearly labeled hazardous waste container for all this compound waste. The container should be made of a material that will not react with the waste.
-
This includes:
-
Unused or excess solid dye.
-
Concentrated stock solutions.
-
Dilute working solutions.
-
The first rinse from any contaminated labware.[4]
-
3. Labeling the Waste Container:
-
Label the waste container clearly with:
-
"Hazardous Waste"
-
"this compound" (or C.I. 44040)
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
-
The approximate concentration and solvent (e.g., "Aqueous solution").
-
The date of accumulation.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure secondary containment area, away from incompatible materials.[2]
-
Ensure the storage area is well-ventilated.[1]
5. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., water).
-
Collect all three rinses as hazardous waste in your designated this compound waste container.[4]
-
After triple-rinsing, deface the original label on the container, and it can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[4]
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste container.[2][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding a commitment to safety and sustainability within the research community.
References
Essential Safety and Logistical Guidance for Handling Basic Blue 11
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols and logistical plans for handling Basic Blue 11 (CAS 2185-86-6), a triarylmethane dye. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Disposable nitrile gloves for incidental contact.[1] Change gloves immediately upon contamination. | For prolonged contact or immersion, use thicker, chemical-resistant gloves such as butyl rubber or Viton™. Consult manufacturer-specific glove compatibility charts for breakthrough times. |
| Eye and Face Protection | Chemical safety goggles with side shields. | A face shield worn over chemical safety goggles is recommended when there is a significant risk of splashes or aerosol generation. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles. | For operations that may generate significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate filter is recommended.[2] Ensure proper fit testing and training before use. |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes are mandatory to protect the skin from accidental contact. | For large-scale operations or situations with a high risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat. |
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Preparation and Handling
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the work surface is clean and uncluttered.
-
Weighing: When weighing the solid powder, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid dye to the solvent to avoid splashing. Stir gently to dissolve.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the dye, even if gloves were worn.
Spill Management Plan
In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.
Small Spills (Solid Powder)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to prevent further dispersal of the dust.
-
Cleanup: Carefully scoop the mixture into a labeled, sealable waste container.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Decontaminate the area with a 10% bleach solution, followed by a rinse with water.[3]
Small Spills (Liquid Solution)
-
Alert Personnel and Don PPE: Follow the same initial steps as for a solid spill.
-
Containment: Surround the spill with an absorbent material to prevent it from spreading.
-
Absorption: Cover the spill with absorbent pads or other suitable material.
-
Cleanup: Collect the saturated absorbent material and place it in a labeled, sealable waste container.
-
Decontamination: Clean the spill area with soap and water, followed by a rinse.
Large Spills
For large spills, evacuate the area immediately and contact the institution's environmental health and safety (EHS) office for assistance.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to protect the environment.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, absorbent materials from spills, and contaminated weighing paper, should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.
Disposal Methods
-
Chemical Waste Vendor: The primary method of disposal is through a licensed chemical waste vendor. Follow your institution's procedures for hazardous waste pickup.
-
Bioremediation: For aqueous solutions, bioremediation using microorganisms like Aeromonas hydrophila has been shown to be effective in decolorizing and detoxifying triarylmethane dyes.[4][5][6] This may be a viable option for large-scale wastewater treatment but is not typically performed at the laboratory bench scale.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. carltonbates.com [carltonbates.com]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. Bioremediation and Detoxification of Synthetic Wastewater Containing Triarylmethane Dyes by Aeromonas hydrophila Isolated from Industrial Effluent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Bioremediation and Detoxification of Synthetic Wastewater Containing Triarylmethane Dyes by Aeromonas hydrophila Isolated from Industrial Effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
